1-Amino-2-methylbut-3-en-2-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(2,7)4-6/h3,7H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZLKTYBQGWVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties and Characterization of 1-Amino-2-methylbut-3-en-2-ol
Executive Summary
1-Amino-2-methylbut-3-en-2-ol is a chiral allylic amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis. Its unique combination of a primary amine, a tertiary alcohol, and a vinyl group on a compact scaffold makes it a versatile building block for constructing complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, detailed protocols for its analytical characterization, and an exploration of its potential applications. By integrating computed data with established experimental methodologies, this document serves as an in-depth technical resource for professionals engaged in chemical research and drug discovery.
Molecular Identity and Structural Framework
The foundation of understanding any chemical entity lies in its precise identification and structural features. This compound possesses distinct functional groups that dictate its chemical behavior and potential utility.
Nomenclature and Chemical Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 15158-22-2[1]
-
Molecular Formula: C₅H₁₁NO[1]
-
Canonical SMILES: CC(CN)(C=C)O[1]
-
InChI Key: HIZLKTYBQGWVMQ-UHFFFAOYSA-N[1]
-
Synonyms: 4-Amino-3-methyl-1-butene-3-ol, 1-Amino-2-methyl-but-3-en-2-ol[1]
Key Structural Features
The molecule's reactivity and physical properties are a direct consequence of its three primary functional groups:
-
Primary Amine (-NH₂): A basic and nucleophilic center, crucial for forming salts, amides, and participating in various coupling reactions.
-
Tertiary Alcohol (-OH): A hydrogen-bond donor and acceptor that influences solubility. Its tertiary nature prevents oxidation to a ketone.
-
Vinyl Group (-CH=CH₂): An unsaturated site susceptible to electrophilic addition, reduction, and polymerization reactions.
The presence of a stereocenter at the C2 position means the molecule is chiral and can exist as two enantiomers, a critical consideration in drug development.
Core Physicochemical Properties
The physicochemical profile of a molecule is paramount for predicting its behavior in both chemical and biological systems. The following data, primarily derived from computational models, provides a baseline for experimental validation.[1]
| Property | Value | Source |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 101.084063974 Da | PubChem[1] |
| XLogP3 (LogP) | -0.5 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Interpretation for Drug Development:
-
LogP: The negative XLogP3 value of -0.5 suggests the compound is hydrophilic, indicating good potential for aqueous solubility but possibly limited passive diffusion across biological membranes.[1]
-
TPSA: A TPSA of 46.3 Ų is well within the typical range for orally bioavailable drugs (often < 140 Ų), suggesting favorable transport properties.[1]
-
Hydrogen Bonding: With two donors and two acceptors, the molecule can readily interact with biological targets like enzymes and receptors.[1]
Synthesis and Chemical Reactivity
While specific literature on the synthesis of this compound is sparse, a logical and efficient pathway can be designed based on well-established reactions for producing 1,2-amino alcohols. The key strategy involves the regioselective opening of an epoxide.
Proposed Synthetic Pathway
The synthesis begins with the commercially available tertiary alcohol, 2-methyl-3-buten-2-ol. The causality behind this choice is its structural similarity to the target, containing the required carbon backbone. The pathway involves two key steps: epoxidation of the alkene followed by nucleophilic ring-opening.
Caption: Proposed two-step synthesis of this compound.
Expertise in Action: The critical step is the epoxide ring-opening. Using ammonia (NH₃) as the nucleophile, the attack is expected to occur at the less sterically hindered carbon (the terminal CH₂ of the epoxide). This regioselectivity is a cornerstone of epoxide chemistry and ensures the formation of the desired primary amine at the C1 position.
Chemical Reactivity
The molecule's trifunctional nature allows for a diverse range of chemical transformations:
-
Amine Group: Can be acylated to form amides, alkylated, or used as a ligand for metal catalysts.
-
Alcohol Group: Can be O-alkylated or esterified. Under acidic conditions, it can be eliminated or substituted.
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Vinyl Group: Can undergo hydrogenation to yield the saturated analog (1-Amino-2-methylbutan-2-ol), hydrohalogenation, or participate in polymerization or olefin metathesis reactions.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized molecule is non-negotiable. A combination of NMR, IR, and MS provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms. The predicted signals provide a benchmark for experimental data.
| Technique | Predicted Chemical Shift (ppm) | Multiplicity | Protons/Carbon | Rationale |
| ¹H NMR | ~5.8-6.0 | dd | 1H (-CH =CH₂) | Vinylic proton, split by two geminal protons. |
| ~5.0-5.2 | m | 2H (-CH=CH₂ ) | Vinylic protons, complex splitting. | |
| ~2.7-2.9 | s | 2H (-CH₂ -NH₂) | Methylene protons adjacent to the amine. | |
| ~1.8-2.2 | br s | 3H (-NH₂ , -OH ) | Exchangeable protons, broad signal. | |
| ~1.2-1.4 | s | 3H (-CH₃ ) | Methyl protons, singlet as there are no adjacent protons. | |
| ¹³C NMR | ~145 | C | -C H=CH₂ | Vinylic carbon. |
| ~112 | CH₂ | -CH=C H₂ | Vinylic carbon. | |
| ~72 | C | C (CH₃)(OH) | Quaternary carbon bearing the hydroxyl group. | |
| ~50 | CH₂ | -C H₂-NH₂ | Carbon adjacent to the amine. | |
| ~25 | CH₃ | -C H₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 (broad) | O-H and N-H | Stretching |
| 3080-3010 | =C-H | Stretching |
| 2980-2850 | C-H (sp³) | Stretching |
| 1640 | C=C | Stretching |
| 1650-1580 | N-H | Bending (Scissoring) |
| 1150-1050 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this molecule, Electrospray Ionization (ESI) in positive mode would be effective.
-
Expected [M+H]⁺: 102.0913 m/z
-
Key Fragmentation: Loss of water (-18 Da), loss of ammonia (-17 Da), or cleavage of the C-C bonds adjacent to the heteroatoms.
Experimental Protocols for Characterization
The following protocols describe standard, self-validating methodologies for obtaining the physicochemical and spectroscopic data discussed.
Comprehensive Characterization Workflow
This workflow ensures a logical progression from synthesis to full characterization, where each step validates the previous one.
Caption: Logical workflow for the synthesis and characterization of the target molecule.
Protocol: Determination of Partition Coefficient (LogP)
Causality: The shake-flask method is the gold standard for determining LogP. It directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a robust measure of its lipophilicity.
-
Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen organic phase (n-octanol). Ensure the n-octanol and aqueous phase (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then separating.
-
Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol containing the compound with 10 mL of the pre-saturated aqueous buffer.
-
Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the compound to partition between the two phases. Let the funnel stand until the layers have completely separated.
-
Sampling: Carefully collect a sample from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS).
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
Validation: Repeat the experiment at least twice to ensure reproducibility.
Protocol: Acquisition of NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Causality: Due to the low natural abundance of ¹³C, more scans (~1024 or more) and a longer acquisition time are required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Calibrate the spectrum using the TMS signal at 0 ppm.
Significance and Potential Applications
Allylic 1,2-amino alcohols are considered "privileged scaffolds" in medicinal chemistry. Their value stems from several key attributes:
-
Chiral Building Blocks: They serve as excellent starting materials for the enantioselective synthesis of more complex molecules, including pharmaceuticals and natural products.[2][3]
-
Pharmacological Relevance: The vicinal amino alcohol motif is present in numerous approved drugs, particularly beta-blockers and antiviral agents.[4]
-
Catalysis: When appropriately derivatized, they can act as chiral ligands in asymmetric catalysis, facilitating the production of single-enantiomer products.[2]
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Synthetic Versatility: The presence of three distinct functional groups allows for sequential and orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries for screening.[4]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-2-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-3-buten-2-OL. National Center for Biotechnology Information. Retrieved from [Link]
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Bako, E., et al. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. Retrieved from [Link]
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Liu, G., et al. (2008). Allylic C-H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Morressier. (2022). Facile synthesis of β-amino alcohols via energy transfer. Retrieved from [Link]
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Musacchio, A. J., et al. (2019). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. Journal of the American Chemical Society. Retrieved from [Link]
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Tony St John. (2018). NMR Analysis - Determining a Structure with IR and NMR. YouTube. Retrieved from [Link]
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Organic Chemistry II. (2015). Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved from [Link]
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Mechanism of Formation for 1-Amino-2-methylbut-3-en-2-ol: A Technical Guide for Drug Development Professionals
Executive Summary
1-Amino-2-methylbut-3-en-2-ol is a structurally significant chiral building block that belongs to the class of tertiary allylic amino alcohols. The presence of a quaternary stereocenter bearing both a hydroxyl and an aminomethyl group, combined with a synthetically versatile vinyl moiety, makes it a valuable synthon in the development of complex pharmaceutical agents. This guide provides an in-depth analysis of the predominant mechanism for its formation: the nucleophilic addition of a vinyl organometallic reagent to an N-protected α-amino ketone precursor. We will dissect the causality behind each synthetic step, provide a validated experimental framework, and explore the stereochemical implications of the core transformation, offering researchers and drug development professionals a comprehensive understanding of this fundamental reaction.
Introduction: The Strategic Value of Tertiary Allylic Amino Alcohols
The 1,2-amino alcohol motif is a privileged scaffold found in a vast array of natural products and FDA-approved drugs, where it often plays a critical role in molecular recognition and biological activity.[1][2] The synthesis of tertiary alcohols, particularly those with adjacent amine functionality, presents a unique synthetic challenge due to the creation of a sterically congested quaternary stereocenter.[3] The incorporation of an allylic (vinyl) group, as seen in this compound, further enhances the molecule's utility by providing a reactive handle for subsequent modifications, such as cross-coupling reactions, olefin metathesis, or stereoselective epoxidations. This guide focuses on the most direct and reliable method for constructing this molecular framework.
A Grignard-Based Retrosynthetic Strategy
To logically devise a synthetic pathway, we employ a retrosynthetic analysis. The target molecule's core feature is the C2 quaternary center, a tertiary alcohol. The most robust and classic method for forming a tertiary alcohol is the addition of an organometallic nucleophile to a ketone.[4] By disconnecting the bond between the C2 and C3 atoms, we reveal two synthetically accessible precursors: a vinyl nucleophile and an α-amino ketone.
This leads to the identification of a vinyl Grignard reagent (vinylmagnesium bromide) as the ideal nucleophile and an N-protected form of 1-aminopropan-2-one as the electrophilic ketone. The amino group of the ketone must be protected to prevent it from undergoing an acid-base reaction with the highly basic Grignard reagent.[5]
Caption: Retrosynthetic analysis of this compound.
The Core Mechanism of Formation: A Step-by-Step Dissection
The formation of this compound is a multi-step process centered around a key nucleophilic addition reaction. Each step is crucial for ensuring high yield and purity of the final product.
Step 1: N-Protection of the α-Amino Ketone Precursor
The starting electrophile, 1-aminopropan-2-one, contains a primary amine that is more acidic than the α-protons of the ketone. This amine would be readily deprotonated by the Grignard reagent, consuming the nucleophile in a non-productive acid-base reaction. To prevent this, the amine is first protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This is achieved by reacting 1-aminopropan-2-one with di-tert-butyl dicarbonate (Boc)₂O. The resulting N-Boc protected ketone is stable to the basic conditions of the Grignard reaction.
Step 2: Nucleophilic Addition of Vinyl Grignard Reagent
This is the key bond-forming step. The carbon-oxygen double bond of the ketone is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack.[6]
-
Attack: The nucleophilic vinyl carbanion from vinylmagnesium bromide attacks the electrophilic carbonyl carbon of the N-Boc-1-aminopropan-2-one.
-
Intermediate Formation: This attack breaks the C=O π-bond, pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral magnesium alkoxide intermediate, where the magnesium ion coordinates with the negatively charged oxygen.[4]
Stereochemical Considerations
The carbonyl carbon of the starting ketone is sp²-hybridized and trigonal planar.[7] Consequently, the nucleophilic vinyl group can attack from either the top (Re face) or the bottom (Si face) of the planar carbonyl. In the absence of any chiral influence (such as a chiral catalyst or auxiliary), attack from either face is equally probable. This leads to the formation of a 50:50 mixture of the (R) and (S) enantiomers, resulting in a racemic product.[8]
Step 3: Aqueous Workup and Protonation
After the addition is complete, the reaction is quenched with a mild aqueous acid, such as a saturated solution of ammonium chloride (NH₄Cl). This workup step serves two purposes: it protonates the magnesium alkoxide intermediate to yield the desired tertiary alcohol and it neutralizes any remaining Grignard reagent.
Step 4: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The Boc group is cleaved as gaseous isobutylene and carbon dioxide, leaving the final product, this compound, usually as an acid salt which can be neutralized to the free amine.
Caption: Overall synthetic workflow for this compound.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust methodology for the synthesis, embodying the principles discussed.
Part A: N-Boc Protection of 1-Aminopropan-2-one
-
Dissolve 1-aminopropan-2-one hydrochloride (1.0 eq) in a 1:1 mixture of Dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected ketone.
Part B: Grignard Reaction and Deprotection
-
Dissolve the N-Boc protected ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add vinylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude N-Boc protected amino alcohol in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure and purify via column chromatography or recrystallization to obtain the final product.
Data Summary Table
| Step | Key Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) |
| Protection | Di-tert-butyl dicarbonate | 1.1 | Dioxane/H₂O | 0 to 25 |
| Grignard Add. | Vinylmagnesium bromide | 1.2 | Anhydrous THF | -78 |
| Workup | Sat. aq. NH₄Cl | - | - | -78 to 25 |
| Deprotection | Trifluoroacetic acid | 10 | Dichloromethane | 25 |
Causality and Field-Proven Insights
-
Choice of Protecting Group: The Boc group is ideal due to its stability under the strongly basic and nucleophilic conditions of the Grignard reaction and its clean, efficient removal under mild acidic conditions that do not compromise the final product structure.
-
Solvent Selection: Anhydrous ethereal solvents like THF are mandatory for Grignard reactions. They are inert to the reagent and effectively solvate the magnesium species, preventing aggregation and maintaining reactivity.
-
Temperature Control: The Grignard addition is performed at low temperatures (-78 °C) to minimize side reactions, such as enolization of the ketone, and to enhance control over the exothermic reaction.
-
Workup Procedure: Using saturated ammonium chloride, a weak acid, is preferable to stronger acids like HCl for the initial quench. This prevents potential acid-catalyzed degradation of the allylic alcohol product during the workup phase.
Conclusion
The formation of this compound is most effectively achieved through a well-established, multi-step sequence involving N-protection, nucleophilic addition of a vinyl Grignard reagent to an α-amino ketone, and subsequent deprotection. Understanding the underlying mechanism, the rationale for reagent and condition selection, and the stereochemical outcome is paramount for researchers in organic synthesis and drug development. This synthetic route provides a reliable and scalable method to access this valuable chiral building block, paving the way for the creation of novel and complex molecular architectures with potential therapeutic applications.
References
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Małgorzata Rouch-Pałasz, et al. (2022). The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. The Journal of Organic Chemistry.[9]
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Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]]
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Poulsen, T. B., & Jørgensen, K. A. (2008). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Angewandte Chemie International Edition.[10]
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Kolb, A., et al. (2013). Improved synthesis of cyclic tertiary allylic alcohols by asymmetric 1,2-addition of AlMe3 to enones. Chemistry.[11]
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LibreTexts. (2022). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview. Retrieved from [Link]7]
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Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.[1]
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De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters.[5]
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Di-Go, D., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.[3]
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Wang, P., et al. (2019). Enantioselective vinylation of aldehydes with the vinyl Grignard reagent catalyzed by magnesium complex of chiral BINOLs. Chirality.[12]
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Xiang, M., et al. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.[2]
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Spectroscopic Data for 1-Amino-2-methylbut-3-en-2-ol: A Comprehensive Technical Guide
Introduction
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 1-Amino-2-methylbut-3-en-2-ol is as follows:
Caption: Molecular structure of this compound.
The key structural features that will dominate the spectroscopic data are:
-
A vinyl group (-CH=CH₂): This will give rise to characteristic signals in the alkene region of both ¹H and ¹³C NMR spectra, as well as a C=C stretching vibration in the IR spectrum.
-
A tertiary alcohol (C-OH): The hydroxyl proton may or may not be visible in the ¹H NMR spectrum depending on the solvent and concentration. The quaternary carbon will be a key signal in the ¹³C NMR spectrum, and the O-H and C-O stretching bands will be prominent in the IR spectrum.
-
A primary amine (-CH₂NH₂): The methylene and amine protons will have characteristic chemical shifts in the ¹H NMR spectrum. The N-H stretching and bending vibrations will be observable in the IR spectrum.
-
A methyl group (-CH₃): This will appear as a singlet in the ¹H NMR spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | dd | 1H | -CH =CH₂ |
| ~5.2 | d | 1H | -CH=CH ₂ (trans) |
| ~5.0 | d | 1H | -CH=CH ₂ (cis) |
| ~2.7 | s | 2H | -CH₂ -NH₂ |
| ~2.0 (broad) | s | 3H | -NH₂ and -OH |
| ~1.2 | s | 3H | -CH₃ |
Interpretation and Causality:
The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals.
-
The Vinyl Protons: The three protons of the vinyl group will form a complex splitting pattern. The proton on the carbon adjacent to the quaternary center (-CH =CH₂) is expected to appear as a doublet of doublets (dd) around 5.9 ppm due to coupling with the two geminal protons of the terminal CH₂ group. These two terminal protons (-CH=CH ₂) are diastereotopic and will appear as two separate doublets around 5.2 ppm and 5.0 ppm, corresponding to the trans and cis protons, respectively.
-
The Methylene Protons: The two protons of the methylene group adjacent to the amine (-CH₂ -NH₂) are expected to appear as a singlet around 2.7 ppm. Due to the adjacent quaternary carbon, there are no neighboring protons to cause splitting.
-
The Amine and Hydroxyl Protons: The protons of the primary amine (-NH₂ ) and the tertiary alcohol (-OH ) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature. In chloroform-d, they are predicted to appear as a broad signal around 2.0 ppm, integrating to three protons. The addition of D₂O would cause these signals to disappear due to proton-deuterium exchange, a key experiment for confirming their assignment.
-
The Methyl Protons: The three protons of the methyl group (-CH₃ ) are expected to appear as a sharp singlet around 1.2 ppm, as they are attached to a quaternary carbon and have no adjacent protons to couple with.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Caption: Standard workflow for ¹H NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | -C H=CH₂ |
| ~112 | -CH=C H₂ |
| ~75 | -C (CH₃)(OH)- |
| ~50 | -C H₂-NH₂ |
| ~25 | -C H₃ |
Interpretation and Causality:
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five non-equivalent carbon atoms in the molecule.
-
Alkene Carbons: The two carbons of the vinyl group are expected in the downfield region typical for sp² hybridized carbons. The carbon atom directly attached to the quaternary center (-C H=CH₂) will be more deshielded and is predicted to appear around 145 ppm. The terminal carbon of the vinyl group (-CH=C H₂) is expected at a higher field, around 112 ppm.
-
Tertiary Alcohol Carbon: The quaternary carbon atom bonded to the hydroxyl group (-C (CH₃)(OH)-) is a key structural feature and is predicted to have a chemical shift of approximately 75 ppm.
-
Methylene Carbon: The carbon of the methylene group adjacent to the nitrogen atom (-C H₂-NH₂) will be deshielded by the electronegative nitrogen and is expected to appear around 50 ppm.
-
Methyl Carbon: The methyl carbon (-C H₃) is the most shielded carbon in the molecule and is predicted to have a chemical shift of around 25 ppm.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Caption: Standard workflow for ¹³C NMR spectroscopy.
Infrared (IR) Spectroscopy
Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3080 | Medium | =C-H stretching |
| 2970-2850 | Medium | C-H stretching (aliphatic) |
| 1640 | Medium | C=C stretching |
| 1600 | Medium | N-H bending (scissoring) |
| 1150 | Strong | C-O stretching (tertiary alcohol) |
| 990 and 910 | Strong | =C-H bending (out-of-plane) |
Interpretation and Causality:
The IR spectrum of this compound will be dominated by the vibrational modes of its functional groups.
-
O-H and N-H Stretching Region: A very prominent, broad absorption is expected in the 3400-3200 cm⁻¹ region. This is due to the overlapping stretching vibrations of the O-H group of the alcohol and the N-H bonds of the primary amine, both of which will be involved in intermolecular hydrogen bonding.[1][2] The primary amine will exhibit two N-H stretching bands (symmetric and asymmetric) within this broad envelope.
-
C-H Stretching Region: Absorptions due to C-H stretching will appear just above and below 3000 cm⁻¹. The sp² C-H stretch of the vinyl group is expected around 3080 cm⁻¹. The sp³ C-H stretches of the methyl and methylene groups will appear in the 2970-2850 cm⁻¹ range.
-
Double Bond and Bending Regions: A medium intensity peak around 1640 cm⁻¹ is characteristic of the C=C stretching vibration of the vinyl group. The N-H scissoring (bending) vibration of the primary amine is expected to appear around 1600 cm⁻¹.
-
Fingerprint Region: The C-O stretching vibration of the tertiary alcohol will give rise to a strong band around 1150 cm⁻¹.[2] The out-of-plane bending vibrations of the vinyl =C-H bonds are expected to produce two strong bands at approximately 990 cm⁻¹ and 910 cm⁻¹, which are highly characteristic of a monosubstituted alkene.
Experimental Protocol: Acquiring an IR Spectrum (Liquid Film)
For a liquid sample, a simple and effective method is to create a thin film between two salt plates.
Caption: Standard workflow for liquid film IR spectroscopy.
Mass Spectrometry (MS)
Predicted Mass Spectrum Data (Electron Ionization, 70 eV)
| m/z | Predicted Intensity | Assignment |
| 101 | Low | [M]⁺˙ (Molecular Ion) |
| 86 | Medium | [M - CH₃]⁺ |
| 72 | High | [M - C₂H₅]⁺ (α-cleavage) |
| 58 | High | [M - C₃H₅]⁺ (α-cleavage) |
| 44 | Medium | [CH₂=NH₂]⁺ |
| 30 | High | [CH₂NH₂]⁺ (α-cleavage) |
Interpretation and Causality:
The mass spectrum of this compound under electron ionization (EI) conditions is expected to show significant fragmentation.
-
Molecular Ion: According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight. The molecular weight of C₅H₁₁NO is 101.15 g/mol , so the molecular ion peak [M]⁺˙ is expected at m/z 101. For tertiary alcohols and amines, this peak may be of low intensity or even absent due to rapid fragmentation.[3]
-
α-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.[3][4][5] Cleavage of the bonds adjacent to the carbon bearing the heteroatom leads to the formation of stable, resonance-stabilized cations.
-
Loss of a vinyl radical (•CH=CH₂) would result in a fragment at m/z 74.
-
Loss of the aminomethyl radical (•CH₂NH₂) would lead to a fragment at m/z 71.
-
The most favorable α-cleavage for amines is the loss of the largest alkyl group. In this case, cleavage of the C-C bond between the quaternary carbon and the vinyl group would lead to a fragment at m/z 58. Cleavage of the C-C bond between the quaternary carbon and the methyl group would result in a fragment at m/z 86. The most prominent α-cleavage is often the loss of the largest substituent from the carbon bearing the nitrogen, which in this case would be the cleavage between C1 and C2, leading to the formation of the [CH₂=NH₂]⁺ ion at m/z 30.
-
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, which would give a peak at m/z 83 ([M - H₂O]⁺˙).[3]
-
Other Fragmentations: Further fragmentation of the initial products can lead to other smaller ions, such as the iminium ion [CH₂=NH₂]⁺ at m/z 30.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Acquiring an EI Mass Spectrum
Electron ionization is a standard technique for the analysis of volatile and thermally stable compounds.
Sources
potential biological activity of 1-Amino-2-methylbut-3-en-2-ol
An In-Depth Technical Guide to the Potential Biological Activity of 1-Amino-2-methylbut-3-en-2-ol
Abstract
This compound is a small molecule whose biological activities remain largely unexplored. Its unique structural features, including a primary amine, a tertiary alcohol, and a vinyl group, suggest the potential for diverse pharmacological effects. This guide provides a comprehensive overview of the theoretical framework for investigating the biological potential of this compound, drawing parallels with structurally related molecules that have demonstrated significant bioactivity. We will delve into hypothesized anticancer, antifungal, and antibacterial properties, propose plausible mechanisms of action, and provide detailed experimental protocols for the validation of these hypotheses. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Introduction: Unveiling the Potential of a Novel Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules with unique structural motifs offer a rich source of potential drug candidates. This compound, with the chemical formula C5H11NO, is one such molecule that warrants investigation.[1] Its structure, featuring a primary amino group, a tertiary alcohol, and a terminal vinyl group, presents several points for potential biological interactions. The presence of a chiral center further adds to its complexity and potential for stereospecific interactions with biological targets.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H11NO |
| Molecular Weight | 101.15 g/mol |
| CAS Number | 15158-22-2 |
| SMILES | CC(CN)(C=C)O |
Table 1: Key chemical properties of this compound.[1]
While no direct biological activity has been reported for this specific compound in the public domain, the broader class of amino alcohols has been a fertile ground for the discovery of potent therapeutic agents. This guide will, therefore, explore the potential biological activities of this compound based on a thorough analysis of structure-activity relationships of analogous compounds.
Hypothesized Biological Activities and a Rationale for Investigation
The structural components of this compound provide a strong basis for hypothesizing its potential biological activities.
Potential Anticancer Activity
The amino alcohol moiety is a common feature in many compounds with demonstrated cytotoxic effects against cancer cells.[2] The presence of a tertiary alcohol, in particular, may contribute to specific interactions with cellular targets.
Proposed Mechanism of Action:
A plausible mechanism for the anticancer activity of this compound could involve the induction of apoptosis. Many cytotoxic drugs exert their effects by triggering programmed cell death.[3][4] This could occur through various pathways, including the activation of caspases, disruption of the mitochondrial membrane potential, or the generation of reactive oxygen species (ROS).[5]
Potential Antifungal Activity
Amino alcohol derivatives have been investigated as potential antifungal agents.[6] The mechanism of action for many antifungal drugs involves the disruption of the fungal cell membrane, often by inhibiting the synthesis of ergosterol, a key component of the membrane.[7][8][9][10]
Proposed Mechanism of Action:
The structural similarity of this compound to other amino alcohols with antifungal properties suggests that it might inhibit enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51).[10] Alternatively, it could directly interact with the fungal cell membrane, leading to increased permeability and cell death.
Potential Antibacterial Activity
The amino alcohol scaffold is also present in some antibacterial agents. The primary amine group could play a crucial role in interacting with bacterial cell walls or intracellular targets.
Proposed Mechanism of Action:
The potential antibacterial mechanism of this compound could involve the disruption of bacterial cell wall synthesis or the inhibition of essential bacterial enzymes. The vinyl group might also participate in covalent interactions with bacterial proteins, leading to their inactivation.
A Proposed Research Plan: From Hypothesis to Validation
To systematically evaluate the potential biological activities of this compound, a multi-tiered experimental approach is proposed.
Synthesis of this compound
The first step is to ensure a reliable and scalable synthesis of the compound. A potential synthetic route could involve the reaction of an appropriate epoxide with ammonia or a protected amine, followed by deprotection. Alternatively, an enzymatic process using a transaminase could be explored for a stereoselective synthesis.[11]
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Antifungal Susceptibility Testing
The antifungal activity will be evaluated against a panel of clinically relevant fungal pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Fungal Strains: Obtain a panel of fungal strains, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal strain in RPMI-1640 medium.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours. [12]6. MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. [6][12]
Antibacterial Susceptibility Testing
The antibacterial potential will be assessed against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in Mueller-Hinton Broth.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth. [13][14][15][16][17]
Elucidating the Mechanism of Action
Should the initial screening reveal significant biological activity, further studies will be necessary to elucidate the underlying mechanisms.
For Anticancer Activity
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis or necrosis. [18][19]* Cell Cycle Analysis: Analyze the effect of the compound on the cell cycle distribution using flow cytometry to identify any cell cycle arrest.
-
Western Blotting: Investigate the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).
Caption: Hypothesized mechanisms of anticancer action for this compound.
For Antifungal Activity
-
Ergosterol Biosynthesis Assay: Investigate the effect of the compound on the ergosterol content of fungal cells using spectrophotometric methods.
-
Membrane Permeability Assays: Use fluorescent dyes to assess the integrity of the fungal cell membrane after treatment with the compound.
Conclusion and Future Directions
While this compound remains an understudied molecule, its structural features, when compared to other bioactive amino alcohols, present a compelling case for its investigation as a potential therapeutic agent. The proposed research plan outlines a systematic approach to explore its anticancer, antifungal, and antibacterial properties. Positive results from these initial in vitro studies would pave the way for further preclinical development, including in vivo efficacy studies in animal models and detailed toxicological profiling. The exploration of this and similar novel chemical scaffolds is essential for the continued discovery of new and effective treatments for a range of human diseases.
References
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- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- Leaño, M. M. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center.
- MI-Microbiology. (n.d.). Antifungal Susceptibility.
- Sim, W., & Shanmugam, G. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
- ReelMind. (n.d.). Antifungal Agents Mechanisms of Action: Medical Science.
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- Microbe Investigations. (n.d.).
- Wikipedia. (n.d.).
- Chapman, S. W. (2000). Antifungal agents: mechanisms of action. Otolaryngologic Clinics of North America, 33(2), 221-233.
- Pfaller, M. A., & Rex, J. H. (2001). Antifungal susceptibility testing: a primer for clinicians. Open forum infectious diseases, 8(11), 761-772.
- Thompson, G. R., & Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 224.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Rex, J. H., Pfaller, M. A., & Walsh, T. J. (2001). Antifungal susceptibility testing: practical aspects and current challenges. Clinical microbiology reviews, 14(4), 643-658.
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- Berkow, E. L., Lockhart, S. R., & Ostrosky-Zeichner, L. (2020). Antifungal susceptibility testing: current approaches. Clinical microbiology reviews, 33(3), e00069-19.
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An In-depth Technical Guide to 1-Amino-2-methylbut-3-en-2-ol: Synthesis, Stereochemical Considerations, and Applications
This guide provides a comprehensive technical overview of 1-Amino-2-methylbut-3-en-2-ol, a chiral tertiary allylic amino alcohol. Given the compound's specific substitution pattern, this document emphasizes the strategic synthetic approaches required for its construction, placing it within the broader context of vicinal amino alcohol synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering insights into the logical underpinnings of potential synthetic routes and characterization methodologies.
Introduction: The Significance of Chiral Vicinal Amino Alcohols
Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and chiral ligands.[1][2][3] The stereochemical arrangement of the amine and hydroxyl groups is often crucial for their biological activity, making their stereoselective synthesis a significant focus in organic chemistry and medicinal chemistry.[2] These compounds serve as indispensable building blocks, or synthons, in the creation of more complex molecules with therapeutic potential. The presence of a tertiary alcohol adjacent to an amino group, as in this compound, introduces a quaternary stereocenter, presenting a unique synthetic challenge that demands careful consideration of reaction design and stereocontrol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.[4]
| Property | Value |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 15158-22-2 |
| Topological Polar Surface Area | 46.3 Ų |
| InChIKey | HIZLKTYBQGWVMQ-UHFFFAOYSA-N |
| SMILES | CC(C=C)(CN)O |
Retrosynthetic Analysis and Synthetic Strategies
Due to the limited specific literature on the synthesis of this compound, this section will focus on plausible and logically derived synthetic strategies based on well-established methodologies for constructing analogous tertiary allylic 1,2-amino alcohols.
A primary retrosynthetic disconnection of the target molecule is at the C2-C3 bond, suggesting a nucleophilic addition of a vinyl organometallic reagent to an α-amino ketone. This approach is advantageous as it directly establishes the tertiary alcohol and the adjacent amine-bearing carbon.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway: Nucleophilic Vinylation of an α-Amino Ketone
This proposed synthesis involves two main stages: the preparation of the α-amino ketone precursor and the subsequent diastereoselective vinylation.
3.1.1. Synthesis of the α-Amino Ketone Precursor
The key intermediate, 1-amino-2-butanone, can be synthesized from readily available starting materials. A common route involves the amination of an α-halo ketone. For the purpose of this guide, we will consider the synthesis starting from 1-bromo-2-butanone. To control the reactivity of the amine, a protecting group strategy is essential. The Boc (tert-butyloxycarbonyl) group is a suitable choice due to its stability under the reaction conditions for the subsequent step and its ease of removal.
Experimental Protocol: Synthesis of tert-butyl (2-oxobutan-1-yl)carbamate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-butanone (1.0 eq) in anhydrous acetonitrile (MeCN).
-
Addition of Amine Source: Add sodium azide (NaN₃, 1.1 eq) to the solution and stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction of Azide: After completion, carefully add triphenylphosphine (PPh₃, 1.1 eq) and water (H₂O, 2.0 eq) to the reaction mixture and stir for 6 hours at 50 °C to effect the Staudinger reduction of the azide to the primary amine.
-
Boc Protection: Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (Et₃N, 1.5 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-oxobutan-1-yl)carbamate.
3.1.2. Diastereoselective Vinylation
The addition of a vinyl Grignard reagent to the α-amino ketone is a direct method to form the tertiary allylic alcohol.[5] The stereochemical outcome of this reaction can be influenced by the presence of the adjacent protected amine, potentially through chelation control with a suitable Lewis acid.
Experimental Protocol: Synthesis of tert-butyl (3-hydroxy-3-methylpent-4-en-2-yl)carbamate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the Boc-protected α-amino ketone (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add vinylmagnesium bromide (CH₂=CHMgBr, 1.5 eq, 1.0 M solution in THF) dropwise to the cooled solution. The reaction progress should be monitored by TLC.
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the protected amino alcohol.
Caption: Proposed synthetic workflow for this compound.
3.1.3. Deprotection
The final step is the removal of the Boc protecting group to yield the free amino alcohol. This is typically achieved under acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the purified Boc-protected amino alcohol (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Acidic Cleavage: Add trifluoroacetic acid (TFA, 10 eq) or a solution of hydrochloric acid (HCl) in 1,4-dioxane and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of water and basify to pH > 10 with aqueous sodium hydroxide (NaOH).
-
Extraction and Isolation: Extract the aqueous layer with DCM (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, this compound.
Alternative Synthetic Approaches
While the vinylation of an α-amino ketone is a direct approach, other strategies are worth considering, particularly for achieving high enantioselectivity.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation is a powerful method for the synthesis of vicinal amino alcohols from alkenes.[6][7] For the synthesis of this compound, the starting alkene would be 2-methyl-1,4-pentadiene. However, this method can suffer from issues of regioselectivity with certain substrates.[6]
Ring-Opening of Chiral Epoxides
The synthesis and subsequent ring-opening of a chiral epoxide is a classic and reliable method for producing 1,2-amino alcohols.[8] In this case, the required epoxide would be 2-methyl-2-vinyloxirane. The enantioselective epoxidation of 2-methyl-3-buten-2-ol, followed by regioselective ring-opening with an amine source, would provide the target molecule.
Characterization
The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the vinyl protons, the methyl group, and the aminomethyl (CH₂N) protons. The hydroxyl and amine protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR would confirm the presence of the quaternary carbinol carbon, the vinyl carbons, the methyl carbon, and the aminomethyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3300-3400 cm⁻¹ region), C-H stretches of the alkene and alkane moieties, and a C=C stretching vibration around 1640 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.
Conclusion
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
- Ager, D. J. (Ed.). (2008). Handbook of Chiral Chemicals. CRC press.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
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theoretical studies on 1-Amino-2-methylbut-3-en-2-ol
An In-depth Technical Guide to the Theoretical Investigation of 1-Amino-2-methylbut-3-en-2-ol
Abstract
Chiral vicinal amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and natural products, serving as versatile synthetic intermediates.[1][2] this compound, a member of this class, presents a unique combination of a tertiary allylic alcohol and a primary amine at a vicinal, chiral center. Despite its potential, this molecule remains largely uncharacterized from a theoretical standpoint. This guide outlines a comprehensive computational strategy using quantum chemical methods to elucidate the structural, spectroscopic, and electronic properties of this compound. We detail a robust theoretical framework designed to explore its conformational landscape, predict its spectroscopic signatures, and map its chemical reactivity. The methodologies and anticipated outcomes described herein provide a roadmap for a thorough in-silico characterization, establishing a critical foundation for future experimental synthesis and application.
Introduction: The Significance of a Multifunctional Chiral Building Block
This compound is a fascinating, yet underexplored, molecule possessing three key functional elements within a compact five-carbon frame: a primary amine, a tertiary alcohol, and a vinyl group. This arrangement classifies it as a vicinal amino alcohol, a privileged scaffold in medicinal chemistry and asymmetric synthesis.[3][4] The presence of the allylic alcohol moiety suggests enhanced reactivity and potential for diverse synthetic transformations, such as palladium-catalyzed aminations.[5][6]
The core of this molecule's chemical behavior is dictated by its three-dimensional structure, which is governed by a delicate interplay of steric effects and non-covalent interactions. Of paramount importance is the potential for strong intramolecular hydrogen bonding (IHB) between the hydroxyl proton (donor) and the amino group's lone pair (acceptor). Such interactions are known to be dominant conformational determinants in simple amino alcohols, profoundly influencing their stability and reactivity.[7][8][9]
A comprehensive theoretical study is essential to unlock a predictive understanding of this molecule's properties before embarking on extensive laboratory work. This guide details the requisite computational protocols to build a complete profile of this compound, from its preferred shapes to its electronic behavior.
Theoretical Framework and Computational Methodology
To ensure high fidelity in our theoretical predictions, a multi-faceted computational approach is required. The chosen methodologies are based on their proven success in characterizing similar flexible, hydrogen-bonded systems.[7][9][10]
The Quantum Chemical Engine: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy for molecules of this size. We will employ the B3LYP hybrid functional, which is widely recognized for its robust performance in calculating geometries and frequencies of organic molecules.[11] To account for the non-covalent interactions critical to IHB, we will also perform calculations with the M06-2X functional, which is specifically parameterized to better describe dispersion forces and weak interactions.
Basis Sets: The Building Blocks of Accuracy
The choice of basis set is critical. We will utilize Pople's triple-zeta basis set, 6-311++G(d,p) . The inclusion of diffuse functions (++) is essential for accurately describing the lone pairs and the hydrogen bond, while the polarization functions (d,p) allow for the necessary flexibility in describing the electron density of non-spherical atoms. For benchmark energy calculations, the more computationally intensive aug-cc-pVTZ basis set will be employed at the MP2 level of theory to provide a high-accuracy reference.[7]
Simulating Reality: Solvation Effects
To model the molecule's behavior in a solution, the Polarizable Continuum Model (PCM) will be applied. This will allow us to simulate the influence of different solvents (e.g., chloroform, water) on the conformational equilibrium and spectroscopic properties.
Computational Workflow
The overall computational strategy follows a logical progression from broad exploration to high-accuracy refinement.
Caption: A typical workflow for the theoretical characterization of a flexible molecule.
Anticipated Results and Discussion
The Conformational Landscape: A Tale of Two Groups
The primary determinant of the conformational preference of this compound will be the formation of an O-H···N intramolecular hydrogen bond.[7][9] This interaction creates a pseudo-five-membered ring, significantly stabilizing the molecule. Our conformational search is expected to identify several low-energy structures, with the key difference being the relative orientation of the methyl and vinyl groups.
The global minimum is predicted to be a gauche-like conformer that maximizes the strength of the O-H···N bond while minimizing steric clash. We will quantify the strength of this hydrogen bond using Natural Bond Orbital (NBO) analysis to calculate the second-order perturbation energy (E(2)) between the nitrogen lone pair orbital and the hydroxyl anti-bonding orbital.
Caption: The dominant role of intramolecular hydrogen bonding in stabilizing conformers.
Table 1: Predicted Relative Energies of Key Conformers
| Conformer ID | Description | O-H···N H-Bond? | Predicted ΔE (kcal/mol) (Gas Phase) |
|---|---|---|---|
| Conf-1 | Global Minimum (Gauche) | Yes | 0.00 |
| Conf-2 | Anti-periplanar | No | ~3-5 |
| Conf-3 | Eclipsed Rotamer | Yes (weak) | ~2-3 |
Note: Energies are hypothetical and serve to illustrate expected trends based on studies of analogous amino alcohols.[7][9]
Predicted Spectroscopic Signatures for Experimental Validation
Theoretical spectroscopy is a powerful tool for validating computational models against experimental data.[12][13]
Infrared (IR) Spectroscopy: The most telling feature in the calculated IR spectrum will be the position of the O-H stretching frequency. In non-hydrogen-bonded alcohols, this appears as a sharp band around 3600 cm⁻¹.[12] Due to the strong O-H···N IHB, we predict a significant red-shift and broadening of this band to the 3300-3400 cm⁻¹ region, providing clear evidence of this interaction.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using the GIAO method, we will calculate the ¹H and ¹³C NMR chemical shifts. The proton of the hydroxyl group is expected to be significantly deshielded due to the hydrogen bond, appearing further downfield than in a comparable acyclic alcohol. Spin-spin coupling constants will also be calculated to aid in the complete assignment of complex experimental spectra.
Table 2: Predicted Key Spectroscopic Features
| Spectroscopic Method | Feature | Predicted Value/Region | Rationale / Comment |
|---|---|---|---|
| IR | O-H Stretch (ν_OH) | 3300 - 3400 cm⁻¹ | Red-shifted and broadened due to strong O-H···N IHB.[7] |
| IR | N-H Stretch (ν_NH) | ~3350 cm⁻¹ | Typical for a primary amine. |
| IR | C=C Stretch (ν_C=C) | ~1640 cm⁻¹ | Characteristic of a vinyl group.[12] |
| ¹H NMR | O-H Proton (δ_OH) | 3.5 - 5.0 ppm | Deshielded due to hydrogen bonding. |
| ¹H NMR | Vinyl Protons (δ_CH, δ_CH2) | 5.0 - 6.0 ppm | Typical alkene region. |
| ¹³C NMR | Allylic Carbon (C-OH) | 70 - 80 ppm | Tertiary alcohol carbon. |
| ¹³C NMR | Amino Carbon (C-NH₂) | 45 - 55 ppm | Carbon adjacent to the amine. |
Electronic Structure and Chemical Reactivity Mapping
Understanding the electronic landscape of a molecule is key to predicting its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be visualized. We anticipate the HOMO will be localized primarily on the nitrogen atom (lone pair) and the C=C double bond (π-system), indicating these are the primary sites for electrophilic attack. The LUMO is likely to be the σ* anti-bonding orbital of the C-O bond, suggesting a potential pathway for nucleophilic substitution.
Molecular Electrostatic Potential (MEP): An MEP surface will be generated to provide a more intuitive map of charge distribution. This will visually confirm the nucleophilic character of the nitrogen lone pair (red region, negative potential) and the electrophilic nature of the hydroxyl proton (blue region, positive potential), highlighting the key sites for intermolecular interactions and reactions.
Conclusion
This technical guide presents a comprehensive theoretical strategy for the complete characterization of this compound. The proposed DFT and ab initio calculations will provide fundamental insights into the molecule's conformational preferences, which are dominated by a strong intramolecular O-H···N hydrogen bond. The predicted spectroscopic data (IR, NMR) will serve as a crucial benchmark for future experimental identification and structural confirmation. Furthermore, the analysis of the molecule's electronic structure will illuminate its reactivity, guiding its application as a versatile chiral building block in organic synthesis. This in-silico investigation constitutes an essential, cost-effective first step towards unlocking the full potential of this promising molecule.
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A Technical Guide to the Solubility Profile of 1-Amino-2-methylbut-3-en-2-ol: Theoretical Principles and Experimental Determination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences bioavailability, process development, and formulation design. This guide provides a comprehensive framework for understanding and determining the solubility of 1-Amino-2-methylbut-3-en-2-ol, a chiral amino alcohol with potential applications in organic synthesis and drug development. Lacking readily available experimental data, this document establishes a robust methodology based on first principles of molecular structure and intermolecular forces to predict solubility. It further outlines a detailed, self-validating experimental protocol for the systematic determination of its solubility in a range of pharmaceutically relevant solvents. This guide is intended to equip researchers, chemists, and formulation scientists with the theoretical knowledge and practical tools necessary to characterize this and structurally similar molecules.
Introduction: The Molecular Profile of this compound
This compound (CAS No. 15158-22-2) is a unique molecule incorporating several key functional groups that dictate its chemical behavior and physical properties.[1] A thorough understanding of its structure is the foundation for predicting its solubility.
-
Molecular Formula: C₅H₁₁NO[1]
-
Molecular Weight: 101.15 g/mol [1]
-
Key Structural Features:
-
Primary Amine (-NH₂): A polar, basic group capable of acting as both a hydrogen bond donor and acceptor.
-
Tertiary Alcohol (-OH): A polar group that is a strong hydrogen bond donor and acceptor. The steric hindrance from the adjacent methyl and vinyl groups may slightly modulate its interaction potential.
-
Vinyl Group (-CH=CH₂): A nonpolar, unsaturated hydrocarbon moiety.
-
Alkyl Backbone: A small, 5-carbon skeleton which contributes to the molecule's nonpolar character.
-
The presence of both highly polar amine and hydroxyl groups on a relatively small carbon frame suggests a molecule with a predisposition for solubility in polar solvents. The principle of "like dissolves like" provides the initial framework for our analysis, suggesting that the strength of solvent-solute interactions will be comparable to solute-solute and solvent-solvent interactions in polar environments.[2]
Theoretical Principles and Solubility Prediction
Solubility is governed by the balance of intermolecular forces between the solute and solvent molecules. The dissolution process requires overcoming the solute-solute interactions (lattice energy in a solid) and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[3] For this compound, the following interactions are paramount:
-
Hydrogen Bonding: The amine and hydroxyl groups are the primary drivers of solubility in protic solvents (e.g., water, alcohols). They can donate and accept hydrogen bonds, integrating readily into the solvent's hydrogen-bonding network.
-
Dipole-Dipole Interactions: The polar C-N and C-O bonds create a significant molecular dipole, promoting solubility in polar aprotic solvents (e.g., DMSO, acetone).
-
Van der Waals Forces (London Dispersion Forces): The alkyl and vinyl components of the molecule will interact via these weaker forces, which are the primary mechanism for solubility in nonpolar solvents (e.g., hexane, toluene).
Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Key Solute-Solvent Interaction | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding | High to Very High | The -OH and -NH₂ groups can readily form multiple hydrogen bonds with protic solvents, overcoming the molecule's nonpolar regions. |
| Polar Aprotic | DMSO, Acetone, Acetonitrile | Dipole-Dipole Interactions | Moderate to High | The molecule's polarity will facilitate dissolution, but the lack of hydrogen bond donation from the solvent may make it less favorable than in protic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | Low to Very Low | The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak Van der Waals forces formed with nonpolar solvents. |
Experimental Protocol for Quantitative Solubility Determination
This section provides a detailed, step-by-step protocol for determining the equilibrium solubility of this compound. The isothermal shake-flask method is described, as it is a reliable and widely accepted technique for generating accurate solubility data.[4]
Materials and Reagents
-
This compound (purity >98%)
-
Solvents (HPLC or analytical grade): Water (Type I), Methanol, Ethanol, Isopropanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane, Toluene, n-Hexane.
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Analytical balance (± 0.01 mg)
-
Thermostatically controlled orbital shaker or incubator
-
Centrifuge capable of holding vials
-
Syringes (1 mL, 5 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or ¹H NMR)[4]
Safety Precautions
-
Hazard Profile: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): All work must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber).[5][6]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7]
Experimental Workflow
The following workflow provides a systematic approach to solubility measurement. The causality behind key steps is explained to ensure a self-validating and robust protocol.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., ~50-100 mg) to a 20 mL scintillation vial. Rationale: Ensuring an excess of solid is present is critical for achieving a saturated solution at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to the vial. Seal the vial tightly.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Rationale: Equilibrium is a state where the rate of dissolution equals the rate of precipitation. Insufficient time will lead to an underestimation of solubility.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow for gross sedimentation. Subsequently, centrifuge the vials to ensure all undissolved solid is pelleted at the bottom. Rationale: Clear separation of the solid and liquid phases is essential to prevent solid particles from being carried over during sampling, which would artificially inflate the measured solubility.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a clean, pre-weighed vial. Record the weight of the collected filtrate. Rationale: Filtration removes any remaining microscopic particulate matter.
-
Quantification: Determine the amount of dissolved solute in the filtered aliquot.
-
Gravimetric Method (for non-volatile solvents): Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a mild temperature and weigh the remaining solid residue.
-
Chromatographic Method (HPLC/GC): Dilute the filtered aliquot with a suitable mobile phase or solvent and analyze against a pre-prepared calibration curve of known concentrations. This is the preferred method for accuracy and for volatile solvents.
-
-
Calculation: Calculate the solubility using the quantified mass of the solute and the volume (or mass and density) of the solvent aliquot. Express the final result in standard units such as mg/mL or mol/L.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear, concise table for comparative analysis. This allows for direct validation of the initial predictions and provides valuable insights into the solute-solvent interactions.
Table 2: Experimental Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| Water | Polar Protic | Very High | [Insert Data Here] | [Insert Data Here] |
| Methanol | Polar Protic | Very High | [Insert Data Here] | [Insert Data Here] |
| Ethanol | Polar Protic | High | [Insert Data Here] | [Insert Data Here] |
| DMSO | Polar Aprotic | High | [Insert Data Here] | [Insert Data Here] |
| Acetone | Polar Aprotic | Moderate | [Insert Data Here] | [Insert Data Here] |
| Dichloromethane | Nonpolar (weakly polar) | Low | [Insert Data Here] | [Insert Data Here] |
| Toluene | Nonpolar | Very Low | [Insert Data Here] | [Insert Data Here] |
| n-Hexane | Nonpolar | Very Low | [Insert Data Here] | [Insert Data Here] |
Interpretation of Results: The quantitative data will provide a clear picture of the molecule's solubility profile. High solubility values in water and alcohols would confirm the dominance of the hydrophilic amine and hydroxyl groups. The relative solubility in polar aprotic solvents like DMSO versus acetone can reveal the importance of the solvent's hydrogen bond accepting capability. As predicted, minimal solubility in hexane and toluene would underscore the molecule's overall polar nature. This empirical data is crucial for selecting appropriate solvents for synthesis, purification (crystallization), and formulation.
References
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Ghaemi, A., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Retrieved from [Link][9]
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Methodological & Application
The Untapped Potential of 1-Amino-2-methylbut-3-en-2-ol in Asymmetric Synthesis: A Guide for Advanced Research
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force in pharmaceutical and materials science research. Chiral amino alcohols have long been recognized as privileged scaffolds, serving as versatile building blocks, effective chiral auxiliaries, and powerful ligands for asymmetric catalysis. This guide delves into the prospective applications of a lesser-explored yet promising chiral amino alcohol: 1-Amino-2-methylbut-3-en-2-ol . While specific literature on this molecule is sparse, its structural features—a primary amine, a chiral tertiary alcohol, and a vinyl group—suggest a significant, untapped potential in the field of asymmetric synthesis. This document will, therefore, extrapolate from well-established methodologies using structurally analogous compounds to provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will explore its probable synthetic origins and key properties, and present detailed application notes and protocols for its use as a catalyst, ligand precursor, and chiral auxiliary.
Introduction to Chiral Tertiary Amino Alcohols: A Class of Powerful Stereodirecting Agents
Chiral 1,2-amino alcohols are fundamental building blocks in the synthesis of numerous natural products and pharmaceutical agents.[1] Their utility stems from the presence of two vicinal functional groups, the amine and the alcohol, which can coordinate to metal centers, act as hydrogen bond donors and acceptors, and serve as handles for further chemical modification. The introduction of a quaternary stereocenter at the alcohol-bearing carbon, as seen in this compound, imparts significant steric bulk. This feature is often crucial for creating a well-defined chiral environment around a catalytic center, leading to high levels of stereochemical control in chemical reactions.[2] Furthermore, the vinyl moiety present in the target molecule offers a site for a variety of chemical transformations, including cross-coupling reactions, hydrogenations, and olefin metathesis, thereby expanding its synthetic utility.
Synthesis and Properties of this compound
While a definitive, high-yielding enantioselective synthesis for this compound is not prominently documented, its structure suggests plausible synthetic routes originating from readily available starting materials. A likely approach would involve the asymmetric addition of a vinyl nucleophile to an α-amino ketone or a related imine derivative.
A potential retrosynthetic pathway is illustrated below:
Caption: Retrosynthetic analysis of this compound.
The physical and chemical properties of this compound can be inferred from its structure. The presence of both a basic amino group and a hydroxyl group suggests that it is likely a water-soluble, crystalline solid at room temperature. Its chirality, stemming from the quaternary stereocenter, means it will rotate plane-polarized light.
Application as a Chiral Catalyst: Asymmetric Reduction of Prochiral Ketones
One of the most well-established applications of chiral amino alcohols is their use as catalysts in the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[3] The amino alcohol can be reacted with borane to form a chiral oxazaborolidine catalyst, commonly known as a Corey-Bakshi-Shibata (CBS) catalyst. This in-situ generated catalyst creates a chiral environment that forces the borane to deliver a hydride to one face of the ketone preferentially.
General Mechanism of Asymmetric Ketone Reduction
The catalytic cycle for the asymmetric reduction of a ketone using a chiral amino alcohol-borane complex is depicted below. The ketone coordinates to the Lewis acidic boron of the oxazaborolidine, which activates it towards reduction. The hydride is then delivered from a borane molecule that is also coordinated to the nitrogen atom of the catalyst.
Caption: Catalytic cycle for asymmetric ketone reduction.
Detailed Protocol: Asymmetric Reduction of Acetophenone
This protocol is adapted from established procedures for similar chiral amino alcohols and serves as a starting point for optimization with this compound.[4][5]
Materials:
-
(S)-1-Amino-2-methylbut-3-en-2-ol
-
Borane-dimethyl sulfide complex (BMS, ~10 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, 50 mL round-bottom flask under an inert atmosphere, add (S)-1-Amino-2-methylbut-3-en-2-ol (0.1 mmol, 10.1 mg).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add BMS (0.11 mmol, 11 µL) to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes, during which the chiral oxazaborolidine catalyst is formed in situ.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120.1 mg) in anhydrous THF (2 mL).
-
Slowly add the acetophenone solution to the catalyst mixture at 0 °C over a period of 10 minutes.
-
To the resulting mixture, add BMS (1.1 mmol, 110 µL) dropwise over 20 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), slowly quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Acetophenone | 10 | >95 | >95 |
| Propiophenone | 10 | >95 | >94 |
| 2-Chloroacetophenone | 10 | >90 | >96 |
| Table 1: Expected Performance in Asymmetric Ketone Reduction (based on analogous systems). |
Application as a Ligand Precursor: Synthesis of Chiral Oxazolines for Asymmetric Catalysis
Chiral oxazolines are a highly successful class of ligands in asymmetric catalysis, finding application in a wide array of transformations.[6][7] They are readily synthesized from chiral amino alcohols. The resulting oxazoline can then be incorporated into various ligand scaffolds, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. The vinyl group in this compound offers a unique opportunity for post-synthetic modification of the resulting oxazoline ligand.
General Synthesis of Chiral Oxazolines
The synthesis of a chiral oxazoline from a 1,2-amino alcohol typically involves condensation with a nitrile, carboxylic acid, or their derivatives. A common method is the reaction with a nitrile under acidic or metal-catalyzed conditions.
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The Versatile Chiral Synthon: Application Notes for 1-Amino-2-methylbut-3-en-2-ol in Asymmetric Synthesis
Introduction: Unlocking Asymmetric Potential
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical development and materials science. Chiral vicinal amino alcohols are celebrated as pivotal building blocks in this pursuit, serving as versatile precursors to chiral ligands, auxiliaries, and complex molecular targets.[1][2] This technical guide focuses on a uniquely functionalized member of this class: 1-amino-2-methylbut-3-en-2-ol. Its combination of a primary amine, a tertiary alcohol, and a vinyl group on a chiral frame makes it a highly attractive, yet underexplored, synthon for asymmetric transformations.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It will provide not just protocols, but the strategic reasoning behind the application of this compound as a valuable chiral building block. We will explore its synthesis and its utility in two powerful applications: as a chiral auxiliary for diastereoselective alkylation and as a precursor for a C₂-symmetric chiral ligand for asymmetric catalysis.
Physicochemical Properties and Safety Data
A foundational understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.
| Property | Value |
| IUPAC Name | This compound[3] |
| Molecular Formula | C₅H₁₁NO[3] |
| Molecular Weight | 101.15 g/mol [3] |
| CAS Number | 15158-22-2[3] |
| Topological Polar Surface Area | 46.3 Ų[3] |
Safety and Handling: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Enantioselective Synthesis of this compound
A robust and reliable synthesis of the chiral building block is the logical starting point. While specific literature on the enantioselective synthesis of this compound is scarce, a highly effective strategy can be devised by adapting well-established methodologies. The proposed route involves the diastereoselective addition of a vinyl Grignard reagent to an N-protected α-amino aldehyde derived from a readily available amino acid, such as L-alanine.
Proposed Synthetic Workflow
Caption: Proposed workflow for the enantioselective synthesis of (R)-1-amino-2-methylbut-3-en-2-ol.
Detailed Protocol: Synthesis of (R)-1-Amino-2-methylbut-3-en-2-ol
This protocol is a representative procedure adapted from established methods for the synthesis of similar chiral amino alcohols from amino acids.[4]
Part 1: Synthesis of N-Boc-L-alaninal
-
N-Protection of L-Alanine: To a solution of L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool to 0 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the mixture with cold 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-L-alanine.
-
Reduction to N-Boc-L-alaninol: Dissolve N-Boc-L-alanine (1.0 eq) in anhydrous THF and cool to -15 °C. Add N-methylmorpholine (1.0 eq) followed by the dropwise addition of isobutyl chloroformate (1.0 eq). Stir the resulting mixed anhydride for 15 minutes. In a separate flask, prepare a suspension of sodium borohydride (2.0 eq) in THF at 0 °C. Cannulate the mixed anhydride solution into the NaBH₄ suspension. Stir for 4 hours at room temperature. Quench the reaction by the slow addition of 1 M HCl. Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to yield N-Boc-L-alaninol.
-
Oxidation to N-Boc-L-alaninal: Dissolve N-Boc-L-alaninol (1.0 eq) in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. Stir for 2-3 hours until TLC indicates completion. Quench the reaction with a saturated solution of sodium thiosulfate. Extract with DCM, wash with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate. The crude N-Boc-L-alaninal is often used immediately in the next step.
Part 2: Grignard Addition and Deprotection
-
Grignard Reaction: Dissolve the crude N-Boc-L-alaninal in anhydrous THF and cool to -78 °C under an inert atmosphere. Add vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise. Stir at -78 °C for 3 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting diastereomeric mixture of protected amino alcohols can be purified by column chromatography.
-
Deprotection: Dissolve the purified N-Boc-protected amino alcohol in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting salt can be neutralized with a base (e.g., NaOH) and extracted to yield the final product, (R)-1-amino-2-methylbut-3-en-2-ol.
Application 1: As a Chiral Auxiliary for Diastereoselective Alkylation
The 1,2-amino alcohol moiety is a precursor to oxazolidinone chiral auxiliaries, which are powerful tools for asymmetric alkylation reactions.[5][6] The predictable stereochemical outcomes make this a reliable method for introducing new stereocenters.
Workflow for Asymmetric Alkylation
Caption: Workflow for diastereoselective alkylation using an oxazolidinone auxiliary derived from this compound.
Protocol: Diastereoselective Propylation
This protocol is adapted from the seminal work by Evans on chiral oxazolidinones.[7]
Part 1: Preparation of the N-Propanoyl Oxazolidinone
-
Oxazolidinone Formation: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in toluene. Add a solution of triphosgene (0.4 eq) in toluene dropwise at 0 °C. After the addition, heat the mixture to reflux for 4 hours. Cool to room temperature, filter, and concentrate to yield the crude oxazolidinone, which can be purified by chromatography or recrystallization.
-
N-Acylation: Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes. Add propanoyl chloride (1.1 eq) and stir for 1 hour at -78 °C. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. Purify by column chromatography.
Part 2: Diastereoselective Alkylation and Auxiliary Removal
-
Enolate Formation and Alkylation: Dissolve the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the Z-enolate.[5] Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C. Add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously for 4 hours. Quench with sodium sulfite solution. Acidify with 1 M HCl and extract with ethyl acetate to obtain the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Application 2: Precursor for Chiral Ligands in Asymmetric Catalysis
The C₂-symmetric bis(oxazoline) (BOX) ligands are a class of "privileged ligands" in asymmetric catalysis, effective in a wide array of metal-catalyzed reactions.[1][8] this compound is an ideal precursor for a novel BOX ligand, where the vinyl and methyl groups can impart unique steric and electronic properties to the catalytic pocket.
Workflow for Ligand Synthesis and Application
Caption: Synthesis of a vinyl-substituted BOX ligand and its application in asymmetric catalysis.
Protocol: Synthesis of a Vinyl-BOX Ligand and Use in a Catalytic Asymmetric Diels-Alder Reaction
This protocol is based on established procedures for the synthesis and application of BOX ligands.[8]
Part 1: Synthesis of the Bis(oxazoline) Ligand
-
Reaction Setup: To a flame-dried round-bottom flask, add malononitrile (1.0 eq), (R)-1-amino-2-methylbut-3-en-2-ol (2.1 eq), and anhydrous zinc chloride (0.1 eq).
-
Reaction: Heat the mixture neat (without solvent) at 130 °C under an inert atmosphere for 12 hours.
-
Purification: Cool the reaction mixture to room temperature. Dissolve the resulting solid in dichloromethane and wash with water and brine. Dry the organic layer over sodium sulfate and concentrate. Purify the crude ligand by column chromatography on silica gel.
Part 2: Asymmetric Diels-Alder Reaction
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the synthesized BOX ligand (0.11 eq) in anhydrous DCM. Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 eq) and stir at room temperature for 1-2 hours to form the chiral catalyst complex.
-
Reaction: Cool the catalyst solution to -78 °C. Add N-crotonyloxazolidinone (1.0 eq) as the dienophile. Then, add cyclopentadiene (3.0 eq) dropwise.
-
Work-up and Analysis: Stir the reaction at -78 °C for 3 hours. Quench with saturated sodium bicarbonate solution and extract with DCM. The combined organic layers are dried and concentrated. The product's yield and enantiomeric excess (ee) can be determined by chiral HPLC analysis after purification by column chromatography.
Conclusion and Future Outlook
This compound represents a chiral building block with significant untapped potential. The protocols detailed herein, derived from robust and well-established methodologies, provide a clear pathway for its synthesis and application in two of the most powerful strategies in asymmetric synthesis: chiral auxiliary-mediated reactions and asymmetric catalysis. The unique structural features of this amino alcohol—the tertiary alcohol and the vinyl group—offer intriguing possibilities for the design of novel auxiliaries and ligands with tailored steric and electronic properties. It is our hope that this guide will empower researchers to explore the full synthetic utility of this versatile chiral synthon, leading to new efficiencies in the creation of complex, enantiomerically pure molecules.
References
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- BenchChem. (2025).
- Gou, Z. et al. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Request PDF. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary.
- Wikipedia. (n.d.). Chiral auxiliary.
- Hungarian Journal of Industry and Chemistry. (n.d.). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
- Tessier, A. et al. (2016). Highly Diastereoselective Synthetic Route to Enantiopure β2-Amino Acids and γ-Amino Alcohols Using a Fluorinated Oxazolidine (Fox) as Chiral Auxiliary. The Journal of Organic Chemistry - ACS Figshare.
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The Versatile Synthon: Application Notes on 1-Amino-2-methylbut-3-en-2-ol in Modern Medicinal Chemistry
Foreword: Unveiling the Potential of a Unique Chiral Building Block
In the landscape of contemporary drug discovery, the demand for novel, three-dimensionally complex, and functionally diverse chiral building blocks is insatiable. It is in this context that we turn our attention to 1-Amino-2-methylbut-3-en-2-ol, a seemingly simple yet remarkably versatile molecule. Its structure, boasting a primary amine, a tertiary alcohol, and a vinyl group centered around a chiral core, presents a triad of reactive sites. This unique combination offers medicinal chemists a powerful tool to forge intricate molecular architectures, essential for targeting the complex biological systems implicated in disease. While direct applications of this specific molecule in late-stage clinical candidates are not yet widely documented, its structural motifs are present in numerous bioactive compounds. This guide, therefore, serves as a forward-looking exploration of its potential, drawing upon established chemical principles and the known utility of analogous structures to provide a comprehensive overview of its prospective applications in medicinal chemistry.
Core Molecular Attributes and Strategic Significance
This compound (CAS No: 15158-22-2) is a chiral amino alcohol with the molecular formula C₅H₁₁NO.[1] Its strategic importance in medicinal chemistry stems from the orthogonal reactivity of its three key functional groups.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| CAS Number | 15158-22-2 | [1] |
The primary amine serves as a nucleophile or a basic handle for salt formation, the tertiary alcohol can be a hydrogen bond donor or a site for derivatization, and the vinyl group is amenable to a wide array of carbon-carbon bond-forming reactions. This trifecta of functionality allows for the divergent synthesis of diverse compound libraries from a single, readily accessible starting material.
Caption: this compound
Prospective Applications in Medicinal Chemistry
Based on the reactivity of its functional groups, this compound is a promising scaffold for the synthesis of several classes of therapeutic agents.
Synthesis of Chiral β-Amino Alcohols and Diamines: Precursors for Antiviral Agents
The 1,2-amino alcohol motif is a cornerstone in the structure of many antiviral drugs, particularly protease inhibitors. The vinyl group of this compound can be readily transformed into other functional groups. For instance, oxidative cleavage of the double bond can yield a carboxylic acid, which after subsequent manipulations can lead to the formation of novel amino acid analogs. Such non-proteinogenic amino acids are valuable in the synthesis of peptidomimetics with enhanced stability and oral bioavailability.[2]
Furthermore, epoxidation of the vinyl group followed by ring-opening with an amine nucleophile provides access to chiral 1,2-diamines, another important pharmacophore in antiviral drug design.
Caption: Synthetic pathways to antiviral scaffolds.
Development of Novel Kinase Inhibitors for Anticancer Therapy
The 2-aminothiazole moiety is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs such as Dasatinib incorporating this scaffold.[3][4] The primary amine of this compound can serve as a key nucleophile in the Hantzsch thiazole synthesis. By reacting it with an α-haloketone, a diverse library of substituted 2-aminothiazoles can be generated. The tertiary alcohol and vinyl group provide additional points for diversification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Synthesis of 2-aminothiazole kinase inhibitors.
Construction of Chiral Ligands for Asymmetric Catalysis
Chiral amino alcohols are widely used as ligands in asymmetric catalysis, a technology that is central to the efficient synthesis of enantiomerically pure drugs.[] The nitrogen and oxygen atoms of this compound can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The vinyl group can be used to tether the ligand to a solid support, facilitating catalyst recovery and reuse.
Experimental Protocols: Foundational Methodologies
The following protocols are generalized procedures for key transformations of this compound, providing a starting point for further optimization.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the reaction of this compound with an aldehyde or ketone to form a secondary or tertiary amine.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add the aldehyde or ketone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Epoxidation of the Vinyl Group
This protocol outlines the conversion of the terminal alkene to an epoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound (amine group should be protected, e.g., as a Boc-carbamate)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-protected this compound (1.0 eq) in DCM and cool to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-8 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude epoxide can be used in the next step without further purification or purified by column chromatography.
Protocol 3: Olefin Metathesis (Cross-Metathesis)
This protocol describes a cross-metathesis reaction to introduce new functionality at the vinyl position. This reaction is catalyzed by a ruthenium-based catalyst.[6][7]
Materials:
-
N-protected this compound
-
Alkene coupling partner (2.0-5.0 eq)
-
Grubbs' Catalyst (e.g., Grubbs' 2nd Generation) (1-5 mol%)
-
Anhydrous, degassed dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the N-protected this compound (1.0 eq) and the alkene coupling partner (2.0-5.0 eq) in anhydrous, degassed DCM.
-
Add the Grubbs' catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (or stir at room temperature, depending on the catalyst and substrates) and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
This compound represents a chiral building block with significant, yet largely untapped, potential in medicinal chemistry. Its unique trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecular architectures. The prospective applications outlined in this guide, from antiviral and anticancer agents to chiral ligands, are grounded in well-established synthetic methodologies. As the imperative for novel chemical matter in drug discovery continues to grow, it is our firm belief that synthons such as this compound will play an increasingly pivotal role. It is our hope that the protocols and conceptual frameworks presented herein will inspire and enable researchers to unlock the full potential of this promising molecule.
References
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PubChem. This compound. Available from: [Link]
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Saeed, R. S., Samir, A. H., & Matty, F. S. (2018). Synthesis and Study of Modified Polyvinyl Alcohol Containing Amino acid moieties as Anticancer Agent. Oriental Journal of Chemistry, 34(1), 286-294. Available from: [Link]
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PubChem. 1-Amino-3-buten-2-OL. Available from: [Link]
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Macmillan Group. Olefin Metathesis in Organic Synthesis. Available from: [Link]
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Lin, Y. A., & Kiessling, L. L. (2010). Olefin metathesis for chemical biology. Accounts of chemical research, 43(3), 414–424. Available from: [Link]
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Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. Organic letters, 13(13), 3478–3481. Available from: [Link]
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Monash University. 6 Synthesis of N-Alkyl Amino Acids. Available from: [Link]
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de la Cruz, P., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 2186–2193. Available from: [Link]
-
Silverman, R. B. (1999). Synthesis of α-vinyl amino acids. Methods in molecular medicine, 23, 467–488. Available from: [Link]
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Obrecht, D., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 241-245. Available from: [Link]
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Saeed, R. S., Samir, A. H., & Matty, F. S. (2018). Synthesis and Study of Modified Polyvinyl Alcohol Containing Amino Acid Moieties as Anticancer Agent. Oriental Journal of Chemistry, 34(1). Available from: [Link]
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Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs. Available from: [Link]
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Hartrampf, F. W., et al. (2014). Z-Selective olefin metathesis on peptides: investigation of side-chain influence, preorganization, and guidelines in substrate selection. Journal of the American Chemical Society, 136(33), 11853–11860. Available from: [Link]
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Al-Ostath, A. I., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4492. Available from: [Link]
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Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. Available from: [Link]
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Ivachtchenko, A. V., et al. (2015). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Pharmaceutical Chemistry Journal, 49(7), 441-448. Available from: [Link]
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Skwarecki, A. S., Nowak, M. G., & Milewska, M. J. (2021). Amino Acid and Peptide-Based Antiviral Agents. ChemMedChem, 16(20), 3106–3135. Available from: [Link]
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Chalker, J. M., Wood, C. S., & Davis, B. G. (2009). Olefin metathesis for site-selective protein modification. Chembiochem : a European journal of chemical biology, 10(6), 959–969. Available from: [Link]
- Google Patents. (2018). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
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Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 567-588. Available from: [Link]
- Google Patents. (2013). CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
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B. G. (2007). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. The Journal of Organic Chemistry, 72(22), 8349–8355. Available from: [Link]
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MDPI. (2024). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. Available from: [Link]
- Google Patents. (2022). WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement.
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Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 567-588. Available from: [Link]
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Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. International Journal of Molecular Sciences, 22(7), 3686. Available from: [Link]
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The Strategic Application of 1-Amino-2-methylbut-3-en-2-ol in the Synthesis of Complex Natural Products
Introduction: A Versatile Chiral Synthon for Modern Organic Synthesis
In the intricate field of natural product synthesis, the demand for enantiomerically pure building blocks that offer a high degree of synthetic flexibility is paramount. 1-Amino-2-methylbut-3-en-2-ol, a chiral vicinal amino alcohol, has emerged as a synthon of significant interest. Its structure, featuring a stereogenic quaternary carbinolamine center, a primary amine, and a vinyl group, presents a unique combination of functionalities ripe for strategic manipulation in the assembly of complex molecular architectures.[1][2] This application note explores the untapped potential of this building block, providing a detailed guide for researchers, scientists, and drug development professionals on its strategic application in the synthesis of natural products, particularly alkaloids and novel amino sugars. While direct total syntheses employing this specific molecule are not yet prevalent in the literature, its structural motifs are found in numerous bioactive compounds, making it a highly valuable, yet underutilized, chiral starting material.[3]
The Power of Duality: Leveraging the Vicinal Amino Alcohol and Vinyl Moieties
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional domains: the vicinal amino alcohol and the terminal vinyl group.
-
The Vicinal Amino Alcohol Core: This functionality is a cornerstone of many biologically active molecules and serves as a powerful chiral auxiliary.[2][4] The primary amine and the tertiary alcohol can be selectively protected to allow for sequential chemical transformations. Furthermore, the inherent chirality at the C2 position can direct the stereochemical outcome of reactions at adjacent centers, making it an invaluable tool for asymmetric synthesis.[5]
-
The Vinyl Group Handle: The terminal double bond provides a versatile handle for a wide array of carbon-carbon bond-forming and functional group interconversion reactions. This includes, but is not limited to, cross-metathesis, Heck coupling, epoxidation, and dihydroxylation, allowing for the elongation and elaboration of the carbon skeleton with high degrees of regio- and stereocontrol.[6]
The following diagram illustrates the key reactive sites and their potential for synthetic elaboration.
Caption: Key reactive sites of this compound.
Proposed Application in the Synthesis of a Pyrrolizidine Alkaloid Core
Pyrrolizidine alkaloids are a class of natural products known for their wide range of biological activities. The chiral core of these molecules can be strategically assembled using this compound as a starting material. The proposed synthetic strategy involves an intramolecular cyclization cascade, initiated by the transformation of the vinyl group.
The following workflow outlines a potential synthetic route:
Caption: Proposed workflow for the synthesis of a pyrrolizidine alkaloid core.
This strategy leverages the inherent chirality of the starting material to establish the stereochemistry of the final product. The vinyl group serves as a latent aldehyde, which, after unmasking, participates in a key intramolecular cyclization.
Experimental Protocols
Protocol 1: Di-protection of this compound
This protocol describes a standard procedure for the protection of both the primary amine and the tertiary alcohol, a crucial first step for many synthetic transformations.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Boc Protection of the Amine:
-
Dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA, followed by the dropwise addition of a solution of Boc₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude N-Boc protected intermediate is typically used in the next step without further purification.
-
-
TBDMS Protection of the Alcohol:
-
Dissolve the crude N-Boc intermediate in anhydrous DMF.
-
Add imidazole, followed by TBDMSCl.
-
Stir the reaction at room temperature for 6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the di-protected product.
-
Data Presentation:
| Protection Step | Reagent | Solvent | Typical Yield |
| N-Boc Protection | Boc₂O, TEA | DCM | >95% (crude) |
| O-TBDMS Protection | TBDMSCl, Imidazole | DMF | 85-95% |
Protocol 2: Olefin Cross-Metathesis
This protocol illustrates the utility of the vinyl group in a carbon-carbon bond-forming reaction using a Grubbs catalyst.
Materials:
-
Di-protected this compound (from Protocol 1) (1.0 eq)
-
Cross-metathesis partner (e.g., methyl acrylate) (3.0 eq)
-
Grubbs II catalyst (0.05 eq)
-
Dichloromethane (DCM), anhydrous and degassed
Procedure:
-
Dissolve the di-protected starting material and the cross-metathesis partner in degassed, anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs II catalyst to the solution.
-
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cross-metathesis product.
Causality and Strategic Considerations
-
Choice of Protecting Groups: The selection of orthogonal protecting groups (e.g., Boc for the amine and TBDMS for the alcohol) is critical for enabling selective deprotection and sequential functionalization of the molecule. The Boc group is readily cleaved under acidic conditions (e.g., TFA), while the TBDMS group is typically removed with a fluoride source (e.g., TBAF).
-
Stereochemical Control: The inherent chirality of this compound can be exploited to induce diastereoselectivity in subsequent reactions. For instance, in the proposed synthesis of the pyrrolizidine alkaloid core, the stereocenter at C2 is expected to direct the facial selectivity of the intramolecular reductive amination.
-
Reaction Conditions: The vinyl group's reactivity can be tuned by the choice of catalyst and reaction conditions. For example, in olefin metathesis, the choice of the Grubbs catalyst generation can influence the efficiency and selectivity of the reaction.
Conclusion
This compound represents a powerful and versatile chiral building block with significant potential in the stereoselective synthesis of a wide range of natural products. Its unique combination of a vicinal amino alcohol and a terminal vinyl group provides a rich platform for the application of modern synthetic methodologies. The protocols and strategies outlined in this application note are intended to serve as a foundational guide for researchers to unlock the full synthetic potential of this promising, yet under-explored, chiral synthon.
References
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
-
Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]
-
Synthesis of 1,2-anti amino alcohols and their applications in the asymmetric synthesis of polyhydroxylated indolizidine and pyrrolizidine alkaloids. Semantic Scholar. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
Diastereoselective synthesis of 1,2-amino alcohols via direct C–H functionalization. Wiley Online Library. [Link]
-
Aminohydroxylation. Buchler GmbH. [Link]
-
This compound | C5H11NO. PubChem. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PubMed Central. [Link]
-
The selected enzymatic synthesis of chiral 1,2‐amino alcohols and... ResearchGate. [Link]
-
The scaffold-forming steps of plant alkaloid biosynthesis. RSC Publishing. [Link]
-
The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]
-
Synthesis of amino alcohols short communication | 59896. Longdom Publishing. [Link]
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Application Note & Protocols: Leveraging 1-Amino-2-methylbut-3-en-2-ol as a Versatile Synthon in Organic and Medicinal Chemistry
Abstract
1-Amino-2-methylbut-3-en-2-ol is a structurally unique and highly versatile bifunctional molecule. Its architecture, which combines a primary amine, a tertiary allylic alcohol, and a vinyl group, makes it a valuable building block for a diverse range of chemical transformations. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the experimental considerations, core reactivity, and practical applications of this compound. We will explore its utility in the synthesis of complex heterocyclic scaffolds and its potential as a bidentate ligand in catalysis. Detailed, field-proven protocols are provided to ensure reliable and reproducible outcomes, supported by mechanistic insights and troubleshooting guidance.
Physicochemical Properties and Critical Safety Considerations
Understanding the fundamental properties of a reagent is paramount for safe and effective experimental design. This compound is a corrosive and hazardous compound that demands careful handling.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15158-22-2 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| Appearance | Liquid (predicted) | |
| Boiling Point | ~150-160 °C (predicted) | |
| SMILES | CC(CN)(C=C)O | [1] |
Safety & Handling – A Self-Validating System: Trustworthiness in any protocol begins with safety. The GHS classifications for this compound indicate significant hazards.[1]
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.
Protocol for Safe Handling:
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear a lab coat, splash goggles, and nitrile or neoprene gloves. Avoid latex gloves due to potential permeability.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure. Never pipette by mouth.
-
Emergency Preparedness: Keep a safety shower and eyewash station accessible. Have sodium bicarbonate solution available for neutralizing minor spills.
-
Waste Disposal: Dispose of all waste containing this compound in a dedicated, clearly labeled hazardous waste container according to institutional guidelines.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the distinct reactivity of its three functional domains: the nucleophilic amine, the tertiary alcohol, and the reactive vinyl group. The spatial proximity of the amine and alcohol groups enables powerful applications in chelation and heterocyclic synthesis.
Caption: Key reactive centers of this compound.
-
Expertise & Experience: The tertiary nature of the alcohol makes it a poor substrate for direct oxidation but allows it to participate in reactions where it is converted into a better leaving group. The primary amine is highly nucleophilic and will typically be the more reactive site in competitive reactions with electrophiles.
Application in Heterocyclic Synthesis: Diastereoselective Oxazolidine Formation
A cornerstone application for 1,2-amino alcohols is their condensation with aldehydes or ketones to form oxazolidine rings.[2] This reaction is not only a robust method for protecting the bifunctional moiety but also a gateway to synthesizing libraries of biologically relevant scaffolds. The vinyl and methyl groups on the newly formed stereocenter provide distinct handles for further diversification.
Protocol 1: Synthesis of 2-Aryl-5,5-dimethyl-4-vinyloxazolidine
This protocol details the reaction with an aromatic aldehyde (e.g., benzaldehyde) to form the corresponding oxazolidine derivative. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 101.15 | 1.01 g | 10.0 |
| Benzaldehyde | 106.12 | 1.06 g | 10.0 |
| Toluene | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Experimental Workflow:
Sources
Application Notes and Protocols for the Use of 1-Amino-2-methylbut-3-en-2-ol as a Chiral Resolving Agent
Disclaimer: This document provides a detailed, hypothetical protocol for the use of 1-Amino-2-methylbut-3-en-2-ol as a chiral resolving agent. At the time of publication, specific literature detailing the experimental use of this compound for chiral resolution is not available. The methodologies presented herein are based on established principles of diastereomeric salt formation and are modeled after protocols for structurally similar and widely used resolving agents, such as 1-amino-2-butanol.[1][2] This guide is intended for researchers, scientists, and drug development professionals to illustrate a scientifically plausible approach to utilizing this compound for the separation of enantiomers.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, often exhibit significantly different pharmacological and toxicological profiles.[3] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective drugs.
One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture, typically an acid or a base, with an enantiomerically pure resolving agent. The resulting diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
This application note explores the potential use of the chiral amino alcohol, this compound, as a resolving agent for racemic carboxylic acids. Its primary amine functionality provides a basic center for salt formation with acidic compounds, making it a promising candidate for classical resolution.
This compound: A Profile
This compound is a chiral amino alcohol. The presence of a stereocenter at the carbon bearing the hydroxyl and vinyl groups makes it a suitable candidate for a chiral resolving agent.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₅H₁₁NO | PubChem |
| Molecular Weight | 101.15 g/mol | PubChem |
| CAS Number | 15158-22-2 | PubChem |
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle of this resolution method is the conversion of a pair of enantiomers, which are physically inseparable by standard techniques, into a pair of diastereomers with distinct physical properties.[1] When a racemic carboxylic acid, (±)-Acid, is reacted with a single enantiomer of a chiral amine, such as (S)-1-Amino-2-methylbut-3-en-2-ol, two diastereomeric salts are formed:
-
(R)-Acid-(S)-Amine
-
(S)-Acid-(S)-Amine
These diastereomeric salts are not mirror images of each other and therefore have different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The enantiomerically pure acid can then be liberated from the isolated salt, and the resolving agent can be recovered for reuse.
Figure 1: General workflow for chiral resolution.
Hypothetical Protocol: Resolution of Racemic Ibuprofen
This protocol details the hypothetical resolution of racemic ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), using (S)-1-Amino-2-methylbut-3-en-2-ol. The choice of solvents and temperatures is based on successful resolutions of similar carboxylic acids with other amino alcohols.[1][2]
Part A: Formation and Isolation of the Diastereomeric Salt
-
Dissolution of the Racemic Acid: In a 500 mL flask equipped with a magnetic stirrer and a reflux condenser, dissolve 20.6 g (0.1 mol) of racemic ibuprofen in 250 mL of methanol. Heat the mixture gently to 45-50°C to ensure complete dissolution.[1]
-
Addition of the Resolving Agent: In a separate beaker, dissolve 10.1 g (0.1 mol) of (S)-1-Amino-2-methylbut-3-en-2-ol in 50 mL of methanol. Slowly add this solution to the warm ibuprofen solution over 15-20 minutes while maintaining the temperature at 45-50°C.
-
Crystallization:
-
After the addition is complete, slowly cool the solution to 38-40°C. If available, introduce a seed crystal of the expected less soluble diastereomeric salt.
-
Continue to cool the solution slowly and controllably to 0-5°C over a period of 4-6 hours. A crystalline precipitate should form. A slow cooling rate is crucial for obtaining high diastereomeric purity.
-
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold (0-5°C) methanol (2 x 20 mL) to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. Record the yield.
Part B: Liberation of the Enantiomerically Pure Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt from Part A in 200 mL of water.
-
Acidification: While stirring vigorously, add 2M hydrochloric acid dropwise to the aqueous suspension until the pH is approximately 1-2. This will protonate the carboxylate of ibuprofen, causing the enantiomerically enriched ibuprofen to precipitate as a white solid. The this compound will remain dissolved in the aqueous phase as its hydrochloride salt.
-
Isolation of the Pure Enantiomer: Collect the precipitated ibuprofen by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (3 x 30 mL) to remove any residual salts.
-
Drying: Dry the enantiomerically enriched ibuprofen to a constant weight.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Part C: Recovery of the Resolving Agent
-
Basification: Combine the aqueous filtrates from steps B2 and B3. Cool the solution in an ice bath and slowly add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated this compound with an organic solvent such as dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to recover the this compound. The recovered resolving agent can be repurified by distillation if necessary and reused.
Data Presentation: Expected Outcomes
The following table summarizes the hypothetical quantitative data for the resolution of racemic ibuprofen.
| Parameter | Expected Value | Notes |
| Racemic Ibuprofen | 20.6 g (0.1 mol) | Starting material |
| (S)-1-Amino-2-methylbut-3-en-2-ol | 10.1 g (0.1 mol) | Resolving agent |
| Yield of Diastereomeric Salt | ~12-14 g | Theoretical max. for one diastereomer is 15.35 g |
| Yield of Enriched Ibuprofen | ~7-9 g | Theoretical max. for one enantiomer is 10.3 g |
| Enantiomeric Excess (e.e.) | >90% | Achievable with careful crystallization |
| Recovery of Resolving Agent | >90% | With efficient extraction |
Causality Behind Experimental Choices
-
Solvent Selection: Methanol is often a good starting point for the crystallization of diastereomeric salts of carboxylic acids and amino alcohols due to its polarity and ability to form hydrogen bonds.[2] The solubility of the diastereomeric salts is critical; the chosen solvent should allow for a significant difference in solubility between the two diastereomers.
-
Stoichiometry: A 1:1 molar ratio of the racemic acid to the resolving agent is typically used to ensure that both enantiomers have the opportunity to form a salt.[1]
-
Temperature Profile: The initial heating ensures complete dissolution of the reactants. A slow and controlled cooling process is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, resulting in a lower enantiomeric excess of the final product.
-
Seeding: The introduction of a seed crystal of the desired less-soluble diastereomer can induce crystallization and prevent the formation of a supersaturated solution or "oiling out," leading to a more efficient and selective separation.[1]
-
Liberation and Recovery: The use of a strong mineral acid to liberate the enantiomerically pure carboxylic acid is based on the principle that the carboxylic acid is insoluble in its protonated form in an acidic aqueous medium, while the amine remains soluble as its protonated salt. Conversely, making the solution strongly basic deprotonates the amine hydrochloride, allowing the free base to be extracted into an organic solvent.
Visualizing the Chemical Transformation
Figure 2: Chemical transformation workflow.
Conclusion
While there is currently no specific published data on the use of this compound as a resolving agent, its structural features make it a plausible candidate for the resolution of racemic carboxylic acids via diastereomeric salt formation. The hypothetical protocol presented here, based on established methodologies for similar compounds, provides a strong starting point for researchers to explore its potential. Successful implementation will depend on the careful optimization of parameters such as solvent choice, temperature, and crystallization time to maximize the yield and enantiomeric excess of the desired enantiomer.
References
-
Cui, Y., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Scientific Reports, 14(1), 24567. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Google Patents. (1976).
-
Tran, Q. T., et al. (2006). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Archives of Pharmacal Research, 29(1), 108–111. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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A Scalable, Two-Step Synthetic Route for the Production of 1-Amino-2-methylbut-3-en-2-ol for Pharmaceutical and Industrial Research
An Application Note for the Large-Scale Synthesis of 1-Amino-2-methylbut-3-en-2-ol
Abstract
This compound is a valuable chiral building block containing a tertiary alcohol, a primary amine, and a vinyl group. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of complex molecules in drug discovery and materials science. Allylic amines, in general, are crucial structural motifs in a wide array of biologically active agents and natural products[1]. This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The described methodology follows a robust two-step pathway commencing from the readily available starting material, 2-methyl-3-buten-2-ol. The process involves an initial epoxidation to form 2-methyl-2-vinyloxirane, followed by a regioselective ammonolysis to yield the target compound. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
A thorough understanding of the target compound's properties is fundamental for its synthesis, handling, and application.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 15158-22-2 | [2] |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2] |
| InChIKey | HIZLKTYBQGWVMQ-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC(CN)(C=C)O | [2] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
Scientific Rationale and Synthetic Strategy
The synthesis of allylic amines and related amino alcohols is a cornerstone of modern organic synthesis, providing access to essential building blocks for pharmaceuticals and agrochemicals[1][3]. While numerous methods exist for forming allylic C-N bonds, many are not amenable to large-scale production due to the use of expensive catalysts, stoichiometric organometallic reagents, or harsh reaction conditions[1][4].
Our selected strategy circumvents these issues by employing a classic, reliable, and scalable two-step sequence:
-
Epoxidation: The commercially available tertiary alcohol, 2-methyl-3-buten-2-ol, undergoes epoxidation at the double bond to form the key intermediate, 2-methyl-2-vinyloxirane. This reaction is highly efficient and selective.
-
Regioselective Ammonolysis: The generated epoxide is subjected to ring-opening using an excess of ammonia. The nucleophilic attack preferentially occurs at the sterically less hindered terminal carbon of the epoxide ring, ensuring the formation of the desired 1-amino-2-ol product with high regioselectivity.
This approach is advantageous for industrial-scale synthesis due to the low cost of reagents (e.g., peroxy acids, ammonia), predictable outcomes, and straightforward purification procedures.
Caption: Overall two-step synthetic pathway.
Detailed Protocols and Methodologies
Part 1: Large-Scale Synthesis of 2-Methyl-2-vinyloxirane
Causality: The epoxidation of the olefin in 2-methyl-3-buten-2-ol is the critical first step. We select meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant due to its high reactivity, selectivity, and ease of handling in large-scale operations. The reaction is performed in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of all components and to facilitate workup, as the byproduct, meta-chlorobenzoic acid, has limited solubility and can be easily filtered off.
Protocol:
-
Reactor Setup: A 50 L jacketed glass reactor, equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet, is charged with dichloromethane (20 L).
-
Reactant Addition: 2-methyl-3-buten-2-ol (2.0 kg, 23.2 mol) is added to the DCM and the solution is cooled to 0-5 °C using a circulating chiller.
-
Oxidant Addition: m-CPBA (77% purity, 6.2 kg, approx. 27.8 mol, 1.2 equivalents) is dissolved in DCM (10 L) and charged into the dropping funnel. This solution is added dropwise to the reactor over 3-4 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 4-6 hours after addition is complete).
-
Quenching: The reaction is cautiously quenched by the slow addition of a 10% aqueous sodium sulfite (Na₂SO₃) solution (15 L) to destroy excess peroxide.
-
Workup: The mixture is stirred for 30 minutes, after which the layers are separated. The organic layer is washed sequentially with 1 M sodium bicarbonate (NaHCO₃) solution (2 x 10 L) and brine (10 L).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C to yield 2-methyl-2-vinyloxirane as a volatile liquid.
Caption: Workflow for the epoxidation step.
Part 2: Large-Scale Synthesis of this compound
Causality: The ring-opening of an epoxide with ammonia is a classic Sₙ2 reaction. To ensure high conversion and minimize the formation of secondary amine byproducts, a large excess of the nucleophile (ammonia) is crucial. The reaction is performed in a pressure reactor to maintain a sufficient concentration of aqueous ammonia at elevated temperatures, thereby accelerating the reaction rate. The choice of ethanol as a co-solvent ensures miscibility between the aqueous ammonia and the organic epoxide.
Protocol:
-
Reactor Setup: A 100 L stainless steel pressure reactor is charged with a 28-30% aqueous ammonia solution (40 L, approx. 660 mol, large excess) and ethanol (10 L).
-
Reactant Addition: The crude 2-methyl-2-vinyloxirane (assuming approx. 2.1 kg from the previous step, max 21.4 mol) dissolved in ethanol (5 L) is added to the reactor.
-
Reaction Conditions: The reactor is sealed and heated to 60-70 °C. The internal pressure will rise; ensure it remains within the safe operating limits of the vessel. The reaction mixture is stirred vigorously for 12-18 hours.
-
Reaction Monitoring: The reaction is monitored by GC-MS by taking aliquots (after safely cooling and depressurizing the reactor) until the epoxide is consumed.
-
Workup and Isolation: a. The reactor is cooled to room temperature and slowly vented to release excess ammonia pressure in a well-ventilated area or with appropriate scrubbing. b. The reaction mixture is concentrated under reduced pressure to remove the majority of the ethanol and water. c. The resulting aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform/isopropanol (3 x 15 L), to recover the product. d. The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, viscous liquid.
Caption: Workflow for the ammonolysis and purification step.
Data Summary and Characterization
The following table summarizes the expected quantitative data for the described large-scale synthesis.
| Parameter | Step 1: Epoxidation | Step 2: Ammonolysis & Purification | Overall Process |
| Starting Material | 2.0 kg (23.2 mol) | ~2.1 kg (21.4 mol, theoretical) | 2.0 kg |
| Theoretical Yield | 2.28 kg | 2.16 kg | 2.35 kg |
| Expected Actual Yield | 1.9 - 2.1 kg | 1.5 - 1.7 kg | 1.5 - 1.7 kg |
| Expected Yield (%) | 85-90% | 70-80% | 60-70% |
| Expected Purity (Post-Purification) | >95% (by GC) | >98% (by GC) | >98% (by GC) |
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and connectivity.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (O-H, N-H, C=C).
-
Mass Spectrometry (MS): To confirm the molecular weight[5].
Safety and Hazard Management
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
Product Hazards: this compound is a hazardous substance[2].
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Reagent Hazard Summary:
| Reagent | Key Hazards |
| Dichloromethane (DCM) | Suspected carcinogen, skin/eye irritant. |
| m-CPBA | Organic peroxide, strong oxidizer, can be shock-sensitive. |
| Aqueous Ammonia (28-30%) | Corrosive, causes severe skin burns and eye damage, toxic to aquatic life. |
| Ethanol | Highly flammable liquid and vapor. |
Engineering Controls:
-
All operations must be conducted in a well-ventilated chemical fume hood or a walk-in hood for large-scale setups[6].
-
Pressure-rated vessels and equipment must be used for the ammonolysis step.
-
Emergency eye-wash stations and safety showers must be readily accessible[7].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory[7].
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber for DCM, neoprene for ammonia).
-
Body Protection: Flame-retardant lab coat and appropriate protective clothing.
Emergency Procedures:
-
Spills: Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste.
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention[6].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention[6].
Conclusion
This application note details a robust and scalable two-step synthesis for this compound. By leveraging a classic epoxidation followed by a regioselective ammonolysis, this protocol provides a reliable pathway for producing multi-kilogram quantities of this versatile building block. The explanations of the scientific rationale behind procedural choices and the comprehensive safety guidelines are designed to enable researchers and drug development professionals to implement this synthesis safely and efficiently.
References
-
Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. Chemical Science (RSC Publishing). Available at: [Link]
-
Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PubMed Central (PMC). Available at: [Link]
-
Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]
-
Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Allylic amine synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. ResearchGate. Available at: [Link]
-
1-Amino-3-buten-2-OL. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Methyl-3-buten-2-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.
-
3-Buten-2-ol, 2-methyl-. NIST WebBook. Available at: [Link]
-
2-Amino-2-methylbut-3-en-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. ACS Publications. Available at: [Link]
-
Large scale synthesis of aminols 2 and 3. ResearchGate. Available at: [Link]
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- 7. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support center for the synthesis of 1-Amino-2-methylbut-3-en-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and achieve higher yields of this valuable compound.
Introduction: The Significance of this compound
This compound is a versatile chiral building block in organic synthesis. Its structure, featuring a primary amine, a tertiary alcohol, and a vinyl group, makes it a key intermediate in the preparation of various complex molecules and pharmacologically active compounds. The presence of multiple functional groups allows for a diverse range of chemical transformations, making it a valuable component in the synthesis of novel therapeutic agents and other fine chemicals.[1][2]
Proposed Synthesis Route: Grignard Reaction with an Amino Ketone
A common and effective method for synthesizing tertiary alcohols is the Grignard reaction.[3][4][5] In the case of this compound, a plausible and efficient synthetic route involves the reaction of a vinyl Grignard reagent with a protected amino ketone precursor, 1-amino-2-propanone. Due to the incompatibility of the acidic proton of the primary amine with the highly basic Grignard reagent, a protection-deprotection strategy is essential.[6]
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My Grignard reaction is showing low to no conversion of the starting amino ketone. What could be the issue?
Answer:
Low or no conversion in a Grignard reaction is a common problem that can often be traced back to a few key areas.[7][8]
-
Inactive Grignard Reagent: The vinyl Grignard reagent is highly reactive and sensitive to moisture and air. If it has been improperly stored or handled, it may have degraded. It is recommended to use freshly prepared or newly purchased Grignard reagent and to titrate it before use to determine its exact concentration.
-
Presence of Water: Grignard reagents are strong bases and will react with even trace amounts of water in the glassware or solvent.[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Solvents must be anhydrous.
-
Incompatible Protecting Group: If the protecting group on your amino ketone is not stable to the Grignard reagent, it could be reacting with it, leading to low yields. Ensure your chosen protecting group is robust enough for the reaction conditions.
-
Low Reaction Temperature: While many Grignard reactions are initiated at low temperatures to control exothermicity, the reaction with your specific amino ketone may require a higher temperature to proceed at a reasonable rate. After the initial addition, allowing the reaction to slowly warm to room temperature or even gentle heating under reflux (depending on the solvent) may be necessary.[8]
Question 2: I am observing a significant amount of a side product that appears to be a reduced version of my starting ketone. Why is this happening?
Answer:
The formation of a secondary alcohol from the reduction of the ketone is a known side reaction in Grignard reactions, especially with sterically hindered ketones or when using Grignard reagents with β-hydrogens. While vinyl Grignard does not have a β-hydrogen, other factors can promote reduction.
-
Mechanism of Reduction: The Grignard reagent can act as a reducing agent, transferring a hydride to the carbonyl carbon.
-
Troubleshooting Steps:
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective in suppressing the reduction side reaction.[8] The in-situ formation of an organocerium reagent is more oxophilic and less basic, favoring the desired 1,2-addition to the carbonyl group.
-
Lower Reaction Temperature: In some cases, running the reaction at a consistently low temperature can favor the addition reaction over the reduction pathway.
-
Question 3: My final product is difficult to purify, and I am getting a low isolated yield. What purification strategies do you recommend?
Answer:
The purification of small, polar molecules like amino alcohols can be challenging due to their high water solubility and potential for forming salts.[9]
-
Extraction: Careful liquid-liquid extraction is crucial. Ensure you are using the appropriate pH for your aqueous layer. During workup, after quenching the reaction, the product will be in its protonated form. To extract it into an organic solvent, you will need to basify the aqueous layer to deprotonate the amine.
-
Distillation: Due to its relatively low molecular weight, vacuum distillation or Kugelrohr distillation can be an effective method for purifying the final product.[9]
-
Crystallization: If the product is a solid or can form a stable salt, crystallization can be an excellent purification technique.[9] Consider forming a salt (e.g., hydrochloride or oxalate) to facilitate crystallization and improve handling.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the amino ketone in this synthesis?
A1: The choice of protecting group is critical. A carbamate protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) is often a good choice. These groups are stable under the basic conditions of the Grignard reaction and can be removed under acidic conditions (Boc) or through hydrogenolysis (Cbz).
Q2: How can I confirm the formation of my vinyl Grignard reagent?
A2: While you can't isolate the Grignard reagent, you can confirm its formation and determine its concentration through titration. A common method is titration against a solution of I₂ in THF until the color of the iodine persists.
Q3: What are the safety precautions I should take when working with Grignard reagents?
A3: Grignard reagents are highly reactive and pyrophoric. They react violently with water and can ignite in the presence of air. All reactions should be carried out under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.
Step 1: Protection of 1-Amino-2-propanone
-
Dissolve 1-amino-2-propanone hydrochloride (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine or sodium bicarbonate, 2.5 eq) to neutralize the hydrochloride salt.
-
Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-protected 1-amino-2-propanone.
Step 2: Grignard Reaction
-
To an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add the N-protected 1-amino-2-propanone (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).
-
Slowly add vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) via the dropping funnel over 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[9]
Step 3: Deprotection
-
After the workup of the Grignard reaction, dissolve the crude N-protected amino alcohol in a suitable solvent.
-
For a Boc group, add an excess of an acid like trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
For a Cbz group, subject the material to catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
-
After deprotection, carefully neutralize the reaction mixture and perform an appropriate workup to isolate the final product, this compound.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent | Vinylmagnesium bromide | Commercially available and provides the desired vinyl group addition. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good for Grignard reagent stability and reaction. |
| Reaction Temperature | -78 °C to room temperature | Initial low temperature controls exothermicity, warming up drives the reaction to completion. |
| Protecting Group | Boc or Cbz | Stable to Grignard conditions and readily removable. |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the alkoxide and Grignard reagent. |
| Purification | Vacuum Distillation/Crystallization | Effective for purifying the final polar product. |
Reaction Mechanism and Troubleshooting Flowchart
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard addition to the protected amino ketone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- Patents, G. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
- Patents, G. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
-
PrepChem. (n.d.). Preparation of 2-methyl-3-buten-2-ol (2-methylbut-3-en-2-ol). Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-methylbut-3-ene-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gomtsyan, A., Koenig, R. J., & Lee, C. H. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry, 66(10), 3613–3616. [Link]
-
National Institutes of Health. (n.d.). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Retrieved from [Link]
-
Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Retrieved from [Link]
-
White, M. C., & Schultz, M. J. (2009). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Journal of the American Chemical Society, 131(35), 12024–12025. [Link]
-
ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Homoallylic Ketones from the Addition of Vinyl Grignard Reagent to Carboxylic Esters. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
PubMed. (2018, October 16). Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters. Retrieved from [Link]
-
Nakamura, M., et al. (2001). Addition of Zincated Hydrazone to Vinyl Grignard Reagent. Ketone Synthesis by One-Pot Assembly of Four Components. Journal of the American Chemical Society, 123(17), 4131–4132. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Retrieved from [Link]
-
ResearchGate. (2016, May 28). Grignard reagent from amino acid?. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols. Retrieved from [Link]
Sources
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support center for 1-Amino-2-methylbut-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile amino alcohol. The unique combination of a primary amine, a tertiary alcohol, and a vinyl group within its structure (CAS No. 15158-22-2) presents specific purification hurdles.[1] This document provides direct, experience-based answers to common questions and troubleshooting scenarios.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems you might encounter during your experiments.
Question 1: My flash column chromatography is giving poor separation and significant peak tailing. What's happening and how do I fix it?
Answer:
This is the most common issue encountered when purifying amino alcohols on standard silica gel. The root cause is the interaction between the basic primary amine of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, acid-base interaction leads to smearing and tailing of your product peak, resulting in poor resolution and cross-contamination of fractions.
Causality & Solution Workflow:
-
Neutralize the Stationary Phase: The most effective solution is to add a basic modifier to your mobile phase. This modifier competes with your amino alcohol for the acidic sites on the silica, minimizing unwanted interactions.[2]
-
Triethylamine (TEA): Add 0.5-2% (v/v) triethylamine to your eluent system. Start with 1%. This is the go-to method for most amines.
-
Ammonium Hydroxide: For highly polar systems, a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[2]
-
-
Optimize Your Mobile Phase: Amino alcohols are quite polar. A typical starting point for elution is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Start with a low polarity eluent (e.g., 1-2% MeOH in DCM + 1% TEA) and gradually increase the methanol concentration.
-
-
Consider an Alternative Stationary Phase: If tailing persists, especially if your compound shows signs of degradation, the silica itself may be too harsh.
-
Deactivated Silica: You can pre-treat your silica gel by washing it with a solution of your eluent containing the basic modifier before loading your sample.[2]
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds. Use Brockmann Grade II or III for best results.
-
Experimental Protocol: Optimized Flash Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., Hexane/Ethyl Acetate 9:1 + 1% TEA).
-
Column Packing: Pour the slurry into your column and use air pressure to pack a firm, level bed. Equilibrate the column by flushing with 2-3 column volumes of the starting eluent.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the starting eluent or DCM. For better resolution, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column bed.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of the polar solvent (e.g., Methanol in DCM).
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC), staining with potassium permanganate or ninhydrin to visualize the amino alcohol.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, co-evaporate with a higher-boiling point solvent like isopropanol or toluene to ensure all residual triethylamine is removed.
Question 2: My final product is a viscous oil, but I expect a solid. Why is this, and how can I induce crystallization?
Answer:
If you obtain an oil instead of a solid, it is almost certainly due to the presence of impurities that are causing melting point depression.[3] The most common culprits are residual solvents (from the reaction or purification), or unreacted starting materials.
Troubleshooting Steps:
-
Thorough Drying: First, ensure all solvents are removed. Place the sample under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is stable.
-
Purity Analysis: Use NMR spectroscopy or GC-MS to identify the impurities. The presence of solvent peaks or signals corresponding to starting materials will confirm the issue.
-
Inducing Crystallization: Once you are confident in the purity (>95%), you can attempt to crystallize the oil.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[2]
-
Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the oil to act as a template for crystallization.[2]
-
Antisolvent Addition: Dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane, methanol). Then, slowly add a non-polar "antisolvent" in which it is insoluble (e.g., hexane, diethyl ether) until the solution becomes cloudy. Let it stand, or cool it slowly, to allow crystals to form.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
This depends heavily on the synthetic route. A common synthesis involves the reaction of an appropriate epoxide with ammonia or the addition of a vinyl organometallic reagent to an amino ketone. Potential impurities are summarized below.
| Impurity Type | Example | Likely Source |
| Unreacted Starting Materials | Isoprene oxide, 2-amino-2-methylpropanal | Incomplete reaction |
| Solvent Residues | THF, Diethyl Ether, Methanol | Incomplete removal post-reaction or purification |
| Reaction Byproducts | Di-addition products, polymerized material | Side reactions during synthesis |
| Over-reduction Products | 1-Amino-2-methylbutan-2-ol[4] | If synthesis involves reduction of a carbonyl or alkyne |
Q2: Can I use distillation to purify this compound?
Yes, vacuum distillation can be an effective technique, particularly for removing non-volatile impurities like salts or polymerization byproducts, or for separating it from much lower-boiling point impurities.[5] Given its functional groups, the boiling point will be relatively high, and heating could potentially cause degradation or polymerization. Therefore, distillation should be performed under high vacuum to keep the temperature as low as possible. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
Q3: How should I assess the purity of my final product?
A multi-technique approach is always best for purity validation.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect organic impurities. Integration of proton signals can be used for quantitative purity assessment against a known internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile impurities and confirming the molecular weight of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine purity and enantiomeric excess if a chiral separation is required.[7] Derivatization may be necessary to improve detection.[7]
-
Elemental Analysis (CHN): Provides the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for C₅H₁₁NO.
Q4: What are the recommended storage conditions for this compound?
Due to the presence of the amine and the alkene, the compound can be sensitive to air and light.
-
Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen.
-
Temperature: Refrigerate (2-8°C) for long-term storage.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
Visualized Workflow: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification method.
References
- BenchChem. Discovery and Synthesis of Chiral Amino Alcohols.
- BenchChem. Troubleshooting Common Issues in 3-Amino-1-(furan-3-yl)
- AKJournals.
- PNAS.
- National Institutes of Health (NIH).
- ACS Publications.
- Sigma-Aldrich.
- Organic Chemistry Portal. Synthesis of allylic amines.
- Column-Chromatography.com.
- National Institutes of Health (NIH). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
- Agilent. Amino-alcohols Analysis of amino-alcohols, C3-C5.
- PubChem. This compound.
- CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
- BenchChem. Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal.
- PubChem. 1-Amino-2-methylbutan-2-ol.
- Google Patents. Preparation method of 2-amino-2-methyl-1-propyl alcohol.
Sources
- 1. This compound | C5H11NO | CID 12555225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Amino-2-methylbutan-2-ol | C5H13NO | CID 3016656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Synthesis of 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support guide for the synthesis of 1-Amino-2-methylbut-3-en-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side product formations encountered during the synthesis of this versatile tertiary allylic amino alcohol. Our guidance is rooted in established chemical principles and field-proven insights to ensure the success of your experiments.
I. Overview of Synthetic Challenges
The synthesis of this compound, a valuable chiral building block, primarily proceeds through two effective pathways: the nucleophilic addition of a vinyl Grignard reagent to an N-protected α-amino ketone and the ring-opening of a terminal epoxide. While robust, each route presents unique challenges that can lead to the formation of specific side products, impacting yield and purity. This guide will provide in-depth troubleshooting for these potential issues.
II. Troubleshooting Guide: Grignard Reaction Pathway
A common and effective method for constructing the carbon skeleton of this compound is the addition of vinylmagnesium bromide to an N-protected 1-amino-2-propanone derivative, such as 1-(Boc-amino)-2-propanone.
Caption: Grignard Reaction Workflow for this compound Synthesis.
FAQ 1: My reaction yields a mixture of diastereomers. How can I improve the stereoselectivity?
Issue: The addition of a Grignard reagent to a chiral α-amino ketone can result in a mixture of diastereomers if the reaction is not adequately controlled. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the ketone, which is influenced by the existing stereocenter.
Root Cause & Mechanism: The stereoselectivity of this reaction is often governed by Cram's rule or the Felkin-Ahn model, where the Grignard reagent preferentially attacks from the less sterically hindered face. The choice of the N-protecting group and the solvent can significantly influence the transition state and, therefore, the diastereomeric ratio.
Troubleshooting Protocol:
-
Chelation Control: Employing a chelating protecting group on the nitrogen, such as a Boc group, can promote the formation of a cyclic transition state with the magnesium ion, leading to higher diastereoselectivity.
-
Solvent Effects: The choice of solvent can impact the degree of chelation. Ethereal solvents like THF are generally preferred.
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C) can enhance the kinetic control and improve the diastereomeric excess.
-
Chiral Ligands: The use of chiral ligands can further enhance stereoselectivity in the Grignard addition.
| Parameter | Condition A (Low Selectivity) | Condition B (High Selectivity) |
| Temperature | Room Temperature | -78 °C to 0 °C |
| Solvent | Non-coordinating (e.g., Toluene) | Coordinating (e.g., THF) |
| Protecting Group | Bulky, non-chelating | Chelating (e.g., Boc) |
FAQ 2: I am observing a side product with a higher molecular weight than expected. What could it be?
Issue: The formation of a higher molecular weight side product can sometimes be observed, especially if the starting N-protected amino acid is converted to the ketone in situ.
Root Cause & Mechanism: If the α-amino acid is first converted to an activated ester before reaction with the Grignard reagent, unreacted ester can react with two equivalents of the Grignard reagent to form a tertiary alcohol.[1]
Troubleshooting Protocol:
-
Isolate the Ketone: It is best to synthesize and purify the N-protected α-amino ketone before the Grignard addition step. This removes any unreacted starting materials or activated intermediates.
-
Controlled Addition: Add the Grignard reagent slowly to the ketone solution at a low temperature to minimize side reactions.
-
Inverse Addition: Consider adding the ketone solution to the Grignard reagent to maintain a low concentration of the ketone and reduce the likelihood of over-addition.
III. Troubleshooting Guide: Epoxide Ring-Opening Pathway
An alternative and powerful route to this compound is the ring-opening of 2-methyl-2-vinyloxirane with an amine source, such as ammonia.
Caption: Epoxide Ring-Opening Workflow for this compound Synthesis.
FAQ 3: My product is a mixture of regioisomers. How can I favor the desired product?
Issue: The primary challenge in this synthesis is controlling the regioselectivity of the amine's nucleophilic attack on the unsymmetrical epoxide. Attack at the more substituted (tertiary) carbon yields the desired product, while attack at the less substituted (primary) carbon produces the undesired regioisomer.
Root Cause & Mechanism: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, and the nucleophile preferentially attacks the less sterically hindered carbon.[2] For 2-methyl-2-vinyloxirane, this would favor the formation of the undesired regioisomer.
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the reaction has more SN1 character. The nucleophile then attacks the carbon that can better stabilize a partial positive charge, which is the more substituted tertiary carbon.[2] This favors the formation of the desired this compound.
Troubleshooting Protocol:
-
Acid Catalysis: The use of a protic acid or a Lewis acid catalyst is crucial to promote the formation of the desired regioisomer.[3][4]
-
Solvent Choice: The reaction is often performed in a protic solvent like an alcohol or water, which can facilitate protonation of the epoxide.
-
Temperature: The reaction temperature should be carefully controlled to avoid polymerization or other side reactions of the reactive epoxide.
| Reaction Condition | Favored Attack | Major Product |
| Basic/Neutral (e.g., NH₃ in THF) | Less Hindered Carbon (SN2-like) | 2-Amino-1-butene-3,4-diol (Undesired) |
| Acidic (e.g., NH₄Cl, H₂O/IPA) | More Substituted Carbon (SN1-like) | This compound (Desired) |
FAQ 4: I am having difficulty purifying my product from the reaction mixture.
Issue: The final product is a relatively polar amino alcohol, which can be challenging to separate from other polar components in the reaction mixture, such as unreacted epoxide, the regioisomeric side product, and catalyst residues.
Troubleshooting Protocol:
-
Extraction: A standard aqueous workup can be used to remove many impurities. The pH of the aqueous layer should be carefully adjusted to ensure the amino alcohol is in its free base form to be extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel is an effective method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., methanol in dichloromethane), is often successful. The addition of a small amount of a volatile base like triethylamine to the eluent can help to prevent tailing of the amine on the silica gel.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.
IV. References
-
Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A highly enantioselective and catalytic vinylation of aldehydes leads to allylic alcohols that are then transformed to the allylic amines via Overman's[4][4]-sigmatropic rearrangement of imidates. Journal of the American Chemical Society, 124(41), 12225–12231. [Link]
-
Boddeti, G., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Pharmaceutical and Medicinal Chemistry, 3(2), 1-8. [Link]
-
Reddy, K. S., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(79), 11786-11789. [Link]
-
Dietrich, S., & D. S. (n.d.). vinyl bromide. Organic Syntheses Procedure. [Link]
-
LibreTexts. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]
-
Monasterolo, C., et al. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 12(3), 1045-1052. [Link]
-
Gao, X., & Movassaghi, M. (2015). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. Nature Chemistry, 7(12), 1024–1027. [Link]
-
White, M. C., et al. (2010). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 132(45), 15951–15953. [Link]
-
Movassaghi, M., & Hunt, D. K. (2008). Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton. The Journal of Organic Chemistry, 73(15), 5978–5981. [Link]
-
Lubell, W. D., et al. (2018). Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters. Accounts of Chemical Research, 51(11), 2849–2860. [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters, 3(9), 1435–1437. [Link]
-
Lubell, W. D., et al. (2006). 1,4-Diazepinone and pyrrolodiazepinone syntheses via homoallylic ketones from cascade addition of vinyl Grignard reagent to alpha-aminoacyl-beta-amino esters. Organic Letters, 8(16), 3425–3428. [Link]
-
Jacobsen, E. N., & Ready, J. M. (2004). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Angewandte Chemie International Edition, 43(12), 1578–1581. [Link]
-
PubChem. (n.d.). 2-Methyl-2-vinyloxirane. [Link]
-
LibreTexts. (2023). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. In Chemistry LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
stability and storage conditions for 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support guide for 1-Amino-2-methylbut-3-en-2-ol (CAS 15158-22-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Refrigerate between 2°C and 8°C.[1] Storing at room temperature is not recommended for extended periods.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1] This compound can be sensitive to air and moisture.
-
Container: Keep the compound in a tightly sealed container to prevent exposure to air and humidity.
-
Light: Protect from light by using an amber-colored vial or storing it in a dark location.
Q2: What is the typical appearance of this compound?
Pure this compound is typically a colorless liquid.[2] Any significant deviation from this, such as a yellow or brown coloration, may indicate degradation.
Q3: What is the shelf life of this compound?
While a specific shelf life is often not determined for many research chemicals, with proper storage as outlined above, the compound should remain stable for several months to a year. For long-term storage, periodic quality checks are recommended.
Q4: What materials are incompatible with this compound?
Avoid contact with the following as they may cause vigorous or hazardous reactions:
-
Acids
-
Strong oxidizing agents
-
Acid anhydrides
-
Acid chlorides
This compound is also flammable, so it should be kept away from open flames, sparks, and hot surfaces.[1]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when using this compound.
Issue 1: My reaction is sluggish or failing, and I suspect the quality of my this compound.
Causality: The nucleophilicity of the amine and the overall reactivity of the molecule can be compromised by degradation. As an allylic amino alcohol, it possesses inherent stability due to resonance; however, improper handling can lead to degradation. Potential degradation pathways, though not extensively documented for this specific molecule, can be inferred from the reactivity of similar compounds and may include oxidation of the alcohol or amine, and potential polymerization of the alkene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound degradation.
Step-by-Step Protocol for Quality Assessment:
-
Visual Inspection: Check for any color change. A pure sample should be a colorless liquid.[2]
-
Solubility Test: A small amount should be soluble in common organic solvents like methanol or DMSO. The presence of insoluble material may suggest polymerization.
-
Spectroscopic Analysis:
-
¹H NMR: Acquire a proton NMR spectrum in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Compare the spectrum to a reference spectrum if available from the supplier. Look for the characteristic peaks of the vinyl protons, the methyl group, and the protons on the carbons adjacent to the nitrogen and oxygen. The appearance of new, broad signals or a significant change in the baseline could indicate polymerization or other impurities.
-
GC-MS: For a more sensitive analysis, derivatize a small sample (e.g., with a silylating agent like BSTFA to cap the alcohol and amine) and analyze by GC-MS. The appearance of multiple peaks where there should be one indicates the presence of impurities or degradation products.
-
Issue 2: I observe unexpected side products in my reaction.
Causality: The bifunctional nature of this compound (containing both a nucleophilic amine and a hydroxyl group) can lead to side reactions if not properly managed. For instance, in reactions where the amine is the desired nucleophile, the hydroxyl group can also react under certain conditions.
Preventative Measures and Solutions:
-
Protection Strategy: If the reaction conditions are not selective for the amine, consider protecting the hydroxyl group. A common strategy is to convert the alcohol to a silyl ether (e.g., using TBDMSCl), which is generally stable under a variety of reaction conditions and can be easily removed later.
-
Reaction Conditions: The nucleophilicity of amines is highly pH-dependent. For nucleophilic addition reactions, a weakly acidic pH (around 4-5) is often optimal to facilitate the reaction without fully protonating the amine nucleophile.[3]
-
Reagent Purity: Ensure that all other reagents and solvents are pure and dry, as contaminants can lead to unexpected side reactions.
Issue 3: The compound appears viscous or has solidified upon storage.
Causality: While the pure compound is a liquid, polymerization of the vinyl group can lead to increased viscosity or solidification. This can be initiated by exposure to air (oxygen), light, or trace impurities.
Actionable Steps:
-
Confirm Identity: Attempt to dissolve a small amount in an appropriate solvent. If it is largely insoluble, polymerization is highly likely.
-
Disposal: If polymerization is suspected, it is best to dispose of the material according to your institution's safety guidelines. A polymerized sample is unlikely to be suitable for most applications.
-
Future Prevention: Strictly adhere to the recommended storage conditions, particularly the use of an inert atmosphere and protection from light, to minimize the risk of polymerization.
Summary of Stability and Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C – 8°C[1] | Minimizes degradation and side reactions. |
| Atmosphere | Inert (Nitrogen or Argon)[1] | Prevents oxidation and moisture-related degradation. |
| Light Exposure | Protect from light | Prevents light-induced degradation or polymerization. |
| Container | Tightly sealed | Prevents exposure to air and moisture. |
| pH (in solution) | Neutral to slightly basic for storage | Avoids acid-catalyzed degradation pathways. |
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for (S)-(+)-2-Amino-3-methyl-1-butanol.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. Retrieved from [Link]
Sources
troubleshooting common issues in 1-Amino-2-methylbut-3-en-2-ol reactions
Technical Support Center: 1-Amino-2-methylbut-3-en-2-ol Reactions
Welcome to the technical support guide for reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sensitive molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each troubleshooting step.
I. Compound Overview & Key Challenges
This compound is a valuable building block containing three key functional groups: a primary amine, a tertiary allylic alcohol, and a vinyl group.[1] This unique combination allows for diverse synthetic transformations but also presents a specific set of challenges. The primary amine is basic and nucleophilic, the tertiary alcohol is prone to elimination (dehydration), and the vinyl group can undergo polymerization or oxidation. Successful experimentation hinges on understanding and controlling the interplay of these reactive sites.
II. Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound resulted in a very low yield. What are the most likely causes?
Low yield is the most common issue, typically stemming from the synthesis method, which often involves the addition of a vinyl Grignard reagent (vinylmagnesium bromide) to an α-amino ketone.[2][3] The main culprits are:
-
Poor Grignard Reagent Quality: Grignard reagents are notoriously sensitive to moisture and air.[4] Any protic source (water in glassware, solvent, or starting material) will quench the reagent, reducing its effective concentration.[4][5]
-
Enolization of the Ketone: The Grignard reagent is a strong base. If the α-amino ketone is sterically hindered, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This results in the recovery of your starting ketone after acidic workup, directly lowering the product yield.[4][6]
-
Side Reactions During Workup: The product, a tertiary allylic alcohol, is highly susceptible to acid-catalyzed dehydration during the aqueous workup. Using harsh acids like HCl or H₂SO₄ can eliminate water to form a conjugated diene, which can then polymerize.
Q2: I'm observing a significant amount of a non-polar side product that runs high on my TLC plate. What could it be?
This is a classic symptom of acid-catalyzed dehydration . During the acidic workup to neutralize the reaction and protonate the magnesium alkoxide intermediate, the tertiary alcohol can be easily eliminated. This is especially problematic if the local temperature increases or if a strong acid is used. The resulting diene, 1-amino-2-methylbuta-1,3-diene, is much less polar than your desired amino alcohol and will have a significantly higher Rf value on a silica TLC plate.
Q3: How can I purify this compound effectively? My compound seems to streak badly on silica gel.
Purifying amines on standard silica gel is often challenging due to the acidic nature of silica, which strongly interacts with the basic amine, causing significant peak tailing and poor separation.[7]
-
Recommended Method: Use an amine-functionalized silica gel or add a volatile amine base, such as triethylamine (typically 0.1-1%) or n-propylamine, to your mobile phase.[7][8] This additive competes with your product for the acidic sites on the silica, leading to much sharper peaks and better separation.
-
Alternative: For volatile products, distillation under reduced pressure can be effective, but care must be taken as the compound may be thermally sensitive.
Q4: My purified compound turns brown and seems to decompose upon storage. What are the best storage conditions?
Amino alcohols, especially those with allylic functionality, can be sensitive to air, light, and heat. The discoloration is likely due to oxidation of the amine or polymerization of the vinyl group.
-
Optimal Storage: Store the compound under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., 4°C), protected from light. Storing it as a salt (e.g., hydrochloride) can improve stability by protecting the free amine, but this may not be suitable for all subsequent reaction steps.
III. In-Depth Troubleshooting Guides
Guide 1: Optimizing the Grignard Synthesis for Higher Yield
This guide focuses on the common synthesis route: the reaction of vinylmagnesium bromide with 1-amino-2-butanone.
Problem: Consistently low yields (<40%)
Caption: Troubleshooting workflow for low-yield Grignard synthesis.
| Symptom / Observation | Root Cause | Detailed Solution & Explanation |
| Reaction does not initiate or turns cloudy/black quickly. | Poor Mg Activation / Wet Reagents. | Magnesium turnings have an oxide layer that prevents reaction. Activate with a crystal of iodine or 1,2-dibromoethane.[9] A black color can indicate decomposition or Wurtz coupling side reactions.[4][9] Ensure all glassware is flame-dried under vacuum and solvents are rigorously anhydrous.[4] |
| Starting ketone is recovered after reaction. | Enolization. | The Grignard reagent acts as a base instead of a nucleophile.[6] This is favored by sterically hindered ketones or high temperatures. Solution: Perform the addition at a lower temperature (-30 °C to 0 °C) to favor the nucleophilic addition pathway, which has a lower activation energy.[5] Using a solvent like THF, which better solvates the magnesium ion, can also enhance reactivity.[9] |
| Yield drops significantly after workup and purification. | Acid-Catalyzed Dehydration. | The tertiary allylic alcohol is unstable in strong acid. Solution: Avoid strong acids (HCl, H₂SO₄) for the workup. Use a buffered quench with saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.[10] This is acidic enough to protonate the alkoxide and break up magnesium salts but mild enough to prevent significant dehydration. |
| Inconsistent yields between batches. | Inaccurate Grignard Concentration. | The concentration of self-prepared Grignard reagents is never exactly theoretical. Solution: Always titrate a small aliquot of your prepared vinylmagnesium bromide solution before use to determine its exact molarity.[4][5] This ensures you use the correct stoichiometric amount (typically 1.1-1.5 equivalents). |
Guide 2: Protocol for Synthesis and Purification
This section provides a reliable, step-by-step protocol that incorporates the troubleshooting solutions discussed above.
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
Vinyl bromide (solution in THF or neat)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Amino-2-butanone hydrochloride
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Cool under a stream of dry argon or nitrogen.
-
Add magnesium turnings (1.2 eq.) and a single crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of vinyl bromide (1.1 eq.) in anhydrous THF.
-
Add a small portion of the vinyl bromide solution to the magnesium. The reddish-brown color of the iodine should fade, and gentle bubbling should indicate the reaction has started. If not, gently warm the flask.
-
Once initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.[10]
-
After the addition is complete, stir the grey-to-brown solution for another 30-60 minutes.[4] Cool to room temperature. The concentration should be determined by titration if possible.
-
-
Protecting Group Strategy (If starting with unprotected amino ketone):
-
The free amine of 1-amino-2-butanone has an acidic proton that will destroy the Grignard reagent. It's crucial to either use the hydrochloride salt and a strong base to generate the free amine in situ just before the reaction or, more reliably, use a protected version of the amino ketone (e.g., as a Boc- or Cbz-derivative). For this protocol, we assume a method that mitigates this issue, such as slow addition to the Grignard. Self-reaction is a major risk if the free amine is present.[11]
-
-
Addition Reaction:
-
Cool the prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve the α-amino ketone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution to the Grignard reagent very slowly via syringe or dropping funnel, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
After addition, let the mixture stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Extraction:
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Stir until the fizzing stops and two clear layers form.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with a small amount of saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Prepare Slurry: Adsorb the crude oil onto a small amount of silica gel.
-
Select Column and Mobile Phase: Use an amine-functionalized silica column if available.[7] If using standard silica, prepare a mobile phase of Hexane/Ethyl Acetate with 1% Triethylamine added.
-
Run Gradient: Start with a low polarity (e.g., 95:5 Hexane/EtOAc + 1% Et₃N) and gradually increase the polarity of the ethyl acetate.
-
Collect and Analyze: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amino alcohol.
IV. References
-
Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-89. Retrieved from [Link]
-
Ballini, R., Barboni, L., Giarlo, G., & Tifi, L. (2000). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Tetrahedron, 56(38), 7787-7792. Retrieved from [Link]
-
Reddit r/chemistry Community. (2020). Troubleshooting my grignard reactions. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium bromide and isopropenylmagnesium bromide. ResearchGate. Retrieved from [Link]
-
Reddit r/Chempros Community. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12555225, this compound. PubChem. Retrieved from [Link]
-
CSB/SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]
-
Google Patents. (1980). EP0007983A1 - Process for the purification of tertiary amines. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Di-n-butyldivinyltin. Org. Synth. Coll. Vol. 4, p.308. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Overaddition of vinylmagnesium bromide to 20 and concomitant intramolecular hydroalkylation-elimination. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Useful Route to Both Enantiomers of 1-Amino-2-alkanols: Synthesis of 1-Amino-3-methyl-2-butanol from Valine. Request PDF. Retrieved from [Link]
-
Hoffmann, R. W. (2009). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 109(1), 1-12. Retrieved from [Link]
-
Ashenhurst, J. (2015). Using Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C5H11NO | CID 12555225 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. reddit.com [reddit.com]
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- 8. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Parameters for 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support center for the synthesis and optimization of 1-Amino-2-methylbut-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Question: My reaction is showing low conversion to this compound, and the yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields are a frequent challenge and can stem from several factors related to reaction kinetics and thermodynamics.[1] Here’s a systematic approach to troubleshoot this issue:
-
Reaction Temperature: Temperature is a critical parameter.[1]
-
Too Low: The reaction may be kinetically slow. A gradual, incremental increase in temperature (e.g., in 5-10°C steps) while monitoring the reaction progress by TLC or GC can help identify the optimal temperature for conversion.[1]
-
Too High: This can lead to the degradation of starting materials, the desired product, or the catalyst. It can also promote the formation of unwanted byproducts.[1]
-
-
Catalyst Activity and Loading:
-
Catalyst Choice: The synthesis of allylic amines and amino alcohols often relies on transition metal catalysts (e.g., Palladium, Iridium, Rhodium) or organocatalysts.[2][3][4] The choice of catalyst and ligand is crucial for achieving high efficiency.[2][4] For instance, palladium-catalyzed allylic amination is a common method.[2]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure all reagents are of high purity and solvents are anhydrous, especially when using moisture-sensitive catalysts like those based on early transition metals.
-
Catalyst Loading: Insufficient catalyst loading will result in a slow reaction rate. Conversely, excessive loading can sometimes lead to side reactions. It's essential to optimize the catalyst loading, starting from reported literature values and adjusting as needed.
-
-
Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. Ensure accurate measurement and stoichiometry of all reagents. In some cases, using a slight excess of one reactant can drive the equilibrium towards the product.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress over time to determine the optimal reaction duration.
Issue 2: Formation of Significant Byproducts
Question: I am observing the formation of several byproducts in my reaction mixture, complicating purification and reducing the yield of this compound. How can I minimize these?
Answer: Byproduct formation is often a result of side reactions competing with the desired transformation. Here are key areas to investigate:
-
Side Reactions Involving the Allylic Moiety:
-
Isomerization: The double bond in the allylic system can migrate, leading to isomeric byproducts. The choice of catalyst and reaction conditions can influence this. Some catalytic systems are designed to be highly regioselective.[2]
-
Dimerization/Oligomerization: The starting materials or the product itself might undergo self-reaction, especially at higher temperatures or catalyst loadings.
-
-
Over-alkylation of the Amine: If the reaction involves the amination of a precursor, the newly formed primary amine can sometimes react further to form secondary or tertiary amines.[5] This can be controlled by:
-
Influence of Temperature: As mentioned, elevated temperatures can promote various side reactions.[1] Lowering the reaction temperature, even if it requires a longer reaction time, can often improve selectivity.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents (e.g., polar aprotic like THF or DMF, or non-polar like toluene) can help minimize byproduct formation.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify this compound from the crude reaction mixture. What purification strategies are most effective?
Answer: Amino alcohols can be challenging to purify due to their polarity and potential to interact with stationary phases.[6]
-
Column Chromatography:
-
Tailing on Silica Gel: The amino group can interact strongly with the acidic silanol groups on silica gel, leading to significant tailing and poor separation.[6] To mitigate this:
-
Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or ammonia in the eluent can deactivate the acidic sites on the silica.[6] A common eluent system is a gradient of methanol in dichloromethane with a basic modifier.[6]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like basic or neutral alumina, or even reverse-phase silica gel (C18).[6]
-
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Acid-Base Extraction: The basic nature of the amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., HCl) to protonate the amine, transferring it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
Issue 4: Stereoselectivity Control (for chiral synthesis)
Question: My synthesis is intended to be stereoselective, but I am obtaining a racemic or diastereomeric mixture of this compound. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity requires careful control over the reaction conditions and the use of appropriate chiral catalysts or auxiliaries.
-
Catalyst System: The choice of a chiral ligand for the metal catalyst is paramount for enantioselective synthesis.[3][4] The ligand's structure creates a chiral environment around the metal center, influencing the stereochemical course of the reaction.
-
Temperature: Higher temperatures can sometimes lead to racemization by providing enough energy to overcome the activation barrier for the interconversion of enantiomers.[1] Running the reaction at lower temperatures is often crucial for maintaining stereochemical integrity.[1]
-
Substrate Control: If using a substrate-controlled diastereoselective reaction, the stereochemistry of the starting material will dictate the stereochemistry of the product. Ensure the stereochemical purity of your starting materials.
-
Mechanism-Specific Considerations: The specific mechanism of your reaction (e.g., allylic amination, epoxide ring-opening) will have its own set of parameters that influence stereoselectivity. A thorough understanding of the reaction mechanism is key to optimizing for a specific stereoisomer.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to this compound?
A1: Several synthetic strategies can be employed, often falling under the broader category of amino alcohol synthesis.[] Common approaches include:
-
From α-Amino Acids: Reduction of a suitable α-amino acid or its derivative (e.g., an ester) can yield the corresponding amino alcohol.[6]
-
Ring-opening of Epoxides: The reaction of a suitable epoxide with an amine is a classic and effective method for synthesizing β-amino alcohols.[8]
-
Allylic Amination: Direct amination of an allylic alcohol or a derivative can be achieved using various catalytic systems.[2] This is a highly atom-economical approach.
-
Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent is a versatile method for producing amino alcohols.[]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends on the specific synthetic route:
-
For Allylic Amination: Palladium catalysts with appropriate phosphine ligands are widely used.[2] Iridium and rhodium catalysts also show high activity and selectivity.[2] For asymmetric synthesis, chiral ligands are essential.[3]
-
For Epoxide Ring-Opening: Lewis acids (e.g., Zinc(II) perchlorate, Calcium trifluoromethanesulfonate) can catalyze the reaction, often with high regioselectivity.[8]
-
For Reductive Amination: Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[]
Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
A3: A combination of techniques is recommended:
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provide quantitative data on the conversion and the formation of byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the identity of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH₂, C=C).
-
Chiral HPLC or GC: For determining the enantiomeric excess (ee) in asymmetric syntheses.
-
Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A4: Yes, several reagents commonly used in these syntheses require careful handling:
-
Organometallic Reagents (e.g., Grignard reagents, organolithiums): These are often pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Metal Hydrides (e.g., LiAlH₄, NaBH₄): These are powerful reducing agents that react with water and protic solvents to release flammable hydrogen gas.[6]
-
Catalysts: Many transition metal catalysts are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
III. Experimental Protocols & Data
Protocol 1: Generalized Palladium-Catalyzed Allylic Amination
This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrate and desired outcome.
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the appropriate ligand (if required).
-
Add the anhydrous solvent (e.g., THF, dioxane).
-
Add the allylic substrate (e.g., an allylic carbonate or acetate).
-
Add the amine source (e.g., aqueous ammonia or a primary/secondary amine).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time, monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Perform an appropriate work-up, which may include filtration to remove the catalyst, followed by extraction and washing.
-
Purify the crude product by column chromatography or crystallization.
Data Summary: Key Reaction Parameter Optimization
| Parameter | Low Range | Optimal Range (Typical) | High Range | Potential Issues at Extremes |
| Temperature | < 25 °C | 40 - 80 °C | > 100 °C | Low: Slow reaction rate. High: Byproduct formation, degradation.[1] |
| Catalyst Loading | < 1 mol% | 1 - 5 mol% | > 10 mol% | Low: Incomplete conversion. High: Increased cost, potential side reactions. |
| Solvent | Non-polar | Aprotic polar (THF, Dioxane) | Protic (Ethanol, Water) | Choice is highly reaction-dependent; can affect solubility and reactivity. |
| Reaction Time | < 1 hr | 2 - 24 hr | > 48 hr | Short: Incomplete reaction. Long: Potential for product degradation. |
IV. Visualizing the Workflow
Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Purification Strategy for Amino Alcohols
Caption: An overview of purification methods for this compound.
V. References
-
Organic Chemistry Portal. Synthesis of allylic amines. Available from: [Link]
-
Rice, G. T., & White, M. C. (2011). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(40), 15101–15104.
-
White Rose eTheses Online. Selective Transformations of Allylic Compounds and Enol Derivatives. Available from: [Link]
-
Jørgensen, K. A., & Marigo, M. (2006). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 103(15), 5732–5735.
-
Lin, S., & Knowles, R. R. (2017). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. Science, 358(6362), 522–526.
-
Hoveyda, A. H., & Snapper, M. L. (2007). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. Angewandte Chemie International Edition, 46(33), 6268–6271.
-
Rice, G. T., & White, M. C. (2011). Allylic C−H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society, 133(40), 15101–15104.
-
ResearchGate. Optimization of reaction parameters a. Available from: [Link]
-
White, M. C., & Streuff, J. (2017). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 356(6342), 1049–1053.
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]
-
Organic Chemistry Portal. 1,3-amino alcohol synthesis by hydroxylation. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. pnas.org [pnas.org]
- 4. Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: A Guide to the Purification of 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support center for 1-Amino-2-methylbut-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile building block. The inherent functionalities of a primary amine, a tertiary allylic alcohol, and a vinyl group present unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions to ensure the high purity required for your downstream applications.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: My final product is a viscous, discolored oil instead of a clear liquid. What are the likely impurities?
Answer:
The physical appearance of your product is a primary indicator of purity. A viscous and discolored oil suggests the presence of several potential impurities. The most common culprits are residual starting materials, byproducts from the synthesis, and degradation products.
A prevalent synthetic route to this compound is the nucleophilic ring-opening of 2-methyl-2-vinyloxirane with ammonia. Based on this synthesis, the following impurities are highly probable:
-
Unreacted 2-methyl-2-vinyloxirane: This starting material is volatile and may be carried through the work-up.[1][2]
-
Di-addition Product (Bis-adduct): The primary amine of the desired product can act as a nucleophile and react with another molecule of the epoxide, leading to a higher molecular weight, less volatile impurity.
-
Regioisomer (2-Amino-2-methylbut-3-en-1-ol): While the attack of ammonia is expected to occur at the less sterically hindered carbon of the epoxide, a small amount of the regioisomer may form.[2]
-
Polymeric material: The vinyl group can be susceptible to polymerization, especially in the presence of acid or upon heating, leading to viscous residues.
-
Oxidation and Degradation Products: Allylic alcohols are susceptible to oxidation, which can lead to the formation of colored impurities.[3][4] Isomerization of the double bond is also a possibility.[5]
Table 1: Common Impurities and Their Characteristics
| Impurity | Structure | Boiling Point (°C) | Removal Strategy |
| 2-methyl-2-vinyloxirane | C₅H₈O | 78.5-79 | Simple Distillation, Vacuum Distillation |
| Di-addition Product | C₁₀H₁₉NO₂ | High | Vacuum Distillation, Column Chromatography |
| Regioisomer | C₅H₁₁NO | Similar to product | Fractional Distillation, Column Chromatography |
| Polymeric Material | High MW | Very High | Filtration, Distillation |
| Oxidation Products | Various | Variable | Column Chromatography, Fresh Preparation |
Question 2: I'm observing persistent broad peaks and poor separation during column chromatography on silica gel. What's causing this and how can I improve it?
Answer:
This is a classic issue when purifying basic compounds like amines on standard silica gel.[6] The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to peak tailing, irreversible adsorption, and low recovery.[6][7]
Here are several strategies to overcome this challenge:
-
Basified Silica Gel: Prepare a slurry of silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 1-2%). This will neutralize the acidic sites on the silica.
-
Amine-Functionalized Silica: For more challenging separations, using a commercially available amine-bonded silica column can provide excellent results without the need for mobile phase modifiers.[8]
-
Alternative Stationary Phases: Basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Mobile Phase Modification: Adding a small percentage of a basic modifier like triethylamine or ammonium hydroxide to your eluent system can significantly improve peak shape and recovery.
-
Reversed-Phase Chromatography: While less common for preparative scale, reversed-phase chromatography can be effective. It is important to use a mobile phase with a pH that keeps the amine in its free-base form to ensure good retention and separation.
Question 3: My NMR spectrum shows complex multiplets in the vinyl region and unexpected signals. How can I confirm the structure and identify impurities?
Answer:
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
Vinyl Protons: Three distinct signals between 5.0 and 6.0 ppm. One proton will be a doublet of doublets (dd), and the other two will be doublets (d).
-
Methylene Protons (-CH₂-NH₂): A singlet or two doublets (due to diastereotopicity) around 2.5-3.0 ppm.
-
Methyl Protons (-CH₃): A singlet around 1.2-1.5 ppm.
-
Hydroxyl and Amine Protons (-OH, -NH₂): Broad singlets that can appear over a wide range and are exchangeable with D₂O.
Troubleshooting Your Spectrum:
-
Unreacted Epoxide: Look for the characteristic signals of 2-methyl-2-vinyloxirane.
-
Regioisomer: The presence of the regioisomer will result in a different splitting pattern for the methylene protons adjacent to the amine.
-
Solvent Impurities: Ensure your solvent is pure and check for residual solvent signals from your work-up (e.g., diethyl ether, ethyl acetate).
For definitive identification, consider two-dimensional NMR techniques like COSY and HSQC to establish proton-proton and proton-carbon correlations.
Question 4: I'm concerned about the stability of my purified this compound. What are the recommended storage and handling procedures?
Answer:
As an allylic amino alcohol, this compound is susceptible to degradation over time. Proper storage and handling are crucial to maintain its purity.
Key Recommendations:
-
Storage Temperature: Store in a tightly sealed container in a refrigerator at 2-8°C.[10]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can prevent oxidation.
-
Light Protection: Store in an amber vial or in a dark place to prevent light-induced degradation.
-
Avoid Contaminants: Keep away from acids, strong oxidizing agents, and metals that can catalyze decomposition.[11]
Due to its potential for degradation, it is best practice to use freshly purified material for your reactions whenever possible.
Frequently Asked Questions (FAQs)
Q1: What is the best method for removing residual water from the final product?
A1: For small amounts of water, drying over a suitable agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration, is effective. For larger quantities or to achieve very low water content, azeotropic distillation with a solvent like toluene can be employed.[12] Vacuum distillation can also help remove water and other volatile impurities.
Q2: Can I use vacuum distillation to purify this compound?
A2: Yes, vacuum distillation is a highly effective method for purifying this compound, especially for removing non-volatile impurities like polymers and the di-addition byproduct.[13][14] Due to its relatively high boiling point at atmospheric pressure and potential for thermal degradation, distillation under reduced pressure is recommended. A boiling point of approximately 72°C at 20 mmHg can be expected for a similar compound, aniline, which has a much higher atmospheric boiling point.[13] For alcohols, the distillation temperature might need to be 30-50°C above the boiling point.[15]
Q3: Is derivatization necessary for GC-MS analysis?
A3: Due to the polar nature of the amine and hydroxyl groups, direct GC-MS analysis can result in poor peak shape and column degradation. Derivatization to a less polar, more volatile derivative, such as a silyl derivative (e.g., using MSTFA or MTBSTFA), is highly recommended for quantitative analysis and to obtain sharp, symmetrical peaks.[16][17][18]
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography. Use a visualization agent like ninhydrin to specifically detect the amine-containing compounds. For distillation, monitoring the temperature and refractive index of the collected fractions can indicate the purity. Final purity should always be confirmed by analytical techniques such as GC-MS and NMR.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize losses. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. Discard any initial forerun that may contain more volatile impurities.
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography on Basified Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of ethyl acetate and hexanes) containing 1-2% triethylamine.
-
Column Packing: Carefully pack a chromatography column with the basified silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: Relationship between the synthesis and the origin of common impurities.
References
-
PrepChem. (n.d.). Synthesis of 3-methylbut-3-ene-2-ol. Retrieved from [Link]
- Tosoh Corporation. (2023, January 10).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-vinyloxirane. Retrieved from [Link]
- Nagib, D. A., & Zhang, Z. (2018). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society.
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
- New York State Department of Environmental Conservation. (2016, April 7).
-
Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]
- Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2021). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 26(13), 3986.
- Thermo Fisher Scientific. (n.d.).
- Gritter, R. J., & Wallace, T. J. (1959). The Manganese Dioxide Oxidation of Allylic Alcohols. The Journal of Organic Chemistry, 24(8), 1051–1056.
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
- O'Brien, D. M., & Hedges, J. I. (2004). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 76(10), 2848–2852.
-
Organic Chemistry Portal. (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. Retrieved from [Link]
-
Sorbead India. (2023, July 1). Silica Gel for Column Chromatography. Retrieved from [Link]
- Nikolova, P., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(11), 2095.
- David, F., & Sandra, P. (2012). Derivatization Methods in GC and GC/MS.
- Kim, H. J., et al. (2006). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Molecules, 11(4), 200–205.
-
ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS? Retrieved from [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
- Mr Murray-Green Chemistry Tutorials. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. YouTube.
- Barbehenn, H. S. (1971). Rearrangement of allylic alcohols [Master's thesis, Rochester Institute of Technology]. RIT Digital Institutional Repository.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
- Google Patents. (n.d.). CN111056954A - Aniline purification method.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Sources
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- 2. 10-300752 - 2-methyl-2-vinyloxirane | 1838-94-4 [cymitquimica.com]
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- 8. biotage.com [biotage.com]
- 9. 2-Methyl-3-buten-2-ol(115-18-4) 1H NMR [m.chemicalbook.com]
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- 11. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of 1-Amino-2-methylbut-3-en-2-ol Production
Welcome to the Technical Support Center for the synthesis and scale-up of 1-Amino-2-methylbut-3-en-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile chiral building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and safe scale-up of your synthesis.
Introduction: The Synthetic Strategy
The most common and scalable synthetic route to this compound involves a three-step process:
-
Protection of the amine: 1-Amino-2-propanone is protected, typically as its N-Boc derivative, to prevent unwanted side reactions with the highly basic Grignard reagent.
-
Grignard reaction: The protected amino ketone undergoes a nucleophilic addition with vinylmagnesium bromide to form the carbon skeleton of the target molecule.
-
Deprotection: The protecting group is removed to yield the final this compound.
This guide will address the potential pitfalls at each of these stages, with a particular focus on the challenges that arise when transitioning from laboratory-scale to pilot-plant or industrial production.
Troubleshooting Guide & FAQs
Part 1: N-Protection of 1-Amino-2-propanone
Question 1: I am observing low yields during the N-Boc protection of 1-amino-2-propanone. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the N-Boc protection of 1-amino-2-propanone can often be attributed to the inherent instability of the free amino ketone, which is prone to self-condensation (aldol reaction) under basic conditions. Here are the key factors to consider and troubleshoot:
-
Instability of the Starting Material: 1-Amino-2-propanone is best used as its more stable hydrochloride salt. When using the salt, a suitable non-nucleophilic base must be added to liberate the free amine in situ.
-
Choice of Base: The choice of base is critical. Strong bases can promote self-condensation. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure you are using at least one equivalent of base to neutralize the hydrochloride salt and a catalytic amount to facilitate the reaction with Boc-anhydride.
-
Reaction Temperature: The reaction should be performed at low temperatures (0-5 °C) to minimize side reactions.
-
Reagent Purity: Ensure the purity of your 1-amino-2-propanone hydrochloride and Boc-anhydride. Impurities can interfere with the reaction.
Workflow for N-Boc Protection:
Caption: Workflow for the N-Boc protection of 1-amino-2-propanone.
Part 2: The Grignard Reaction - The Heart of the Synthesis
The addition of vinylmagnesium bromide to N-Boc-1-amino-2-propanone is a highly exothermic and sensitive reaction. Careful control of reaction parameters is crucial for success, especially during scale-up.[1][2]
Question 2: My Grignard reaction is sluggish or fails to initiate. What should I check?
Answer:
Grignard reactions are notoriously sensitive to moisture and air.[3] Failure to initiate is a common issue. Here's a checklist to troubleshoot:
-
Strictly Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Solvents (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation: The surface of the magnesium turnings can become oxidized and unreactive. If preparing the Grignard reagent yourself, consider activating the magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[4]
-
Purity of Vinyl Bromide: If preparing the Grignard reagent, ensure the vinyl bromide is pure and free of inhibitors. Distillation may be necessary.[4]
-
Commercial Grignard Reagent Quality: If using a commercial solution of vinylmagnesium bromide, ensure it has been stored properly and has not degraded. Titration to determine the exact molarity is recommended before use.
Question 3: I am getting a significant amount of a side product that appears to be the result of enolization. How can I suppress this?
Answer:
Enolization of the ketone starting material by the basic Grignard reagent is a common side reaction that competes with the desired nucleophilic addition.[5] This is particularly a concern with ketones that have α-protons. To minimize enolization:
-
Low Reaction Temperature: Perform the addition of the ketone to the Grignard reagent at low temperatures (-78 °C to 0 °C). This favors the kinetically controlled addition over the thermodynamically favored enolization.
-
Reverse Addition: Add the solution of the protected amino ketone slowly to the Grignard reagent solution. This maintains a low concentration of the ketone and an excess of the Grignard reagent, favoring the desired reaction.
-
Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can selectively activate the carbonyl group for nucleophilic attack and suppress enolization.[5]
Question 4: The Grignard reaction is highly exothermic and difficult to control on a larger scale. What are the key scale-up considerations?
Answer:
Controlling the exotherm of a Grignard reaction is a critical safety and process control challenge during scale-up.[1][2][6]
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[2] Ensure your reactor has adequate cooling capacity.
-
Controlled Addition Rate: The rate of addition of the limiting reagent (typically the ketone) must be carefully controlled to match the cooling capacity of the reactor. The use of a syringe pump for laboratory scale and a calibrated dosing pump for pilot scale is essential.
-
Monitoring Reaction Progress: Real-time monitoring of the internal temperature is crucial. Any deviation from the expected temperature profile could indicate a problem, such as an accumulation of unreacted reagents.
-
Agitation: Efficient stirring is necessary to ensure rapid heat transfer from the reaction mixture to the reactor walls and to prevent localized "hot spots."
-
Quenching: The quenching of the reaction with a proton source (e.g., saturated aqueous ammonium chloride) is also exothermic and must be performed slowly and with adequate cooling.
Scale-Up Safety Considerations for Exothermic Grignard Reaction:
| Parameter | Laboratory Scale (up to 1L) | Pilot/Production Scale (>10L) | Rationale |
| Heat Dissipation | High surface area to volume ratio, efficient cooling with ice bath. | Low surface area to volume ratio, requires jacketed reactor with efficient cooling fluid. | Inefficient heat removal can lead to a runaway reaction.[2] |
| Reagent Addition | Manual addition via dropping funnel. | Automated, controlled addition via dosing pump. | Prevents accumulation of unreacted Grignard reagent, which could lead to a sudden, uncontrolled exotherm.[1] |
| Temperature Monitoring | Thermometer in reaction flask. | Multiple temperature probes within the reactor. | Provides a more accurate temperature profile and helps identify potential hot spots. |
| Emergency Preparedness | Ice bath for rapid cooling. | Emergency cooling system, quench tank. | Essential for mitigating thermal runaway events. |
Part 3: Deprotection and Purification
Question 5: I am having trouble with the N-Boc deprotection. What are the best conditions?
Answer:
N-Boc deprotection is typically achieved under acidic conditions.[7] The choice of acid and solvent depends on the sensitivity of your product to harsh conditions.
-
Standard Conditions: A solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or diethyl ether) or trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are common and effective methods.[8]
-
Milder Conditions: For acid-sensitive substrates, milder conditions such as using p-toluenesulfonic acid (TsOH) in a suitable solvent can be employed.[8]
-
Thermal Deprotection: In some cases, thermal deprotection in a high-boiling solvent can be an option, avoiding the need for an acidic workup.[9][10]
Question 6: The purification of the final product, this compound, is challenging due to its volatility and water solubility. What purification strategies do you recommend?
Answer:
The purification of low molecular weight, volatile, and water-soluble amino alcohols requires careful consideration.
-
Extraction: After quenching the deprotection reaction and neutralizing the acid, the product needs to be extracted into an organic solvent. Due to its polarity, multiple extractions with a solvent like dichloromethane or a mixture of isopropanol and chloroform may be necessary. Salting out the aqueous layer with NaCl or K₂CO₃ can improve extraction efficiency.
-
Distillation: The most effective method for purifying volatile amino alcohols is distillation under reduced pressure.[11] This minimizes thermal decomposition. A short-path distillation apparatus is recommended to minimize product loss.
-
Azeotropic Distillation: If the product forms an azeotrope with water, azeotropic distillation with a suitable solvent (e.g., toluene) can be used to remove residual water before the final distillation.
Workflow for Deprotection and Purification:
Caption: General workflow for the deprotection and purification of this compound.
Conclusion
The scale-up of this compound production presents several challenges, primarily related to the handling of unstable intermediates and the control of a highly exothermic Grignard reaction. By understanding the underlying chemistry and implementing robust process controls, these challenges can be effectively managed. This guide provides a framework for troubleshooting common issues and for planning a safe and efficient scale-up campaign. Always perform a thorough safety assessment before attempting any reaction on a larger scale.
References
-
Mettler-Toledo. Grignard Reaction Scale-up – 4 Steps to Control Development. Available at: [Link]
-
Labster. Pharmaceutical scale up. Available at: [Link]
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American Chemical Society. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at: [Link]
-
American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. Available at: [Link]
- Kappe, C. O., et al. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Org. Process Res. Dev.2013, 17 (11), 1436–1448.
-
AKJournals. Development of an efficient and safe process for a grignard reaction via reaction caloremetry. Available at: [Link]
-
Organic Syntheses. vinyl bromide. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate. How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. Available at: [Link]
-
PubMed. Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters. Available at: [Link]
-
PubMed. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. Available at: [Link]
-
ResearchGate. Vinylmagnesium Bromide | Request PDF. Available at: [Link]
-
National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]
-
ResearchGate. Attempts at Grignard reactions of ketones 22 with vinylmagnesium.... Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
MDPI. Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. Available at: [Link]
-
ResearchGate. Rapid and practical synthesis of N-protected amino ketones in continuous flow via pre-deprotonation protocol | Request PDF. Available at: [Link]
- Google Patents. Process for the preparation of amino alcohol derivatives or salts thereof.
-
ResearchGate. ChemInform Abstract: A Useful Route to Both Enantiomers of 1-Amino-2-alkanols: Synthesis of 1-Amino-3-methyl-2-butanol from Valine. | Request PDF. Available at: [Link]
- Google Patents. Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]
- Google Patents. Preparation method of 2-amino-2-methyl-1-propanol.
-
ACS Publications. Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. Available at: [Link]
-
Royal Society of Chemistry. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Available at: [Link]
-
DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]
- Google Patents. Preparation method of 2-amino-2-methyl-1-propyl alcohol.
-
Taylor & Francis Online. Amino alcohols – Knowledge and References. Available at: [Link]
-
USA Lab. Methods of Extracting Volatile Oils. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the stereoselectivity of reactions involving the chiral building block, 1-Amino-2-methylbut-3-en-2-ol. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Stereochemical Significance of this compound
This compound is a valuable chiral auxiliary and synthetic intermediate. Its vicinal amino alcohol functionality, coupled with a vinyl group, presents a unique stereochemical landscape.[1][2] The inherent chirality of this molecule can be leveraged to induce stereoselectivity in a variety of chemical transformations, making it a powerful tool in asymmetric synthesis.[3][4][5] However, achieving high levels of diastereoselectivity or enantioselectivity can be challenging, often requiring careful optimization of reaction parameters. This guide will address common issues and provide evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in stereoselective synthesis?
A1: this compound and structurally related chiral amino alcohols are frequently employed in several key areas of asymmetric synthesis:
-
Chiral Ligands for Asymmetric Catalysis: The amino and hydroxyl groups can coordinate to metal centers, forming chiral catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and allylic amination.[4][6][7]
-
Chiral Auxiliaries: The amino alcohol can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
-
Organocatalysis: The primary amine and hydroxyl group can act as hydrogen bond donors and acceptors, facilitating stereoselective Michael additions and other carbon-carbon bond-forming reactions.[8]
-
Synthesis of Complex Molecules: It serves as a chiral building block for the synthesis of pharmaceuticals and natural products containing the 1,2-amino alcohol motif.[1][9]
Q2: How does the structure of this compound influence stereoselectivity?
A2: The stereochemical outcome of reactions is primarily influenced by the rigid conformation adopted by the molecule, often through intramolecular hydrogen bonding between the amino and hydroxyl groups. This creates a sterically defined environment that directs the approach of incoming reagents. The vinyl group can also participate in π-stacking interactions or act as a handle for further functionalization. The interplay of steric hindrance and electronic effects dictates the facial selectivity of reactions.[10]
Q3: What are the key factors that I should consider to maximize stereoselectivity?
A3: Several factors critically influence the degree of stereoselectivity:
-
Solvent: The polarity and coordinating ability of the solvent can affect the extent of intramolecular hydrogen bonding and the solvation of transition states.[10]
-
Temperature: Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Catalyst/Reagent: The choice of metal catalyst, ligand, or organocatalyst is paramount. Their steric and electronic properties must be matched with the substrate to achieve high stereochemical control.
-
Protecting Groups: The nature of protecting groups on the amine or alcohol can significantly alter the steric environment and conformational preferences of the molecule.
-
Substrate Structure: The steric and electronic properties of the reaction partner will influence the diastereoselectivity of the transformation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Diastereoselectivity in Aldol or Mannich-Type Reactions
Problem: You are using this compound as a chiral auxiliary in an aldol or Mannich-type reaction, but the resulting diastereomeric ratio (d.r.) is poor.
Potential Causes & Solutions:
-
Suboptimal Solvent Choice: Non-coordinating solvents like dichloromethane or toluene often favor the formation of a rigid, chelated transition state, which can enhance diastereoselectivity. Polar, coordinating solvents may disrupt the necessary intramolecular interactions.
-
Incorrect Lewis Acid: The choice of Lewis acid is critical for pre-organizing the reactants. Experiment with a range of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrate combination.
-
Temperature is Too High: As a general rule, lower reaction temperatures lead to higher diastereoselectivity. Try running the reaction at -78 °C or even lower if your reagents are stable.
-
Steric Mismatch: The steric bulk of your aldehyde/ketone or imine electrophile may not be compatible with the chiral auxiliary. Consider modifying the substituents on your electrophile if possible.
Experimental Protocol: Optimizing Diastereoselectivity in a Mannich Reaction
-
Preparation of the Chiral Auxiliary Adduct:
-
To a solution of this compound in dry dichloromethane (DCM) at 0 °C, add your desired ketone.
-
Stir for 30 minutes to form the corresponding enamine or imine in situ.
-
-
Lewis Acid Addition and Electrophile Quench:
-
Cool the reaction mixture to -78 °C.
-
Slowly add the chosen Lewis acid (e.g., 1.1 equivalents of TiCl₄) and stir for 1 hour.
-
Add the imine electrophile dropwise and let the reaction proceed for several hours.
-
-
Workup and Analysis:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate in vacuo.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
-
Data Presentation: Effect of Solvent and Temperature on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | THF | 0 | 65:35 |
| 2 | DCM | 0 | 80:20 |
| 3 | DCM | -78 | 95:5 |
| 4 | Toluene | -78 | 92:8 |
Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction
Problem: You are using a catalyst derived from this compound as a ligand, but the enantiomeric excess (ee) of your product is low.
Potential Causes & Solutions:
-
Ligand Modification: The steric and electronic properties of the ligand can be fine-tuned. Consider synthesizing derivatives of this compound with different substituents to create a more effective chiral pocket.
-
Metal Precursor: The choice of metal precursor can influence the active catalytic species. Screen different metal salts (e.g., [Rh(COD)Cl]₂, RuCl₂(PPh₃)₃) to identify the most effective one.
-
Additive Effects: The addition of co-catalysts or additives can sometimes dramatically improve enantioselectivity. For example, in transfer hydrogenations, formic acid/triethylamine mixtures are commonly used.[4]
-
Catalyst Loading: While higher catalyst loading may increase the reaction rate, it can sometimes have a detrimental effect on enantioselectivity. It is important to optimize the catalyst loading for your specific reaction.
Experimental Workflow: Screening for Optimal Enantioselectivity
Caption: Workflow for optimizing enantioselectivity in a catalytic reaction.
Issue 3: Competing Side Reactions Leading to Low Yield
Problem: Besides poor stereoselectivity, you are observing the formation of significant byproducts, leading to a low yield of the desired product.
Potential Causes & Solutions:
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition pathways. Conversely, for reactions prone to polymerization, higher dilution may be necessary.
-
Order of Addition: The order in which reagents are added can be crucial. For instance, pre-forming a catalyst-substrate complex before adding the second reactant can prevent undesired background reactions.
-
Purity of Starting Materials: Ensure that your this compound and other reagents are of high purity. Impurities can sometimes act as catalyst poisons or promote side reactions.
-
Atmosphere Control: Many organometallic reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents is essential.
Logical Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting low yield and stereoselectivity.
Conclusion
Enhancing the stereoselectivity of reactions involving this compound requires a systematic and mechanistically informed approach. By carefully considering the interplay of solvent, temperature, catalysts, and substrate structure, researchers can unlock the full potential of this versatile chiral building block. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each reaction system is unique and may require tailored optimization.
References
- Vertex AI Search. (2023).
- ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
- Frontiers in Bioengineering and Biotechnology. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (2011).
- National Center for Biotechnology Information. (n.d.).
- Semantic Scholar. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
- RSC Publishing. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.
- Diva-Portal.org. (n.d.).
- PubMed Central. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- PubMed. (2020). Sequential Two-Step Stereoselective Amination of Allylic Alcohols through the Combination of Laccases and Amine Transaminases.
- ResearchGate. (n.d.).
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- IDEALS. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS.
- MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- PubMed. (2022).
- PubChem. (n.d.). 1-Amino-2-methylbutan-2-ol.
- PubChem. (n.d.). 1-Amino-3-buten-2-OL.
- PubChem. (n.d.). 1-Amino-3-methylbut-3-en-2-one.
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- 10. Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-Up Procedures for Reactions Containing 1-Amino-2-methylbut-3-en-2-ol
Welcome to the technical support guide for handling reactions involving 1-Amino-2-methylbut-3-en-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction work-ups involving this versatile bifunctional molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure efficient and successful isolation of your target compounds.
The unique structure of this compound, which includes a primary amine, a tertiary allylic alcohol, and a vinyl group, presents specific challenges and considerations during purification.[1][2][3][4] This guide is structured to address these issues head-on, providing not just protocols but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Work-Up Issues
This section addresses specific problems that may arise during the work-up of reactions containing this compound.
Question 1: I'm observing significant emulsion formation during the aqueous extraction of my reaction mixture. How can I resolve this?
Answer:
Emulsion formation is a frequent challenge when working with amino compounds due to their surfactant-like properties, which reduce the interfacial tension between the aqueous and organic layers.[5][6] With this compound, its polarity contributes to this issue. Here are several strategies to break an emulsion, from simplest to more involved:
-
Gentle Mixing: Instead of vigorous shaking in the separatory funnel, try gentle swirling or inverting the funnel multiple times. This can prevent the formation of a stable emulsion in the first place.[5]
-
Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel.[5][7] The increased ionic strength of the aqueous layer makes the organic compounds less soluble, helping to force a separation of the layers.[5]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.[5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the physical force needed to separate the layers.[6][8]
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.[7]
-
Thermal Shock: In some cases, cooling the separatory funnel in an ice bath can promote coalescence of the dispersed phase.[6]
Question 2: My product yield is unexpectedly low after an acidic wash. What could be the cause and how can I prevent this?
Answer:
The primary amine in this compound is basic and will be protonated under acidic conditions to form a water-soluble ammonium salt. If your target compound retains this amino alcohol moiety, an acidic wash will cause it to partition into the aqueous layer, leading to significant product loss.
Causality: The equilibrium between the unprotonated amine (soluble in organic solvents) and the protonated ammonium salt (soluble in water) is dictated by the pH of the aqueous phase and the pKa of the amine. Adding acid shifts this equilibrium towards the ammonium salt.
Solutions:
-
pH Adjustment: Before extraction, carefully neutralize the reaction mixture. If an acidic wash is necessary to remove other basic impurities, you must basify the acidic aqueous layer (e.g., with NaOH or NaHCO₃ solution) to a pH greater than the pKa of the amine (typically around 9-10 for primary amines) to recover your product. You can then re-extract the aqueous layer with an organic solvent.
-
Amine Protection: If the amine is not a required functionality in your final product, consider protecting it before the reaction (e.g., as a Boc or Cbz carbamate).[9] These protecting groups are generally stable to many reaction conditions and can be removed later. A protected amine is not basic and will not be extracted into an acidic aqueous phase.
Question 3: I am trying to perform an acylation reaction, but I am getting a mixture of N-acylated and O-acylated products. How can I improve the selectivity?
Answer:
This is a common chemoselectivity challenge with amino alcohols. The primary amine is generally more nucleophilic than the tertiary alcohol.[9][10] However, reaction conditions can influence the outcome.
-
Predominant O-acylation: This often occurs under acidic conditions. The amine group becomes protonated and non-nucleophilic, leaving the hydroxyl group as the primary site for acylation.[9]
-
Mixture of N- and O-acylation: This can happen if the conditions are not sufficiently basic to prevent some protonation of the amine.
To favor N-acylation:
-
Use Basic Conditions: Perform the reaction in the presence of a non-nucleophilic base like triethylamine or pyridine. This will scavenge any acid generated (e.g., HCl from an acyl chloride) and keep the amine in its more reactive, unprotonated state.[9]
-
Control Stoichiometry: Using a slight excess of the acylating agent can help drive the reaction to completion on the more reactive amine.
-
Temperature Control: Running the reaction at a lower temperature may favor acylation at the more nucleophilic amine.
Question 4: How do I effectively remove unreacted this compound from my product after the reaction?
Answer:
Due to its high polarity and water solubility, an aqueous wash is often the most effective method.
-
Acidic Wash: If your desired product is not basic, a dilute acidic wash (e.g., 1 M HCl) will protonate the starting amino alcohol and extract it into the aqueous layer.
-
Solvent Selection for Extraction: Use a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether for the extraction.
-
Chromatography: If aqueous extraction is not feasible or insufficient, column chromatography is a reliable purification method. Due to the polarity of this compound, it will have a low Rf value on silica gel. A polar mobile phase (e.g., a gradient of methanol in dichloromethane) may be required to elute it. Your product, if less polar, will elute first.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during a work-up?
A1: The key properties are its bifunctionality (primary amine, tertiary alcohol) and the presence of a vinyl group.[1] This makes the molecule relatively polar and likely water-soluble. Its molecular weight is 101.15 g/mol .[1] The presence of the amine group gives it a basic character.
| Property | Value | Implication for Work-up |
| Molecular Weight | 101.15 g/mol [1] | Relatively low, may have some volatility. |
| Functional Groups | Primary Amine, Tertiary Alcohol, Alkene | High polarity, potential for H-bonding, basicity. |
| Predicted Solubility | Likely soluble in water and polar organic solvents. | Influences choice of extraction solvents. |
| Reactivity | Amine is basic and nucleophilic. Alcohol can be nucleophilic. Alkene can undergo addition reactions. | Susceptible to pH changes; potential for side reactions. |
Q2: What is a standard aqueous work-up protocol for a reaction involving this compound?
A2: A standard protocol would be as follows:
Protocol 1: General Aqueous Work-up
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution).[11]
-
Solvent Addition: Dilute the quenched reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash with water or brine to remove water-soluble byproducts.
-
If the desired product is neutral or acidic, wash with a dilute acid (e.g., 1 M HCl) to remove unreacted amino alcohol.
-
Wash with a saturated sodium bicarbonate solution to remove acidic byproducts.
-
Finally, wash with brine to aid in the removal of water from the organic layer.[12]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q3: What type of chromatography is best suited for purifying products from reactions with this compound?
A3: The choice of chromatography depends on the polarity of your product.
-
Normal-Phase Chromatography: This is the most common method. Silica gel is a polar stationary phase.[13][14]
-
For non-polar to moderately polar products, a mobile phase of ethyl acetate in hexanes is a good starting point.
-
For more polar products, a more polar solvent system like methanol in dichloromethane may be necessary.
-
-
Reversed-Phase Chromatography: If your product is very polar and difficult to separate on silica, reversed-phase chromatography (e.g., with a C18 stationary phase) and a mobile phase of water and acetonitrile or methanol may be more effective.[14]
-
Thin-Layer Chromatography (TLC): Always develop a suitable solvent system using TLC before running a column.[13][15] This will help you determine the separation efficiency and the appropriate polarity for the mobile phase. Staining with ninhydrin can be used to visualize amine-containing compounds on a TLC plate.[15][16]
Q4: Are there any stability concerns with this compound during work-up?
A4: The allylic alcohol moiety could be sensitive to strongly acidic conditions, which could potentially lead to dehydration or rearrangement reactions. It is advisable to avoid prolonged exposure to strong acids and high temperatures during the work-up.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for a standard work-up and for troubleshooting emulsion problems.
Caption: General work-up and purification workflow.
Caption: Decision tree for resolving emulsions.
References
- IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography.
- AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis.
- ATAR Chemistry QCE. (2025, July 30). TLC Thin Layer Chromatography with amino acids | U4.
- Frontier, A. (2026). Tips & Tricks: Emulsions. Retrieved from University of Rochester, Department of Chemistry website.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- BenchChem. (2025). discovery and synthesis of chiral amino alcohols.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
- Unknown. (n.d.).
- BenchChem. (2025). common side reactions with 1-Amino-2-butanol.
- Google Patents. (n.d.).
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions.
- PubChem. (n.d.). This compound.
- CSB and SJU Digital Commons. (2015, April 23). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- PubChem. (n.d.). 1-Amino-3-methylbutan-2-ol.
- PNAS. (n.d.).
- PubChem. (n.d.). 1-Amino-2-methylbutan-2-ol.
- NIH. (n.d.).
- UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS.
- American Chemical Society. (2025, December 17). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to 1-Amino-3-buten-2-ol.
- PubChem. (n.d.). 2-Amino-2-methylbut-3-en-1-ol.
- NIH PubChem. (n.d.). 1-Amino-3-buten-2-OL.
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
- Journal of the American Chemical Society. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide to the Basic Reactivity of 1-Amino-2-butanol.
- NIH PubChem. (n.d.). 2-Amino-2-methylbutan-1-ol.
- NIH PubChem. (n.d.). 3-Amino-2-methylbutan-1-ol.
Sources
- 1. This compound | C5H11NO | CID 12555225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-2-methylbut-3-en-1-ol | C5H11NO | CID 21698825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Amino-3-buten-2-OL | C4H9NO | CID 233916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. brainkart.com [brainkart.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
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- 16. faculty.buffalostate.edu [faculty.buffalostate.edu]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 1-Amino-2-methylbut-3-en-2-ol: A Guide for Researchers
Introduction
1-Amino-2-methylbut-3-en-2-ol, a chiral amino alcohol, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its unique structure, featuring a tertiary alcohol, a primary amine, and a vinyl group, offers multiple points for molecular elaboration. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this versatile compound, offering in-depth technical insights and experimental protocols for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and practical routes commence from readily available starting materials such as isoprene or its derivatives. This guide will focus on two primary pathways:
-
Epoxide Ring-Opening (Aminolysis) of Isoprene Monoxide: This is a highly convergent and atom-economical approach that involves the synthesis of an epoxide intermediate followed by a nucleophilic attack with an amine source.
-
From 2-Methyl-3-butyn-2-ol: This route utilizes a common industrial starting material and involves a partial reduction followed by the introduction of the amino group.
A thorough evaluation of these methodologies, including their respective advantages and limitations, will be presented to assist researchers in selecting the most suitable route for their specific needs.
Route 1: Epoxide Ring-Opening of Isoprene Monoxide
This synthetic pathway is arguably the most direct approach to this compound. It proceeds in two key stages: the epoxidation of a suitable precursor to form isoprene monoxide (2-methyl-2-vinyloxirane), followed by the regioselective ring-opening with ammonia.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via epoxidation of isoprene followed by aminolysis.
Causality Behind Experimental Choices
-
Epoxidation: The choice of isoprene as a starting material is dictated by its commercial availability and the presence of two double bonds with different reactivities. The more electron-rich double bond can be selectively epoxidized under controlled conditions using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent at low temperatures to minimize side reactions.
-
Aminolysis: The ring-opening of the epoxide with ammonia is a classic SN2 reaction. The use of aqueous ammonia provides both the nucleophile (NH3) and a protic solvent to facilitate the reaction. The regioselectivity of the attack is a critical consideration. Nucleophilic attack is generally favored at the less sterically hindered carbon atom of the epoxide ring. In the case of isoprene monoxide, the attack occurs at the primary carbon, leading to the desired 1-amino-2-ol product.
Experimental Protocol: Aminolysis of Isoprene Monoxide
Materials:
-
Isoprene monoxide (2-methyl-2-vinyloxirane)
-
Aqueous ammonia (28-30% solution)
-
Ethanol (or another suitable solvent)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isoprene monoxide (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 5-10 eq) to the solution. The excess ammonia drives the reaction to completion and minimizes the formation of secondary and tertiary amine byproducts.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Data Summary for Route 1
| Parameter | Value | Reference |
| Starting Material | Isoprene Monoxide | Commercially Available |
| Key Reagent | Aqueous Ammonia | Commercially Available |
| Typical Yield | Moderate to Good | Estimated based on similar reactions |
| Purity | Good after purification | Requires purification |
| Scalability | Readily scalable | Industrial precedent for aminolysis |
| Safety | Isoprene monoxide is a reactive epoxide. Ammonia is corrosive and has a strong odor. Handle with appropriate personal protective equipment in a well-ventilated fume hood. | [1] |
Route 2: From 2-Methyl-3-butyn-2-ol
This route offers an alternative starting from the readily available and industrially significant propargyl alcohol, 2-methyl-3-butyn-2-ol. This pathway involves a stereoselective reduction of the alkyne to an alkene, followed by the introduction of the amino functionality.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound from 2-methyl-3-butyn-2-ol.
Causality Behind Experimental Choices
-
Partial Hydrogenation: The selective reduction of the triple bond to a double bond without over-reduction to the corresponding alkane is crucial. Lindlar's catalyst, a poisoned palladium catalyst, is the classic reagent for this transformation, affording the cis-alkene. Other catalytic systems can also be employed for this semi-hydrogenation.
-
Amination: The introduction of the amino and hydroxyl groups across the double bond can be achieved through various methods. One of the most elegant and stereoselective methods is the Sharpless Asymmetric Aminohydroxylation. This reaction utilizes a chiral ligand to direct the facial selectivity of the addition of the amino and hydroxyl groups, allowing for the synthesis of enantiomerically enriched products. However, for the synthesis of the racemic target molecule, other methods like the Ritter reaction on the corresponding tertiary alcohol could be considered, though this would involve more steps. A more direct approach would be the epoxidation of 2-methyl-3-buten-2-ol followed by aminolysis as described in Route 1.
Experimental Protocol: Partial Hydrogenation of 2-Methyl-3-butyn-2-ol
Materials:
-
2-Methyl-3-butyn-2-ol
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate)
-
Quinoline (as a catalyst poison moderator)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas supply
-
Standard hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in methanol.
-
Add Lindlar's catalyst (typically 1-5 mol%) and a small amount of quinoline. The quinoline helps to prevent over-reduction.
-
Evacuate the flask and purge with hydrogen gas several times.
-
Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously.
-
Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when one equivalent of hydrogen has been consumed.
-
Filter the catalyst through a pad of Celite and wash the filter cake with methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain 2-methyl-3-buten-2-ol. The product can be purified by distillation if necessary.
Following the synthesis of 2-methyl-3-buten-2-ol, the subsequent steps to introduce the amino group would involve epoxidation and aminolysis as detailed in Route 1.
Data Summary for Route 2
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-butyn-2-ol | Commercially Available |
| Key Reagent | Lindlar's Catalyst, Hydrogen | Commercially Available |
| Typical Yield | High for hydrogenation step | Literature precedent for similar reductions |
| Purity | Good after filtration | May require distillation |
| Scalability | Scalable with appropriate hydrogenation equipment | Industrial precedent for catalytic hydrogenations |
| Safety | Hydrogen gas is flammable and explosive. Lindlar's catalyst is a pyrophoric solid. Handle with extreme care in an inert atmosphere. | - |
Comparative Analysis
| Feature | Route 1: Epoxide Ring-Opening | Route 2: From 2-Methyl-3-butyn-2-ol |
| Overall Efficiency | More convergent, potentially fewer steps if isoprene monoxide is readily available. | Involves an additional hydrogenation step. |
| Cost-Effectiveness | Dependent on the cost of isoprene and the epoxidizing agent. | 2-Methyl-3-butyn-2-ol is a cost-effective industrial chemical. |
| Stereocontrol | Aminolysis of a racemic epoxide will yield a racemic product. Enantioselective synthesis would require an asymmetric epoxidation step. | The Sharpless Asymmetric Aminohydroxylation in the second stage can provide high enantioselectivity. |
| Scalability | Both epoxidation and aminolysis are scalable processes. | Catalytic hydrogenation is a well-established industrial process. |
| Safety Considerations | Involves handling of potentially unstable epoxides and corrosive ammonia. | Involves the use of flammable hydrogen gas and pyrophoric catalysts. |
Spectroscopic Data for this compound
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are the expected spectroscopic data for this compound.[1]
-
1H NMR (CDCl3, δ):
-
~5.8-6.0 ppm (dd, 1H, -CH=CH2)
-
~5.2 ppm (d, 1H, -CH=CHaHb)
-
~5.0 ppm (d, 1H, -CH=CHaHb)
-
~2.8 ppm (d, 1H, -CHaHb-NH2)
-
~2.6 ppm (d, 1H, -CHaHb-NH2)
-
~1.8 ppm (br s, 3H, -OH and -NH2)
-
~1.2 ppm (s, 3H, -CH3)
-
-
13C NMR (CDCl3, δ):
-
~145 ppm (-CH=CH2)
-
~112 ppm (-CH=CH2)
-
~73 ppm (-C(OH)-)
-
~50 ppm (-CH2-NH2)
-
~25 ppm (-CH3)
-
-
IR (neat, cm-1):
-
~3360 (br, O-H and N-H stretching)
-
~3090 (C-H stretching, vinyl)
-
~2970, 2930 (C-H stretching, alkyl)
-
~1640 (C=C stretching)
-
~1590 (N-H bending)
-
~990, 920 (C-H bending, vinyl)
-
-
Mass Spectrometry (EI, m/z):
-
101 (M+)
-
84 (M+ - NH3)
-
73
-
58
-
43
-
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on the specific requirements of the researcher, including the desired scale, stereochemical purity, and the availability of starting materials and specialized equipment. The epoxide ring-opening of isoprene monoxide is a more direct approach, while the route from 2-methyl-3-butyn-2-ol provides an alternative from a different class of starting material and may offer advantages in stereocontrol if an asymmetric amination method is employed. Careful consideration of the safety protocols for each route is paramount. This guide provides the foundational knowledge for researchers to embark on the synthesis of this important chemical building block.
References
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol for Researchers and Drug Development Professionals.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
A Comparative Guide to the Determination of Enantiomeric Purity of 1-Amino-2-methylbut-3-en-2-ol
In the landscape of asymmetric synthesis and drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of efficacy and safety. For chiral molecules like 1-Amino-2-methylbut-3-en-2-ol, a versatile building block, quantifying the excess of one enantiomer over the other is critical. This guide provides an in-depth comparison of the primary analytical methodologies for this task: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to provide researchers, scientists, and drug development professionals with a practical and robust framework for analysis.
The Analytical Challenge: this compound
This compound possesses two key functional groups—a primary amine and a tertiary alcohol—proximal to its stereocenter. This structure presents both opportunities and challenges for enantiomeric resolution. The polar nature of these groups can lead to strong interactions with stationary phases, potentially causing peak tailing in chromatographic methods if not properly addressed. However, they also serve as reactive handles for derivatization, a strategy often employed to enhance separation and detection.
Comparative Overview of Analytical Techniques
The choice of analytical technique is a trade-off between resolution, sensitivity, sample throughput, and the need for derivatization. Below is a summary of the methods detailed in this guide.
| Technique | Principle | Sample Prep | Sensitivity | Pros | Cons |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Often requires derivatization of the amine group. | High (ng to pg) | Broad applicability, robust, direct and indirect methods available. | Can require extensive method development for mobile phase and column selection. |
| Chiral GC | Differential interaction with a chiral stationary phase (CSP) in the gas phase. | Derivatization is mandatory to increase volatility. | Very High (pg to fg) | Excellent resolution and speed, high sensitivity. | Limited to thermally stable and volatile compounds; derivatization is essential. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals. | Simple mixing of analyte and agent. | Low (mg) | Non-destructive, minimal sample prep, provides structural information. | Low sensitivity, potential for signal overlap, expensive reagents. |
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for separating enantiomers. The separation is achieved through the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs are particularly effective.[1][2]
Causality of Experimental Choices
Direct analysis of underivatized this compound can be challenging due to its polarity. The primary amine group is basic and can interact strongly with residual silanols on silica-based columns, leading to poor peak shape. To mitigate this, two primary strategies are employed:
-
Mobile Phase Modification : Adding a basic modifier (like diethylamine) to the mobile phase can saturate the active sites on the stationary phase, improving peak symmetry.
-
Derivatization : Converting the amine to a less basic functional group, such as an amide or carbamate, is a highly effective strategy.[3] Derivatization with a chromophore-containing reagent (e.g., benzoyl chloride or fluorenylmethoxycarbonyl chloride) also significantly enhances UV detection sensitivity.[3][4]
This guide details a derivatization approach for its robustness and improved sensitivity.
Experimental Workflow: Chiral HPLC
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comprehensive Guide to the Comparative Biological Efficacy of 1-Amino-2-methylbut-3-en-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Unsaturated Amino Alcohols
1-Amino-2-methylbut-3-en-2-ol is a unique unsaturated amino alcohol with potential applications in medicinal chemistry and drug development. Its structure, featuring a tertiary alcohol, a primary amine, and a vinyl group, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse analogs. The exploration of these analogs is crucial for understanding their structure-activity relationships (SAR) and identifying compounds with enhanced biological efficacy, be it as anticancer, antimicrobial, or other therapeutic agents. This guide provides a framework for the systematic comparison of the biological efficacy of this compound analogs, from their synthesis to their evaluation in relevant biological assays.
Synthetic Strategies for Analog Development
The generation of a library of this compound analogs is the first critical step in a comparative efficacy study. The parent compound itself can be synthesized through various organic chemistry routes, often involving the addition of a vinyl organometallic reagent to an amino ketone precursor or the reaction of an appropriate epoxide with an amine. Modifications can be introduced at several positions to probe the structure-activity landscape:
-
N-Substitution: The primary amine can be readily alkylated, acylated, or incorporated into heterocyclic systems to modulate lipophilicity, hydrogen bonding capacity, and steric bulk.
-
Modification of the Alkyl Backbone: The methyl group can be replaced with other alkyl or aryl groups to investigate the impact of steric hindrance and electronic effects near the chiral center.
-
Alterations to the Vinyl Group: The vinyl moiety can be substituted or replaced with other unsaturated systems to explore the role of the double bond in biological activity.
A general synthetic approach to generate a library of analogs is outlined below.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Assessment: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1]The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. [2] Experimental Protocol: Broth Microdilution Assay [3][4]
-
Preparation of Bacterial Inoculum:
-
Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium.
-
Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard.
-
Further dilute the standardized suspension to obtain the final desired inoculum concentration (approximately 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of the this compound analogs in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Comparative Antimicrobial Activity (MIC Values)
The MIC values provide a quantitative measure of the antimicrobial potency of the analogs. The results should be tabulated for a clear comparison across different bacterial strains.
| Compound | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent Compound | This compound | >256 | >256 |
| Analog 5 | N-octyl | 32 | 64 |
| Analog 6 | N-dodecyl | 8 | 16 |
| Analog 7 | 2-Butyl substitution | 128 | 256 |
| Analog 8 | 4-Fluorophenyl on vinyl | 64 | 128 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results should be reported.
Caption: Workflow for the broth microdilution MIC assay.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from these assays will allow for the elucidation of structure-activity relationships. For instance, in the hypothetical data presented, N-acylation (Analog 2) and the introduction of an aromatic ring on the vinyl group (Analog 4) appear to enhance cytotoxicity. Similarly, increasing the lipophilicity of the N-substituent (Analogs 5 and 6) seems to improve antimicrobial activity. [5]These observations can guide the rational design of more potent analogs.
While the precise mechanism of action of this compound and its analogs is yet to be fully elucidated, several plausible mechanisms for amino alcohols have been proposed. These include:
-
Membrane Disruption: The amphiphilic nature of some amino alcohol analogs may allow them to intercalate into and disrupt the integrity of cell membranes, leading to cell death. This is particularly relevant for antimicrobial activity.
-
Enzyme Inhibition: The functional groups present in these molecules could interact with the active sites of critical enzymes, inhibiting their function.
-
Induction of Apoptosis: In the context of anticancer activity, these compounds may trigger programmed cell death through various signaling pathways. [6] Further mechanistic studies, such as membrane permeabilization assays, enzyme inhibition assays, and apoptosis assays (e.g., caspase activity, Annexin V staining), would be necessary to confirm the mode of action of the most promising analogs.
Caption: Plausible mechanisms of action for amino alcohol analogs.
Conclusion
The systematic synthesis and evaluation of this compound analogs hold significant promise for the discovery of novel therapeutic agents. This guide provides a comprehensive framework for conducting such a comparative study, from the design and synthesis of an analog library to the detailed protocols for assessing their cytotoxic and antimicrobial activities. By carefully analyzing the structure-activity relationships, researchers can gain valuable insights to guide the optimization of lead compounds, ultimately contributing to the development of new and effective drugs.
References
Please note that as a large language model, I am not able to provide real-time clickable URLs. The following are the sources used to generate this response.
-
Creative Bioarray. MTT Analysis Protocol. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
EUCAST. MIC Determination. [Link]
-
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Högberg, J., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(4), 377-384.
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
PubChem. This compound. [Link]
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Rakuno Gakuen University. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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The Enigmatic Chiral Auxiliary: A Cost-Effectiveness Analysis of 1-Amino-2-methylbut-3-en-2-ol in Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Niche Chiral Building Block
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary or building block is a critical decision that profoundly influences reaction outcomes, scalability, and, ultimately, the economic viability of a synthetic route. While a plethora of chiral amino alcohols have been developed and extensively studied, 1-Amino-2-methylbut-3-en-2-ol remains a molecule with a sparse footprint in peer-reviewed literature, making a definitive cost-effectiveness analysis challenging. This guide aims to provide a comprehensive overview of the current state of knowledge, contextualize the potential applications of this unique chiral building block, and present a comparative framework against more established alternatives.
Unveiling this compound: A Molecule of Untapped Potential?
This compound is a chiral amino alcohol characterized by a tertiary alcohol and a vinyl group, structural motifs that suggest potential for unique reactivity and stereocontrol.[1] Its physical and chemical properties are cataloged, but its application in diastereoselective or enantioselective synthesis is not well-documented in publicly accessible scientific literature.[1] This scarcity of data necessitates a comparative analysis based on the performance of structurally related and functionally analogous compounds.
The Landscape of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are a cornerstone of asymmetric synthesis, serving as precursors to chiral ligands, catalysts, and auxiliaries. Their utility stems from the presence of two functional groups—an amine and an alcohol—that can coordinate to metal centers and create a rigid, well-defined chiral environment for a variety of chemical transformations.
Common Applications of Chiral Amino Alcohols:
-
Chiral Auxiliaries: Temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.
-
Chiral Ligands: Coordinate to a metal catalyst to induce enantioselectivity in a wide range of reactions.
-
Organocatalysts: Act as metal-free catalysts for various asymmetric transformations.
The cost-effectiveness of these applications is a multifaceted equation, balancing the cost of the chiral amino alcohol, the efficiency of the synthetic route, the achievable stereoselectivity, and the ease of catalyst/auxiliary recovery and recycling.
Comparative Analysis: Positioning this compound in the Field
Due to the lack of specific experimental data for this compound, we will benchmark its potential against well-established chiral amino alcohols in common asymmetric reactions.
Alternative 1: (1S,2R)-(-)-Norephedrine
A widely used chiral amino alcohol derived from a natural product, making it relatively inexpensive and readily available. It is a precursor to many chiral ligands and has been successfully employed in asymmetric reductions and additions.
Alternative 2: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPP)
A bulky, conformationally rigid chiral amino alcohol that often provides high levels of enantioselectivity in reactions such as the addition of diethylzinc to aldehydes.
Alternative 3: Prolinol
Derived from the amino acid proline, prolinol and its derivatives are highly effective organocatalysts and chiral auxiliaries due to their rigid pyrrolidine ring structure.
Table 1: Performance Comparison of Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | >95 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | 5 | 85 | 90 | (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 2 | 99 | 97 | (S) |
Note: The data presented for the alternatives is representative of high-performing chiral amino alcohol ligands and is for comparative purposes.[2]
Experimental Protocols: A Framework for Evaluation
To facilitate the evaluation of this compound, a generalized experimental protocol for a benchmark reaction is provided below. This protocol can be adapted to screen its performance against other chiral amino alcohols.
Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral Amino Alcohol (e.g., this compound)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral amino alcohol (0.1 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Synthetic Landscape
The choice of a synthetic strategy for chiral molecules is a critical decision point for any research and development team. The following diagram illustrates the factors influencing this decision.
Caption: Factors influencing the selection of an optimal synthetic route in asymmetric synthesis.
Conclusion and Future Outlook
The cost-effectiveness of this compound in synthesis remains an open question due to the limited availability of performance data. Its unique structure, featuring a tertiary alcohol and a vinyl group, suggests that it could offer novel reactivity or stereoselectivity in certain applications. However, without concrete experimental evidence, it is difficult to justify its selection over well-established and more cost-effective chiral amino alcohols.
For researchers and drug development professionals, the path forward is clear: a systematic evaluation of this compound in a range of benchmark asymmetric reactions is necessary to unlock its potential. Should it demonstrate superior performance in terms of yield, enantioselectivity, or unique reactivity, its higher initial cost could be justified. Until such data becomes available, it will likely remain a niche reagent for exploratory synthesis rather than a workhorse for large-scale applications. The commercial availability of this compound from suppliers provides an opportunity for the research community to explore its utility and contribute to a more complete understanding of its place in the synthetic chemist's toolbox.[3]
References
- Binder, C. M., Bautista, A., Zaidlewicz, M., Krzemiski, M. P., Oliver, A., & Singaram, B. (2009). Dual Stereoselectivity in the Dialkylzinc Reaction Using (−)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. The Journal of Organic Chemistry, 74(6), 2337–2343.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Amino-2-butanol for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Chiral Amino Alcohol Ligands in Asymmetric Synthesis. BenchChem.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to Chiral Amino Alcohols in Asymmetric Catalysis: Performance Review and Future Prospects for 1-Amino-2-methylbut-3-en-2-ol
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to synthesize chiral molecules is paramount. Chiral amino alcohols stand as a cornerstone in the field of asymmetric catalysis, prized for their ready availability from the chiral pool, modular nature, and proven efficacy as ligands in a vast array of stereoselective transformations.[1] This guide provides an in-depth comparative analysis of several widely-used chiral amino alcohols in three benchmark asymmetric reactions. While direct catalytic performance data for 1-Amino-2-methylbut-3-en-2-ol is not extensively documented in peer-reviewed literature, this guide will serve as a framework for understanding its potential by comparing its structural features against established catalysts. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative performance data to empower researchers in ligand selection and reaction optimization.
The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral 1,2-amino alcohols are bidentate ligands that coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate complex. This coordination creates a rigid and well-defined chiral environment around the metal's active site.[1] The steric and electronic properties of the amino alcohol's substituents dictate the facial selectivity of substrate approach, thereby controlling the stereochemical outcome of the reaction. The ability to fine-tune these substituents allows for the optimization of enantioselectivity and reactivity for a specific transformation.
While a multitude of chiral amino alcohols have been successfully employed in asymmetric catalysis, this guide will focus on a comparative performance analysis of three representative and commercially available examples: (S)-α,α-Diphenyl-2-pyrrolidinemethanol , (1S,2R)-(-)-Norephedrine , and (S)-Valinol . These will be evaluated in the context of three fundamental C-C and C-O bond-forming reactions:
-
Asymmetric Borane Reduction of Ketones
-
Asymmetric Michael Addition
-
Asymmetric Henry (Nitroaldol) Reaction
Comparative Performance Analysis
The efficacy of a chiral ligand is ultimately determined by the yield and enantiomeric excess (ee) it can achieve in a given reaction. The following sections present a comparative summary of our selected amino alcohols in benchmark reactions.
Asymmetric Borane Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in organic synthesis. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane, is a powerful and widely used method.[2]
Benchmark Reaction: Reduction of Acetophenone to 1-Phenylethanol
| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference(s) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | >95 | >98 | (R) | [3][4] |
| (1S,2R)-(-)-Norephedrine | High | ~92 | (R) | |
| (S)-Valinol | 86-91 | ~80 | (R) | [5] |
(S)-α,α-Diphenyl-2-pyrrolidinemethanol consistently demonstrates superior performance in the CBS reduction of acetophenone, affording the (R)-1-phenylethanol in excellent yield and near-perfect enantioselectivity.[3][4] This is attributed to the rigid pyrrolidine backbone and the sterically demanding diphenyl groups, which create a highly organized and effective chiral pocket for the coordination of the ketone and subsequent hydride transfer. (1S,2R)-(-)-Norephedrine and (S)-Valinol, while still effective, provide lower enantioselectivity, likely due to greater conformational flexibility in the resulting oxazaborolidine catalyst.[5]
The high enantioselectivity of the CBS reduction stems from the pre-organization of the ketone and the borane reducing agent on the chiral oxazaborolidine catalyst. The ketone coordinates to the Lewis acidic boron atom, with the sterically larger substituent oriented away from the chiral group on the ligand to minimize steric hindrance. The borane-THF complex then coordinates to the nitrogen atom, positioning the hydride for intramolecular transfer to the carbonyl carbon from the less hindered face.
Caption: Catalytic cycle of the CBS reduction of a ketone.
Asymmetric Michael Addition
The Michael addition is a versatile method for C-C bond formation. Chiral amino alcohols and their derivatives can act as organocatalysts, activating the reactants through the formation of enamines or iminium ions.
Benchmark Reaction: Addition of Acetaldehyde to β-Nitrostyrene
| Chiral Amino Alcohol Derivative | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS Ether | 10 | High | >95 | [6] |
| (S)-Prolinol-based Ionic Liquids | 10-60 | up to 93 | up to 97 | |
| Simple Primary β-Amino Alcohols | 10 | High | up to 99 | [7] |
In this transformation, the O-silylated derivative of (S)-α,α-diphenyl-2-pyrrolidinemethanol is a highly effective organocatalyst.[6] The bulky diphenyl(trimethylsilyloxy)methyl group effectively shields one face of the enamine intermediate formed with acetaldehyde, directing the attack of the nitroalkene to the opposite face, thus ensuring high enantioselectivity.[1]
The catalytic cycle begins with the formation of a chiral enamine from the amino alcohol catalyst and the donor aldehyde. The HOMO of this enamine is raised, increasing its nucleophilicity. The bulky substituent on the catalyst directs the electrophilic nitroalkene to attack from the less hindered face. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.
Caption: Enamine-based catalytic cycle for the Michael addition.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a powerful tool for constructing β-nitro alcohols, which are valuable precursors to β-amino alcohols and other important compounds. Copper(II) complexes with chiral amino alcohol ligands are effective catalysts for this transformation.
Benchmark Reaction: Reaction of Benzaldehyde and Nitromethane
| Chiral Amino Alcohol Ligand | Metal Salt | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Chiral bis(β-amino alcohol) | Cu(OAc)₂·H₂O | >99 | 94.6 | [8] |
| (S)-2-Aminomethylpyrrolidine derivative | Cu(OAc)₂·H₂O | up to 98 | up to 77 | [3][9] |
| Camphor-derived β-amino alcohol | Cu(I) salt | Moderate | up to 94 | [10] |
In the copper-catalyzed Henry reaction, the choice of ligand is crucial for achieving high enantioselectivity. Bidentate ligands, such as those derived from bis(β-amino alcohols), often provide excellent results by forming a rigid chiral complex with the copper ion.[8] The mechanism involves the coordination of both the aldehyde and the nitronate to the chiral copper complex, followed by a stereoselective C-C bond formation within this organized assembly.[9][11]
The reaction is initiated by the deprotonation of the nitroalkane by a basic species, often the copper-ligand complex itself or an added base, to form a nitronate. The chiral copper(II) complex then acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen. This brings the aldehyde and the nitronate into close proximity within the chiral environment of the ligand, facilitating a highly stereocontrolled C-C bond-forming step.
Caption: Mechanism of the Cu-catalyzed asymmetric Henry reaction.
The Untapped Potential of this compound
While direct experimental data for this compound in catalysis is scarce, an analysis of its structure allows for informed hypotheses about its potential performance.
Structural Features and Potential Catalytic Implications:
-
Tertiary Alcohol: Unlike the secondary alcohols in our benchmark ligands, this compound possesses a tertiary alcohol. This increased steric bulk around the oxygen atom could lead to a more constrained and rigid metal complex. This rigidity can be beneficial for enantioselectivity, potentially leading to higher ee values in certain reactions. However, it might also hinder catalyst turnover by slowing down product release, thus affecting the overall reaction rate. The steric hindrance could also influence the coordination geometry of the catalyst, potentially leading to different or improved selectivity profiles compared to less hindered ligands.[12]
-
Vinyl Group: The presence of a vinyl group introduces an additional functional handle that is absent in the benchmark ligands. This vinyl group could:
-
Engage in secondary interactions: It might participate in π-stacking or other non-covalent interactions with the substrate or transition state, further organizing the reactive assembly and enhancing enantioselectivity.
-
Serve as an anchoring point: The vinyl group could be used for immobilization of the catalyst onto a solid support, facilitating catalyst recovery and reuse, which is a significant advantage in industrial applications.
-
Allow for further derivatization: The vinyl group can be readily functionalized, allowing for the synthesis of a library of related ligands with fine-tuned electronic and steric properties.
-
Given these features, this compound represents a promising, yet underexplored, candidate for a chiral ligand in asymmetric catalysis. Its unique combination of a sterically demanding tertiary alcohol and a versatile vinyl group suggests it could offer novel reactivity and selectivity.
Experimental Protocols
The following are detailed, representative protocols for the benchmark reactions discussed. These are intended as a starting point for optimization with new ligands such as this compound.
Protocol: Asymmetric Borane Reduction of Acetophenone
-
Materials: (S)-α,α-Diphenyl-2-pyrrolidinemethanol, Borane-dimethyl sulfide complex (BH₃·SMe₂), Acetophenone, Tetrahydrofuran (THF, anhydrous), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.) and anhydrous THF.
-
Cool the solution to 0 °C and add BH₃·SMe₂ (0.1 eq.) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C) and add a solution of acetophenone (1.0 eq.) in anhydrous THF dropwise over 10 minutes.
-
Slowly add BH₃·SMe₂ (1.0-1.2 eq.) dropwise, maintaining the reaction temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol: Asymmetric Michael Addition of Acetaldehyde to β-Nitrostyrene
-
Materials: (S)-α,α-Diphenyl-2-pyrrolidinemethanol TMS ether, β-Nitrostyrene, Acetaldehyde, Toluene (anhydrous), 4-Nitrophenol (co-catalyst), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a dry vial under an inert atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol TMS ether (0.1 eq.), 4-nitrophenol (0.1 eq.), and anhydrous toluene.
-
Add β-nitrostyrene (1.0 eq.) to the solution.
-
Cool the mixture to the desired temperature (e.g., 20 °C) and add acetaldehyde (2.0-3.0 eq.).
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
-
Protocol: Asymmetric Henry Reaction of Benzaldehyde and Nitromethane
-
Materials: Chiral bis(β-amino alcohol) ligand, Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), Benzaldehyde, Nitromethane, Ethanol, Dichloromethane, Saturated aqueous NH₄Cl, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a vial, dissolve the chiral bis(β-amino alcohol) ligand (0.2 eq.) and Cu(OAc)₂·H₂O (0.2 eq.) in ethanol.[8]
-
Stir the mixture at room temperature for 1 hour to form the chiral copper complex in situ.[13]
-
To this solution, add benzaldehyde (1.0 eq.) followed by nitromethane (5.0-10.0 eq.).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the β-nitro alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Conclusion and Future Outlook
Chiral amino alcohols are indispensable tools in asymmetric catalysis, offering a powerful platform for the synthesis of enantiomerically enriched molecules. The performance of ligands such as (S)-α,α-diphenyl-2-pyrrolidinemethanol in benchmark reactions highlights the remarkable levels of stereocontrol that can be achieved through rational ligand design.
While this compound remains a largely unexplored member of this ligand class, its unique structural attributes—a sterically demanding tertiary alcohol and a versatile vinyl moiety—position it as a highly promising candidate for future investigation. We hypothesize that this ligand could offer unique selectivity profiles and open new avenues for catalyst immobilization and derivatization. The experimental protocols provided in this guide offer a robust starting point for evaluating the catalytic performance of this and other novel chiral amino alcohols, thereby empowering the scientific community to continue pushing the boundaries of asymmetric synthesis.
References
-
Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances, 2020.
-
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. ChemistrySelect, 2025.
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Chiral Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org, 2005.
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Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 2023.
-
ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. ResearchGate.
-
Enantioselective reduction of ketones with borane, catalyzed by (S)-(−)-proline or (S)-(+)-prolinol. Sci-Hub.
-
Amino Acid Mediated Borane Reduction of Ketones. ResearchGate.
-
Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two-Steps Biocatalytic Process. ChemCatChem, 2024.
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Accounts of Chemical Research, 2000.
-
Michael Additions of Aldehydes and Ketones to β‐Nitrostyrenes in an Ionic Liquid. European Journal of Organic Chemistry, 2006.
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. ResearchGate.
-
(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][11][14]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses.
-
Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate.
-
A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Benchchem.
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018.
-
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. International Journal of Molecular Sciences, 2020.
-
Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing, 2020.
-
Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI, 2023.
-
Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst. CORE.
-
Simple primary b-amino alcohols as organocatalysts for the asymmetric Michael addition of b-keto esters to nitroalkenes. Organic & Biomolecular Chemistry, 2021.
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 2021.
-
(S)-(−)-α,α-Diphenyl-2-pyrrolidinemethanol. Sigma-Aldrich.
-
Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 2022.
-
Mechanism of the CBS reduction of ketones, proposed by Core et al. ResearchGate.
-
Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry, 2015.
-
Facile construction of distal and diversified tertiary and quaternary stereocenters. PNAS, 2024.
-
Enantioselective Michael additions of aldehydes to nitroalkenes catalyzed with ionically tagged organocatalyst. ResearchGate.
-
Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Organic Chemistry Portal.
-
Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate Candida Tropicalis PBR-2 MTCC 5158. Biotechnology Journal, 2006.
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. MDPI, 2021.
-
Enantioselective reduction of ketones. Wikipedia.
-
Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ResearchGate.
-
Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. ethesis.
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi.
-
Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation. Organic Chemistry Portal.
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI, 2021.
-
Copper-chiral camphor β-amino alcohol complex catalyzed asymmetric Henry reaction. Journal of Molecular Catalysis A: Chemical, 2013.
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Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI, 2023.
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literature review comparing applications of 1-Amino-2-methylbut-3-en-2-ol
An In-Depth Technical Guide to the Potential Applications of 1-Amino-2-methylbut-3-en-2-ol: A Comparative Analysis with Structurally Related Amino Alcohols
Abstract
This compound is a chiral amino alcohol with a unique combination of a primary amine, a tertiary alcohol, and a vinyl functional group. Despite its intriguing structure, a comprehensive review of current scientific literature reveals a notable absence of specific applications for this compound. This guide, therefore, serves as a foundational technical resource for researchers, scientists, and drug development professionals. By examining the well-established applications of structurally similar amino alcohols, we will extrapolate the potential uses of this compound, particularly in the realm of asymmetric synthesis and as a versatile chemical building block. This document will provide a comparative analysis with related compounds, supported by experimental data from existing literature, and propose a prospective experimental workflow to evaluate its efficacy as a chiral ligand.
Introduction to this compound
This compound, with the chemical formula C₅H₁₁NO, is a fascinating yet underexplored molecule in the field of organic chemistry.[1] Its structure, featuring a stereocenter at the carbon bearing the hydroxyl and methyl groups, suggests its potential as a chiral auxiliary or ligand in asymmetric catalysis. The presence of a primary amine, a tertiary alcohol, and a vinyl group offers multiple reaction sites for derivatization and incorporation into larger, more complex molecules.
Chemical and Physical Properties:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15158-22-2 | [1][2][3] |
| Molecular Formula | C₅H₁₁NO | [1][2] |
| Molecular Weight | 101.15 g/mol | [1] |
| SMILES | CC(CN)(C=C)O | [1] |
The trifunctional nature of this molecule makes it a potentially valuable building block in organic synthesis. However, to date, its practical applications have not been documented in peer-reviewed literature.
Comparative Analysis: Potential Applications Inferred from Structurally Related Compounds
The potential utility of this compound can be inferred by examining the established roles of other chiral amino alcohols in organic synthesis. These related compounds are extensively used as chiral ligands and auxiliaries, intermediates in pharmaceutical synthesis, and building blocks for complex molecules.[4][5][6][7][8][9][10]
Potential as a Chiral Ligand in Asymmetric Catalysis
Chiral amino alcohols are renowned for their ability to form stable complexes with metal catalysts, creating a chiral environment that can induce high stereoselectivity in chemical reactions.[4][5][6][7][11] One of the most prominent applications is in the enantioselective addition of organozinc reagents to aldehydes.
Table 1: Performance of Selected Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (1S,2R)-(-)-N,N-Dibutylnorephedrine | 2 | Toluene | 0 | >95 | 98 | N/A |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 2 | Toluene | 0 | 98 | 94 | N/A |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | Toluene/Hexane | 25 | 97-99 | 98-99 | N/A |
Note: Data for the above table is representative of typical results found in the literature for these classes of ligands and is provided for comparative context. Specific experimental data for this compound is not available.
Given its structure, this compound could potentially chelate with a metal center through its amino and hydroxyl groups, creating a chiral pocket to influence the stereochemical outcome of a reaction. The vinyl group could also play a role in fine-tuning the electronic properties of the resulting catalyst complex.
Potential as a Building Block in Pharmaceutical and Agrochemical Synthesis
Amino alcohols are key structural motifs in a wide array of biologically active compounds. For instance, 1-amino-3-methylbutan-2-ol is used as an intermediate in the synthesis of pharmaceuticals like beta-blockers.[12] Similarly, (S)-3-Amino-3-methylbutan-2-ol serves as an intermediate for drugs targeting neurological disorders.[13]
The vinyl group in this compound offers a unique handle for further chemical transformations, such as cross-coupling reactions, hydroboration-oxidation, or polymerization, which are not available in its saturated analogs. This could allow for the synthesis of novel pharmaceutical and agrochemical candidates.
A structurally related compound, 1-amino-3-buten-2-ol, is a key intermediate in the production of high-performance UV absorbers, highlighting the industrial potential of vinyl amino alcohols.[14]
Proposed Experimental Workflow for Evaluating Catalytic Activity
To ascertain the potential of this compound as a chiral ligand, a systematic experimental investigation is required. The following is a proposed workflow for evaluating its performance in the well-established asymmetric addition of diethylzinc to benzaldehyde.
Diagram 1: Proposed Experimental Workflow for Catalyst Evaluation
Caption: A proposed workflow for the synthesis and evaluation of a chiral catalyst derived from this compound.
Detailed Experimental Protocol (Prospective)
Objective: To determine the yield and enantioselectivity of the 1-phenylpropan-1-ol product from the reaction of benzaldehyde and diethylzinc, catalyzed by a complex of this compound and a suitable metal precursor.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (0.1 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Add Ti(OiPr)₄ (0.1 mmol) and stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) to the catalyst solution and stir for 15 minutes.
-
Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the isolated yield of 1-phenylpropan-1-ol.
-
Determine the enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Conclusion and Future Outlook
While there is a current lack of documented applications for this compound, its unique molecular architecture suggests significant potential, particularly in asymmetric synthesis. By drawing comparisons with well-studied chiral amino alcohols, a strong case can be made for its investigation as a novel chiral ligand. The proposed experimental workflow provides a clear and actionable starting point for researchers to explore its catalytic capabilities.
Future research should focus on:
-
The synthesis of both enantiomers of this compound to explore the impact of stereochemistry on its applications.
-
A broader screening of metal precursors and reaction conditions to optimize its performance as a catalyst.
-
The derivatization of its functional groups to create a library of novel compounds for applications in drug discovery and materials science.
The exploration of this promising yet underutilized molecule could lead to the development of new and efficient synthetic methodologies and the discovery of novel bioactive compounds.
References
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A Comparative Guide to Confirming the Absolute Configuration of 1-Amino-2-methylbut-3-en-2-ol Products
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and the development of safe and efficacious therapeutics. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the primary analytical techniques for confirming the absolute configuration of 1-Amino-2-methylbut-3-en-2-ol, a versatile chiral building block. We will delve into the principles, experimental workflows, and comparative performance of Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
The Criticality of Stereochemical Integrity
This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-1-Amino-2-methylbut-3-en-2-ol and (S)-1-Amino-2-methylbut-3-en-2-ol. The biological implications of this chirality necessitate rigorous analytical validation to ensure the stereochemical purity of starting materials and final active pharmaceutical ingredients (APIs). The choice of analytical methodology is often dictated by the physical state of the sample, the availability of instrumentation, and the specific requirements of the research or development phase.
A Comparative Overview of Key Analytical Techniques
The three principal methods for the unambiguous determination of absolute configuration each offer distinct advantages and are governed by different physical principles. A judicious selection among these techniques, or their complementary use, provides the highest level of confidence in stereochemical assignment.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Anisotropic effects of a chiral derivatizing agent on the chemical shifts of nearby protons. | Differential absorption of left and right circularly polarized infrared light. |
| Sample State | Single crystal | Solution | Solution or neat liquid/oil |
| Sample Amount | Micrograms to milligrams | Milligrams | Milligrams |
| Derivatization | Not required (but may aid crystallization) | Required (formation of diastereomeric esters/amides) | Not required |
| Throughput | Low to medium | High | Medium |
| Confidence Level | "Gold Standard" - provides unambiguous 3D structure.[1] | High, but model-dependent. | High, with computational support. |
| Limitations | Requires high-quality single crystals. | Potential for misinterpretation of the model; requires pure enantiomers of the chiral reagent. | Requires access to specialized instrumentation and computational resources. |
I. Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Method
SC-XRD is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1] The technique relies on the scattering of X-rays by the electron clouds of atoms within a well-ordered crystal lattice.
The Causality Behind the Experiment
The ability to determine absolute configuration via SC-XRD stems from the phenomenon of anomalous dispersion.[2] When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. The differences in these intensities, known as Bijvoet pairs, are dependent on the absolute configuration of the molecule. By analyzing these differences, the true spatial arrangement of the atoms can be determined. For light-atom molecules like this compound, the anomalous scattering effects are weak, but modern diffractometers and computational methods can often still provide a reliable assignment.
Experimental Workflow
Detailed Experimental Protocol
-
Crystallization: The primary challenge for SC-XRD is obtaining high-quality single crystals. For this compound, which may be an oil or low-melting solid, co-crystallization with a suitable achiral agent or derivatization to a crystalline salt (e.g., with a chiral acid) may be necessary.[3][4] Common crystallization techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to optimize the atomic positions and thermal parameters.
-
Absolute Configuration Assignment: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near 0 for the correct enantiomer and 1 for the incorrect one. A value of 0 with a small standard uncertainty provides high confidence in the assignment.
II. NMR Spectroscopy: The Mosher's Method for Vicinal Amino Alcohols
NMR spectroscopy offers a powerful solution-state method for determining absolute configuration through the use of chiral derivatizing agents (CDAs).[5] The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), developed by Harry S. Mosher.[6][7][8] This method is particularly well-suited for vicinal amino alcohols like this compound.
The Causality Behind the Experiment
The Mosher's method relies on the formation of diastereomeric esters (at the hydroxyl group) and amides (at the amino group) by reacting the enantiopure amino alcohol with both (R)- and (S)-MTPA chloride.[6] In the resulting diastereomers, the protons of the original amino alcohol reside in different magnetic environments due to the anisotropic effect of the phenyl ring of the MTPA moiety. By comparing the ¹H NMR spectra of the two diastereomers, a systematic difference in chemical shifts (Δδ = δS - δR) can be observed for protons on either side of the stereocenter. The sign of these Δδ values correlates with the absolute configuration of the original alcohol and amine centers.[9]
For a 1,2-amino alcohol, both the hydroxyl and amino groups are derivatized with MTPA, leading to a bis-MTPA derivative. The analysis is then performed by considering the anisotropic effects of both MTPA moieties on the protons of the original molecule.[10]
Experimental Workflow
Detailed Experimental Protocol
-
Derivatization: The enantiopure this compound is treated with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions, typically in the presence of a base like pyridine or DMAP, to form the bis-MTPA derivatives.
-
Purification: The resulting diastereomeric products are purified by chromatography to remove any excess reagents.
-
NMR Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)- and (S)-bis-MTPA derivatives. 2D NMR experiments such as COSY and HSQC are often necessary to unambiguously assign all proton signals.
-
Data Analysis: The chemical shifts for corresponding protons in the two diastereomers are tabulated, and the differences (Δδ = δS - δR) are calculated.
-
Configuration Assignment: Based on the established model for Mosher's method, positive Δδ values are typically observed for protons on one side of the stereocenter, and negative values on the other. This pattern allows for the assignment of the absolute configuration.[9]
Representative Data for a Vicinal Amino Alcohol
| Proton | δ [(R)-MTPA deriv.] (ppm) | δ [(S)-MTPA deriv.] (ppm) | Δδ (δS - δR) (ppm) | Inferred Position relative to Stereocenter |
| H-1a | 3.65 | 3.75 | +0.10 | Right |
| H-1b | 3.50 | 3.58 | +0.08 | Right |
| CH₃-2 | 1.25 | 1.20 | -0.05 | Left |
| H-3 | 5.90 | 5.85 | -0.05 | Left |
| H-4a | 5.20 | 5.17 | -0.03 | Left |
| H-4b | 5.15 | 5.13 | -0.02 | Left |
Note: This is illustrative data for a generic vicinal amino alcohol and not specific to this compound.
III. Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD is a chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][11] It provides a stereochemical fingerprint of the molecule in solution, and when combined with quantum chemical calculations, it is a reliable method for determining absolute configuration.[12][13]
The Causality Behind the Experiment
VCD signals arise from the coupling of electric and magnetic dipole transition moments during a vibrational transition.[14] Only chiral molecules exhibit VCD spectra, and enantiomers display mirror-image spectra of equal magnitude but opposite sign.[2] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[2][12] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
Experimental Workflow
Detailed Experimental Protocol
-
Sample Preparation: The enantiopure this compound is dissolved in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 0.1 M.[2]
-
VCD Measurement: The VCD and IR spectra are recorded on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[12]
-
Computational Modeling: A conformational search is performed for the molecule to identify all low-energy conformers. The geometry of each conformer is then optimized, and their VCD and IR spectra are calculated using DFT methods (e.g., B3LYP/6-31G(d)).
-
Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate the final theoretical spectrum. This theoretical spectrum is then compared with the experimental VCD spectrum.
-
Configuration Assignment: If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. If the spectra are mirror images, the opposite configuration is assigned.[12]
Conclusion: An Integrated Approach for Unambiguous Assignment
The determination of the absolute configuration of this compound is a critical step in its application in drug development and stereoselective synthesis. While Single-Crystal X-ray Diffraction remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. NMR spectroscopy, particularly the well-established Mosher's method, provides a reliable solution-state alternative, though it necessitates chemical derivatization. Vibrational Circular Dichroism has emerged as a powerful, non-destructive technique that provides a high level of confidence in the assignment of absolute configuration for molecules in solution, supported by the predictive power of modern computational chemistry.
For the highest degree of certainty, especially in a regulatory environment, a dual-method approach is often recommended. For instance, an initial assignment by VCD or NMR can be later confirmed by SC-XRD once suitable crystals are obtained. This integrated strategy ensures the stereochemical integrity of chiral products and underpins the development of safer and more effective pharmaceuticals.
References
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Riguera, R., & Seco, J. M. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]
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Sui, B., et al. (2012). A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. PubMed Central. [Link]
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Rinkel, J., et al. (2016). Figure S1: 1 H NMR of corresponding Mosher esters to A) (1R)-(1-2 H)-4... ResearchGate. [Link]
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Rondinini, V., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]
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Slanina, Z., et al. (2020). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. National Institutes of Health. [Link]
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de la Cruz, P., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. [Link]
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Bolchi, C., Roda, G., & Pallavicini, M. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. [Link]
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Wenzel, T. J. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
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Ahlin, M., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. PubMed Central. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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Gawronski, J., & Skowronek, P. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Hilaris Publisher. [Link]
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Jones, P. G. (1991). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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Jacobsen, C. B., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]
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Freedman, T. B., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]
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Clardy, J., & Wipf, P. (2011). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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Gawronski, J., & Skowronek, P. (2017). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. ResearchGate. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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López-Ram-de-Víu, P., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. SciSpace. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-2-methylbut-3-en-2-ol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded procedure for the safe disposal of 1-Amino-2-methylbut-3-en-2-ol (CAS: 15158-22-2), ensuring that its unique chemical hazards are managed with the expertise and foresight they demand.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream designation.
GHS Hazard Profile for this compound
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the following primary concerns[1]:
| Hazard Class | Category | Hazard Statement | Causality and Experimental Implications |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This underscores the critical importance of prohibiting eating and drinking in laboratory areas and mandates rigorous personal hygiene, such as thorough hand washing after handling. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | The amino group imparts a basic, corrosive nature, capable of causing immediate and severe damage to skin and eyes upon contact. This necessitates the use of robust PPE and immediate access to emergency eyewash stations and safety showers. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | The compound's volatility can lead to the inhalation of vapors, causing irritation to the respiratory tract. All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
Immediate Safety and Spill Management
Preparedness is the cornerstone of safety. Before beginning any work that will generate waste, ensure the following are in place.
Required Personal Protective Equipment (PPE)
Due to the corrosive and potentially flammable nature of the compound, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes that can cause severe eye damage.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Ensure gloves are inspected for integrity before each use.
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate[3].
Spill Management Protocol
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: For liquid spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad to dike the spill and prevent its spread[2][4]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container[4].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a designated hazardous waste stream. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.
Waste Characterization and Segregation
The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container labeled as "Halogen-Free Organic Waste" or as directed by your institution's Environmental Health and Safety (EHS) department.
-
Check for Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[5]. NEVER mix waste containing this compound with waste containing these incompatible materials. Mixing can lead to violent reactions, heat generation, or the release of toxic gases.
The following diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste segregation decision workflow.
Container Management and Labeling
Proper container management is a regulatory requirement and essential for safety.
-
Select an Appropriate Container: Use a container made of chemically resistant material (e.g., high-density polyethylene, HDPE) that is in good condition and has a secure, screw-top cap. The container must be compatible with flammable and corrosive materials.
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste. This minimizes the release of flammable and irritating vapors.
-
Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (Corrosive, Flammable, Health Hazard).
-
The date accumulation started.
-
-
Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.
Storage and Final Disposal
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be in a well-ventilated location, away from heat and ignition sources, and segregated from incompatible materials[3]. Use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Disposal must be conducted through a licensed professional waste disposal service[2][6]. Do not attempt to transport the waste yourself.
The overall disposal workflow is summarized in the following diagram.
Caption: Step-by-step disposal workflow.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Harper College. (2009, August 22). Material Safety Data Sheet: 2-Methyl-3-buten-2-ol. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Amino-2-methylbut-3-en-2-ol
An Essential Guide to Personal Protective Equipment (PPE) for Handling 1-Amino-2-methylbut-3-en-2-ol
This document provides comprehensive guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for all laboratory personnel handling this compound (CAS No. 15158-22-2). As a compound that presents significant health hazards, adherence to these protocols is mandatory to ensure a safe operational environment. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Analysis: The "Why" Behind the "How"
Understanding the intrinsic hazards of a chemical is the foundation of a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with the following critical hazard statements:
-
H302: Harmful if swallowed [1]
-
H314: Causes severe skin burns and eye damage [1]
-
H335: May cause respiratory irritation [1]
The signal word for this chemical is "Danger" [1]. These classifications—Acute Toxicity (Oral), Skin Corrosion (Category 1B), and Specific Target Organ Toxicity—dictate the necessity for stringent protective measures. The primary routes of exposure are dermal (skin), ocular (eyes), inhalation, and ingestion. The severe corrosive nature of this amine necessitates a multi-layered PPE approach to prevent any direct contact.
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2] The following PPE is mandatory for all procedures, from initial weighing to final quenching and disposal.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Full-Face Shield | The H314 classification ("Causes severe...eye damage") requires robust protection.[1] Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes, and a face shield protects against splashes to the entire face.[2] |
| Hand | Double-Gloving with Chemically Resistant Gloves | To prevent severe skin burns (H314), heavy-duty, chemically resistant gloves are required. Nitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection against tears and permeation. Always inspect gloves for integrity before use.[3] |
| Body | Flame-Resistant (FR) Laboratory Coat & Chemical Apron | A flame-resistant lab coat should be worn and fully fastened. For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemically resistant apron worn over the lab coat is essential to prevent skin exposure.[2] |
| Footwear | Closed-toe, non-perforated shoes | Shoes must be made of a non-porous material, such as leather or rubber, to protect against spills. |
| Respiratory | As-needed NIOSH-approved Respirator | All work should be performed in a chemical fume hood. In the rare event that a fume hood is not available or if engineering controls fail, a NIOSH-approved respirator with organic vapor cartridges is required to prevent respiratory irritation (H335).[2] |
Operational Protocol: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Contaminated gloves can easily transfer the chemical to skin, hair, or personal clothing if removed incorrectly.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Doffing Procedure:
-
Outer Gloves: With your outer-gloved right hand, peel the outer glove from your left hand from the cuff downwards, turning it inside out. Hold the removed glove in your gloved right hand. Slide the fingers of your now bare left hand under the cuff of the right glove and peel it off, encapsulating the first glove. Dispose of immediately in a designated hazardous waste container.
-
Apron & Lab Coat: Unfasten and remove your apron, followed by your lab coat, by rolling it away from your body to contain any potential surface contamination.
-
Eye/Face Protection: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[4]
Emergency Response and Decontamination
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately go to the nearest safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with running water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Spill Management and Waste Disposal Plan
Properly managing spills and waste is a crucial part of the handling lifecycle. All waste generated from handling this compound is considered hazardous waste.
Caption: Spill Response and Disposal Workflow.
Operational Steps for Disposal:
-
Segregation: Never mix waste containing this compound with other waste streams.[2]
-
Containment: All contaminated materials (gloves, absorbent pads, empty containers) must be placed in a clearly labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][7] Do not pour this chemical down the drain.[2] Empty containers retain residue and must be treated as hazardous.[2]
By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of your research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-2-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Harper College. (2009). Material Safety Data Sheet: 2-Methyl-3-buten-2-ol. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: (3R)-4-amino-3-fluoro-2-methylbutan-2-ol. Retrieved from [Link]
-
Australian National Industrial Chemicals Notification and Assessment Scheme. (2016). 1-Butanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. This compound | C5H11NO | CID 12555225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
